molecular formula C4H6N4 B1297881 2,6-Pyrazinediamine CAS No. 41536-80-5

2,6-Pyrazinediamine

Cat. No.: B1297881
CAS No.: 41536-80-5
M. Wt: 110.12 g/mol
InChI Key: GYRUCENCQMAGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Pyrazinediamine is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRUCENCQMAGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336573
Record name 2,6-Pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41536-80-5
Record name 2,6-Pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Pyrazinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Pyrazinediamine: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyrazinediamine, also known as 2,6-diaminopyrazine, is a heterocyclic aromatic organic compound featuring a pyrazine ring substituted with two amino groups. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the diamino substitution provides versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₄H₆N₄[1]
Molar Mass 110.12 g/mol [1]
Appearance Brown to black solid
Melting Point 137-138 °C
Boiling Point 394.1 ± 37.0 °C (Predicted)
Density 1.368 ± 0.06 g/cm³ (Predicted)
pKa (Predicted) 3.44 ± 0.10
Solubility Soluble in water and common organic solvents.
CAS Number 41536-80-5[1]
InChIKey GYRUCENCQMAGLO-UHFFFAOYSA-N[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected characteristics based on its structure are outlined below.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (C-H): A singlet is expected for the two equivalent protons on the pyrazine ring, likely in the δ 7.5-8.5 ppm range. - Amine Protons (N-H): A broad singlet corresponding to the four protons of the two amino groups, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR - C-NH₂ Carbons: Two equivalent carbons bonded to the amino groups. - C-H Carbons: Two equivalent carbons bonded to hydrogen. The chemical shifts would reflect the electron-donating effect of the amino groups and the electron-withdrawing nature of the ring nitrogens.
IR (Infrared) - N-H Stretch: A pair of medium-to-strong absorption bands in the 3200-3500 cm⁻¹ region, characteristic of a primary amine. - C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.[2] - C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region, typical for aromatic heterocyclic rings.[2]
Mass Spec. (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 110.12, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, commonly involving the amination of a di-substituted pyrazine precursor. A prevalent approach is the palladium-catalyzed amination of 2,6-dichloropyrazine.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2,6-dichloropyrazine.

G A Start: 2,6-Dichloropyrazine C Reaction: Palladium-Catalyzed Amination (Buchwald-Hartwig) A->C Add B Reagents: Ammonia source (e.g., NH₃) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) B->C Add D Work-up: Aqueous extraction Solvent removal C->D E Purification: Column Chromatography or Recrystallization D->E F Product: this compound E->F

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Amination (Conceptual)

This protocol describes a general procedure for the synthesis of 2,6-diaminopyrazine derivatives, adapted from methodologies for similar transformations.[3]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), and a suitable phosphine ligand like Xantphos (e.g., 4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (approx. 2.5 eq).

  • Atmosphere Purge: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Amine Source: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the ammonia source. For a direct synthesis of the parent compound, this would involve bubbling ammonia gas or using a surrogate. For substituted analogs, a primary or secondary amine would be added.

  • Reaction: Heat the reaction mixture with stirring (e.g., to 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature, quench with water, and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

The two amino groups on the pyrazine ring are nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation, making this compound a versatile intermediate.

Key Applications:

  • Pharmaceuticals: It serves as a scaffold for the synthesis of a wide range of therapeutic agents. The pyrazine ring is a known isostere for other aromatic systems and can form crucial hydrogen bonds with biological targets.[4]

  • Kinase Inhibitors: Structurally similar compounds, such as 2,6-diaminopyridines and 2,6-diaminopyrimidines, have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5][6] This suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors for oncology and inflammatory diseases.

  • Materials Science: The compound is also used as a raw material for developing liquid crystal materials and catalysts.

Biological Significance and Potential Mechanism of Action

While the specific biological targets of this compound itself are not extensively documented, the established activity of its analogs provides a strong rationale for its use in drug discovery. The primary mechanism of action for many pyrazine-based drugs is the inhibition of protein kinases, which are enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival.

Potential Signaling Pathway: Kinase Inhibition

Many small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the kinase. Derivatives of this compound could be designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

G cluster_0 cluster_1 cluster_2 cluster_3 ATP ATP Kinase Target Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP pocket & Blocks Activity Downstream Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Downstream

Caption: Potential mechanism of kinase inhibition by a this compound derivative.

Safety and Handling

This compound is classified with GHS hazard statements indicating potential for irritation and toxicity. Appropriate safety precautions should be taken during handling.

Hazard TypeGHS StatementReference
Skin Irritation H315: Causes skin irritation[1]
Eye Irritation H319: Causes serious eye irritation[1]
Respiratory Tract H335: May cause respiratory irritation[1]

Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin contact, eye contact, and inhalation.

References

An In-depth Technical Guide to 2,6-Pyrazinediamine (CAS Number: 41536-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Pyrazinediamine, a key heterocyclic amine with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis and purification, and explores its biological significance, including its role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 2,6-diaminopyrazine, is a pyrazine ring substituted with two amino groups.[1] Its chemical structure and properties make it a valuable building block in organic synthesis.

PropertyValueReference(s)
CAS Number 41536-80-5[2]
Molecular Formula C₄H₆N₄[2]
Molecular Weight 110.12 g/mol [2]
IUPAC Name pyrazine-2,6-diamine[2]
Synonyms 2,6-Diaminopyrazine, this compound(9CI)[1]
Appearance Brown to black solid[3]
Melting Point 137-138 °C[3]
Boiling Point (Predicted) 394.1 ± 37.0 °C[3]
Density (Predicted) 1.368 ± 0.06 g/cm³ (at 20 °C)[3]
pKa (Predicted) 3.44 ± 0.10[3]
InChI InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8)[2]
SMILES C1=C(N=C(C=N1)N)N[2]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, primarily starting from either 2,6-dichloropyrazine or iminodiacetonitrile.

Synthesis from 2,6-Dichloropyrazine

A common method involves the nucleophilic substitution of the chlorine atoms in 2,6-dichloropyrazine. This can be a two-step process involving an azide substitution followed by hydrogenation.[4]

Experimental Protocol Outline:

  • Azide Substitution: 2,6-Dichloropyrazine is reacted with an azide salt, such as sodium azide, to form 2,6-diazidopyrazine.

  • Hydrogenation: The resulting 2,6-diazidopyrazine is then reduced, typically through catalytic hydrogenation, to yield this compound.[4]

A one-pot synthesis is also possible, where 2,6-dichloropyrazine is reacted with ammonia or an ammonia equivalent under pressure and elevated temperatures.[5]

Synthesis from Iminodiacetonitrile

Another synthetic approach starts with the cyclization of iminodiacetonitrile in the presence of hydroxylamine.[6]

Experimental Protocol Outline:

  • Formation of Bis(hydroxyimino)piperazine: Iminodiacetonitrile is reacted with hydroxylamine at elevated temperatures (e.g., 70°C) to form 2,6-bishydroxyiminopiperazine.[6]

  • Hydrogen Transfer: The intermediate undergoes a hydrogen transfer reaction, often catalyzed by palladium on charcoal, to yield this compound.[6]

The diagram below illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 2,6-Dichloropyrazine) reaction Reaction (e.g., Amination) start->reaction extraction Extraction reaction->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification_method Recrystallization or Column Chromatography crude->purification_method pure Pure this compound purification_method->pure analysis Characterization (NMR, MS, IR) pure->analysis

A generalized workflow for the synthesis and purification of this compound.
Purification

Purification of the crude this compound is typically achieved by recrystallization or column chromatography.

  • Recrystallization: The choice of solvent is crucial for effective recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for nitrogen-containing heterocyclic compounds include ethanol, water, or mixtures like hexane/ethyl acetate.[7] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[8]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system (eluent) is chosen that allows for the separation of the desired product from impurities based on their differential adsorption to the silica gel stationary phase. The selection of the eluent, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation.[9]

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and the protons of the two amino groups. The chemical shifts and coupling patterns provide information about the substitution pattern.
¹³C NMR The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring. The chemical shifts will be influenced by the electron-donating amino substituents.
FT-IR The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations of the pyrazine ring.
Mass Spectrometry Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of diaminopyridine and diaminopyrimidine derivatives has been widely investigated for its biological activities, particularly as kinase inhibitors. These compounds serve as scaffolds in the design of inhibitors for various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Cyclin-Dependent Kinases (CDKs), which are crucial in inflammation and cancer, respectively.[10][11]

The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The following diagram illustrates a representative signaling pathway involving IRAK4, a target for which 2,6-diamino-scaffold-based inhibitors have been developed.

G TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Gene transcription Inhibitor 2,6-Diamino-scaffold Inhibitor Inhibitor->IRAK4 Inhibition

Representative IRAK4 signaling pathway inhibited by 2,6-diamino-scaffold based compounds.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area when handling this compound.

This technical guide provides a foundational understanding of this compound. For further in-depth information, researchers are encouraged to consult the cited literature.

References

2,6-Pyrazinediamine: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Pyrazinediamine (also known as 2,6-diaminopyrazine), a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and burgeoning role in the development of novel therapeutics, with a focus on its potential as a scaffold for potent and selective ion channel modulators.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectral characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₄PubChem
Molecular Weight 110.12 g/mol PubChem
Appearance Brown to black solidChemicalBook
Melting Point 137-138 °CChemicalBook
Boiling Point 394.1 ± 37.0 °C (Predicted)ChemicalBook
Density 1.368 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 3.44 ± 0.10 (Predicted)ChemicalBook
CAS Number 41536-80-5PubChem

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
Pyrazine-H7.7 - 7.9Singlet
-NH₂5.5 - 6.0Broad Singlet
¹³C NMR
C2/C6 (C-NH₂)150 - 155
C3/C5 (C-H)125 - 130

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative biological assay for evaluating the activity of its derivatives as ion channel modulators.

Synthesis of this compound from Iminodiacetonitrile

This procedure is based on the method reported by Barot and Elvidge, which utilizes a cyclization and subsequent hydrogen transfer reaction.[2]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Formation of 2,6-Bishydroxyiminopiperazine cluster_1 Step 2: Hydrogen Transfer to 2,6-Diaminopyrazine A Iminodiacetonitrile C Reaction at 70°C A->C B Hydroxylamine B->C D 2,6-Bishydroxyiminopiperazine C->D E 2,6-Bishydroxyiminopiperazine G Heating E->G F Palladium-Charcoal Catalyst F->G H 2,6-Diaminopyrazine G->H

Caption: Synthetic workflow for this compound.

Materials:

  • Iminodiacetonitrile

  • Hydroxylamine

  • Palladium on charcoal (10%)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Preparation of 2,6-Bishydroxyiminopiperazine: A mixture of iminodiacetonitrile and an aqueous solution of hydroxylamine is heated at 70°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate of 2,6-bishydroxyiminopiperazine is collected by filtration, washed with cold water, and dried.

  • Synthesis of 2,6-Diaminopyrazine: The 2,6-bishydroxyiminopiperazine is suspended in ethanol in the presence of a catalytic amount of 10% palladium on charcoal. The mixture is heated to reflux. The palladium catalyst facilitates a hydrogen transfer reaction, leading to the formation of 2,6-diaminopyrazine.

  • Purification: After the reaction is complete, the hot solution is filtered to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The crude 2,6-diaminopyrazine is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. The product can be further characterized by derivatization, for example, by forming the diacetyl derivative.

Electrophysiological Assay for NaV1.7 Antagonists

This protocol outlines a high-throughput automated patch-clamp assay for the evaluation of this compound derivatives as inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.[3]

Experimental Workflow: Automated Patch-Clamp Assay

G A Cell Preparation (HEK293 cells stably expressing hNaV1.7) B Cell Seeding (Automated patch-clamp chip) A->B C Seal Formation and Whole-Cell Configuration B->C D Baseline Current Recording (Voltage-step protocol) C->D E Compound Application (this compound derivative) D->E F Post-Compound Current Recording E->F G Data Analysis (% Inhibition of NaV1.7 current) F->G

Caption: Workflow for evaluating NaV1.7 antagonists.

Materials and Reagents:

  • HEK293 cells stably expressing human NaV1.7 channels.

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compounds (this compound derivatives) dissolved in DMSO and diluted in the external solution.

Procedure:

  • Cell Culture: HEK293 cells stably expressing hNaV1.7 are cultured under standard conditions (37°C, 5% CO₂).

  • Cell Preparation for Assay: On the day of the experiment, cells are harvested, washed, and resuspended in the external solution at a suitable density for the automated patch-clamp system.

  • Automated Patch-Clamp Electrophysiology:

    • The automated patch-clamp system (e.g., SyncroPatch 768PE) is primed with internal and external solutions.

    • The cell suspension is loaded, and the system automatically performs cell trapping, seal formation (to GΩ resistance), and whole-cell break-in.

    • A voltage-step protocol is applied to elicit NaV1.7 currents. A typical protocol involves holding the cells at a resting potential of -120 mV and applying a depolarizing step to 0 mV.

  • Compound Screening:

    • Baseline NaV1.7 currents are recorded.

    • The test compound (a this compound derivative) is then applied at various concentrations.

    • After a defined incubation period, the voltage-step protocol is repeated to measure the post-compound NaV1.7 currents.

  • Data Analysis: The peak inward current before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC₅₀ value for each compound.

Signaling Pathways and Logical Relationships

The therapeutic potential of this compound derivatives is exemplified by their investigation as antagonists of the voltage-gated sodium channel NaV1.7. This channel plays a critical role in the transmission of pain signals.

Signaling Pathway: NaV1.7 in Nociception and Inhibition by this compound Derivatives

Caption: Role of NaV1.7 in pain signaling and its inhibition.

The NaV1.7 sodium channel is highly expressed in peripheral sensory neurons, where it acts as a key amplifier of small depolarizing stimuli.[4][5][6] Upon a noxious stimulus, the neuronal membrane depolarizes, leading to the opening of NaV1.7 channels. The subsequent influx of sodium ions further depolarizes the membrane, triggering the generation and propagation of an action potential, which transmits the pain signal to the central nervous system.[7] this compound-based antagonists are designed to selectively block the NaV1.7 channel pore, thereby preventing sodium influx and inhibiting the generation of action potentials in response to painful stimuli, ultimately leading to analgesia. The development of selective NaV1.7 blockers is a promising strategy for pain management that may avoid the side effects associated with currently available analgesics.[6]

References

An In-depth Technical Guide to the Mechanism of Action of 2,6-Pyrazinediamine (Amiloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Pyrazinediamine, commonly known as amiloride, is a potassium-sparing diuretic that exerts its primary pharmacological effect through the direct blockade of the epithelial sodium channel (ENaC). This action inhibits sodium reabsorption in the distal nephron of the kidney, leading to natriuresis and a reduction in potassium excretion. Amiloride's specificity for ENaC at low micromolar concentrations has made it a valuable tool for studying sodium transport and a clinically important therapeutic agent for managing hypertension and edematous states. This technical guide provides a comprehensive overview of the molecular mechanism of action of amiloride, detailing its interaction with ENaC and other ion transporters, the upstream and downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Blockade of the Epithelial Sodium Channel (ENaC)

The principal mechanism of action of this compound (amiloride) is the direct, reversible inhibition of the epithelial sodium channel (ENaC).[1][2][3][4] ENaC is a membrane-bound ion channel selectively permeable to sodium ions, primarily located in the apical membrane of polarized epithelial cells in the kidney's collecting ducts, as well as in the colon, lungs, and sweat glands.[5][6] By blocking ENaC, amiloride inhibits the reabsorption of sodium ions from the tubular fluid back into the bloodstream.[1][7][8] This leads to an increase in sodium and water excretion (natriuresis and diuresis) and a decrease in potassium excretion, classifying amiloride as a potassium-sparing diuretic.[1][2][3]

The interaction of amiloride with ENaC is voltage-dependent, with the blockade becoming more pronounced at more negative membrane potentials.[9] The cationic amidino group of amiloride is thought to enter the external vestibule of the ENaC pore, physically occluding the passage of sodium ions.[9]

Signaling Pathways

Aldosterone Signaling and ENaC Regulation

The activity and expression of ENaC are tightly regulated by the mineralocorticoid hormone aldosterone.[1][2][5][7][10] Aldosterone, by binding to its intracellular mineralocorticoid receptor (MR), initiates a signaling cascade that ultimately increases both the number of ENaC channels at the apical membrane and their open probability.[2][11] This is achieved through the transcriptional upregulation of key regulatory proteins, such as serum and glucocorticoid-regulated kinase 1 (SGK1).[5][10] SGK1, in turn, phosphorylates and inactivates Nedd4-2, an E3 ubiquitin ligase that targets ENaC for degradation, thereby increasing the channel's cell surface expression.[5] Amiloride's action directly counteracts the physiological effects of the aldosterone signaling pathway by blocking the final step of sodium entry through ENaC.

Aldosterone Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Apical Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR forms Transcription Gene Transcription Aldo_MR->Transcription translocates to nucleus and induces SGK1 SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates (inactivates) ENaC ENaC Nedd4_2->ENaC ubiquitinates (targets for degradation) Transcription->SGK1 upregulates Na_ion Na+ ENaC->Na_ion allows influx Amiloride Amiloride Amiloride->ENaC blocks

Caption: Aldosterone signaling pathway regulating ENaC.
Downstream Cellular Effects of ENaC Blockade

The primary consequence of ENaC blockade by amiloride is a change in ion transport across the apical membrane of epithelial cells. This leads to:

  • Reduced Sodium Reabsorption: Less sodium enters the cell from the tubular lumen.[1][8]

  • Increased luminal sodium concentration: This contributes to the diuretic effect.

  • Hyperpolarization of the apical membrane is decreased: The reduced influx of positive charge lessens the depolarization of the apical membrane.[12]

  • Reduced Potassium Excretion: The decreased lumen-negative transepithelial potential difference reduces the driving force for potassium secretion through the renal outer medullary potassium channel (ROMK).[12]

Cellular Effects of Amiloride Amiloride Amiloride ENaC_block ENaC Blockade Amiloride->ENaC_block Na_reabsorption Decreased Na+ Reabsorption ENaC_block->Na_reabsorption Apical_hyperpolarization Decreased Apical Membrane Hyperpolarization ENaC_block->Apical_hyperpolarization Na_excretion Increased Na+ and Water Excretion (Diuresis) Na_reabsorption->Na_excretion K_secretion Decreased K+ Secretion Apical_hyperpolarization->K_secretion K_sparing Potassium-Sparing Effect K_secretion->K_sparing

Caption: Downstream cellular effects of amiloride.

Quantitative Data

The inhibitory potency of amiloride on various ion transporters is summarized in the table below. It is a potent inhibitor of ENaC, with significantly lower affinity for other channels and exchangers.

TargetIC50 / KiSpecies/TissueCommentsReference(s)
Epithelial Sodium Channel (ENaC)
αβγ-ENaCIC50: ~0.1 µMPotent blockade.[1][3]
αβγ-ENaCKi: 0.20 µMRat rectal colon[13]
δβγ-ENaCIC50: 2.6 µM[14]
ENaCIC50: 94 ± 3 nMHEK293 cells[15]
Na+/H+ Exchanger (NHE)
NHE-1IC50: 3 µM - 1 mMPotency is dependent on external Na+ concentration.[3]
Na+/Ca2+ Exchanger (NCX)
NCXIC50: ~1 mMWeak inhibitor.[3]
Other Targets
Growth Factor Receptor Tyrosine KinasesKi: 350 µMA431 cellsCompetitive with ATP.[8]
Urokinase-type Plasminogen Activator Receptor (uPAR)-PodocytesOff-target effect, reduces expression.[16]

Experimental Protocols

Ussing Chamber Electrophysiology

The Ussing chamber technique is used to measure ion transport across epithelial tissues.

Objective: To determine the effect of amiloride on short-circuit current (Isc), a measure of net ion transport.

Methodology:

  • Epithelial cells (e.g., human bronchial epithelial cells) are cultured on permeable supports to form a polarized monolayer.[17]

  • The cell culture insert is mounted in an Ussing chamber, separating the apical and basolateral compartments.[17]

  • Both compartments are filled with Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.[17]

  • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.[17]

  • A baseline Isc is established.

  • Amiloride is added to the apical chamber at various concentrations.[18]

  • The amiloride-sensitive Isc is calculated as the difference between the total Isc and the Isc remaining after amiloride application.[17]

Ussing Chamber Workflow start Start culture_cells Culture epithelial cells on permeable supports start->culture_cells mount_chamber Mount insert in Ussing chamber culture_cells->mount_chamber add_ringer Add Ringer's solution to both chambers mount_chamber->add_ringer clamp_voltage Voltage clamp to 0 mV and record Isc add_ringer->clamp_voltage baseline Establish baseline Isc clamp_voltage->baseline add_amiloride Add amiloride to apical chamber baseline->add_amiloride record_isc Record change in Isc add_amiloride->record_isc calculate Calculate amiloride- sensitive Isc record_isc->calculate end End calculate->end

Caption: Workflow for Ussing chamber experiments.
Patch Clamp Electrophysiology

Patch clamp allows for the recording of ion channel activity in individual cells.

Objective: To measure the effect of amiloride on whole-cell ENaC currents.

Methodology:

  • Cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits) are cultured on coverslips.[19][20]

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with an appropriate intracellular solution and brought into contact with a single cell.[19]

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).[15][21]

  • Voltage steps or ramps are applied to elicit ion currents.[21]

  • A baseline current is recorded.

  • The cell is perfused with a solution containing amiloride.

  • The reduction in the inward sodium current in the presence of amiloride is measured.[19][22]

Sodium Flux Assay

This assay measures the movement of sodium ions across the cell membrane.

Objective: To quantify the inhibition of sodium influx by amiloride.

Methodology:

  • Cells are cultured in a multi-well plate.

  • The cells are loaded with a sodium-sensitive fluorescent dye.

  • The cells are washed and incubated in a low-sodium buffer.

  • A baseline fluorescence is measured.

  • A high-sodium buffer containing a radioactive tracer (e.g., 22Na+) or a non-radioactive indicator is added to the cells in the presence or absence of amiloride.[23][24]

  • The change in intracellular fluorescence or radioactivity is measured over time to determine the rate of sodium influx.

  • The inhibitory effect of amiloride is calculated by comparing the rate of sodium influx in its presence and absence.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Objective: To determine the binding affinity (Ki) of amiloride for ENaC.

Methodology:

  • Membranes from cells or tissues expressing ENaC are prepared by homogenization and centrifugation.[25]

  • The membranes are incubated with a radiolabeled ligand that binds to ENaC (e.g., [3H]benzamil, an amiloride analog) at a fixed concentration.[25]

  • Increasing concentrations of unlabeled amiloride are added to compete with the radioligand for binding to ENaC.[25]

  • After incubation, the bound and free radioligand are separated by filtration.[25]

  • The amount of bound radioactivity is quantified using a scintillation counter.[25]

  • The IC50 value (the concentration of amiloride that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[25]

Conclusion

This compound (amiloride) is a well-characterized inhibitor of the epithelial sodium channel. Its primary mechanism of action, the direct blockade of ENaC, is responsible for its diuretic and potassium-sparing effects. The high affinity and specificity of amiloride for ENaC at therapeutic concentrations make it a cornerstone in the treatment of hypertension and a valuable pharmacological tool for studying sodium homeostasis. A thorough understanding of its molecular interactions and the signaling pathways it modulates is essential for its continued therapeutic application and for the development of novel ENaC inhibitors.

References

An In-depth Technical Guide to 2,6-Pyrazinediamine and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Pyrazinediamine, a key heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this class of compounds, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyrazine, a diazine heterocycle, is a privileged scaffold in the design of biologically active molecules. The introduction of amino groups at the 2 and 6 positions of the pyrazine ring creates this compound, a versatile building block for the synthesis of a wide array of derivatives. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and antiviral properties.[1][2] This guide will delve into the core aspects of this compound chemistry and pharmacology.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of an iminodiacetonitrile derivative with ammonia.[3] Further derivatization at the amino groups or the pyrazine ring itself allows for the generation of a library of substituted compounds.

General Synthesis of N-Substituted this compound Derivatives

A general and adaptable method for synthesizing N-substituted 2,6-diaminopyrazine derivatives involves the reaction of an N-X-substituted iminodiacetonitrile with an appropriate amine.[3]

Experimental Protocol: Synthesis of 2-Amino-6-(alkylamino)pyrazine

  • Step 1: Formation of the Iminodiacetonitrile Derivative. An N-X-substituted iminodiacetonitrile (where X is a leaving group such as Cl, NO, or NO2) is prepared from iminodiacetonitrile. For example, N-chloro-bis(cyanomethyl)amine can be synthesized by suspending iminodiacetonitrile in methanol at 0-5°C and adding tert-butyl hypochlorite.[3]

  • Step 2: Reaction with Amine. The iminodiacetonitrile derivative is then reacted with an aliphatic or substituted aliphatic amine in the presence of a base. The base can be a metal hydroxide, carbonate, bicarbonate, pyridine, or a tertiary or secondary amine.[3]

  • Step 3: Work-up and Purification. Following the reaction, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated under vacuum. The crude product can be purified using column chromatography or recrystallization to yield the desired 2-amino-6-(alkylamino)pyrazine.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

A primary mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5]

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazine derivatives have been identified as potent CDK inhibitors.

Signaling Pathway:

CDK_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits Pyrazinediamine_deriv This compound Derivatives Pyrazinediamine_deriv->CyclinD_CDK46 inhibit Pyrazinediamine_deriv->CyclinE_CDK2 inhibit

CDK Signaling Pathway and Inhibition.

PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation. 2,6-Disubstituted pyrazines have been identified as inhibitors of PIM kinases.[4]

Signaling Pathway:

PIM_Kinase_Signaling_Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM PIM Kinase STAT->PIM induces transcription Downstream Downstream Targets (e.g., Bad, c-Myc) PIM->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Pyrazinediamine_deriv This compound Derivatives Pyrazinediamine_deriv->PIM inhibits ROCK_Signaling_Pathway LPA LPA/S1P GPCR GPCR LPA->GPCR RhoA RhoA GPCR->RhoA activates ROCK ROCK RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Actomyosin Actomyosin Contraction MLC->Actomyosin promotes Metastasis Cell Invasion & Metastasis Actomyosin->Metastasis facilitates Pyrazinediamine_deriv This compound Derivatives Pyrazinediamine_deriv->ROCK inhibits Drug_Discovery_Workflow Start Target Identification & Validation Library Library Synthesis of This compound Derivatives Start->Library Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADMET Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Multifaceted Biological Activities of Pyrazine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have attracted significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities of pyrazine compounds, including their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxic effects against a wide array of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyrazine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrids
Compound 46BPH-110.4[3]
MCF-79.1[3]
Compound 47PC1216.4[3]
Chalcone-Pyrazine Derivative 49A5490.13[3]
Colo-2050.19[3]
Chalcone-Pyrazine Derivative 50MCF-70.18[3]
Chalcone-Pyrazine Derivative 51MCF-70.012[3]
A5490.045[3]
DU-1450.33[3]
Ligustrazine-Chalcone Hybrid 57MDA-MB-2311.60[3]
MCF-71.41[3]
Ligustrazine-Chalcone Hybrid 60MDA-MB-2311.67[3]
MCF-71.54[3]
Piperlongumine Analogs
Analog 38HCT1163.19 - 8.90[3]
Analog 39HCT1163.19 - 8.90[3]
Analog 40HCT1163.19 - 8.90[3]
Polyphenol-Pyrazine Hybrid
Compound 67MCF-770.9[3]
Lignin-Pyrazine Derivatives
Compound 215HeLa0.88[3]
A5493.83[3]
HepG-21.21[3]
BGC-8234.15[3]
Compound 216BGC-8231.50[3]
Compound 217HepG-2, HeLa, A549, BGC-8233.49 - 18.71[3]
Compound 218HepG-2, HeLa, A549, BGC-8233.49 - 18.71[3]
Podophyllotoxin Derivatives
Compound 219A5499.3[3]
HepG-211.7[3]
Compound 220A5498.1[3]
MCF-711.3[3]
Compound 221K5620.034[3]
K562/ADR0.022[3]
Compound 222HL606.71[3]
SGC-790112.72[3]
A54911.15[3]
Indolizinoquinolinedione Derivative
Compound 130KB/HeLa, SF-268, NCI-H460, RKOp27, RKOp27IND1.121 - 2.973[3]
Imidazo[1,2-a]pyridine Derivative
Compound 12bHep-211[4]
HepG213[4]
MCF-711[4]
A37511[4]
SHP2 Inhibitor
SHP099-0.071[5]
Pyrazolo[3,4-b]pyrazine Derivatives
Compound 25iMCF-7-[6]
Compound 25jMCF-7-[6]
TRK Inhibitors
Compounds 17-21MK12 (colon cancer)single-digit nM[7]
RET Kinase Inhibitor
Compound 28MiaPaCa-2 (pancreatic)0.025[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow MTT Assay Workflow start Start: Seed cells in 96-well plate treat Treat with pyrazine compounds start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End: Determine cytotoxicity analyze->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazine compounds.

Signaling Pathways

A key mechanism of action for several anticancer pyrazine derivatives is the inhibition of protein kinases within crucial signaling pathways that regulate cell growth and proliferation.[1] One of the well-studied pathways is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazine Pyrazine Derivative Pyrazine->PI3K inhibits Pyrazine->Akt inhibits

Caption: Inhibition of the PI3K/Akt pathway by certain pyrazine derivatives.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various pyrazine derivatives against different microbial strains.

Compound ID/NameMicroorganismMIC (µg/mL)MBC (mg/mL)Reference
Triazolo[4,3-a]pyrazine Derivatives
Compound 2eStaphylococcus aureus32-[8]
Escherichia coli16-[8]
Compound 1fEscherichia coli16-32-[8]
Compound 1iEscherichia coli16-32-[8]
Pyrazine-2-Carboxylic Acid Derivatives
Compound P4Candida albicans3.125-[9]
Escherichia coli50-[9]
Compound P10Candida albicans3.125-[9]
Pseudomonas aeruginosa25-[9]
Pyrazine Carboxamide Derivatives
Compound 5aXDR S. Typhi50 (mg/mL)100[10]
Compound 5bXDR S. Typhi25 (mg/mL)50[10]
Compound 5cXDR S. Typhi12.5 (mg/mL)25[10]
Compound 5dXDR S. Typhi6.25 (mg/mL)12.5[10]
Chloropyrazine-tethered Pyrimidine Derivatives
Compound 31Bacteria and Fungi45.37-[11]
Compound 25Bacteria and Fungi48.67-[11]
Compound 30Bacteria and Fungi50.04-[11]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the pyrazine compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow Microbroth Dilution Workflow for MIC start Start: Prepare standardized inoculum serial_dilution Serial dilution of pyrazine compound in 96-well plate start->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine the lowest concentration with no growth (MIC) observe->determine_mic end End: MIC value obtained determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Several pyrazine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected pyrazine compounds.

Compound ID/NameAssayActivityReference
Paeonol-Pyrazine Hybrid 37NO inhibition in RAW264.7 cells56.32% inhibition at 20 µM[3]
Lupinol-Pyrazine Derivative 289NO inhibition in RAW264.7 cellsIC50 = 32.4 µM[3]
Cinnamic Acid-Pyrazine Hybrid 71-EC50 = 0.0249 µM[3]
Pyrazolo[1,5-a]quinazoline 13iNF-κB inhibitionIC50 < 50 µM[12]
Pyrazolo[1,5-a]quinazoline 16NF-κB inhibitionIC50 < 50 µM[12]
Pyrazoline 2gLipoxygenase inhibitionIC50 = 80 µM[13]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of nitric oxide.

Procedure:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the pyrazine compound.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Color Development: Allow the color to develop. Nitrite in the sample reacts with the Griess reagent to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. The reduction in nitrite concentration in the presence of the compound indicates its NO inhibitory activity.

Antiviral Activity

Pyrazine derivatives have also been investigated for their antiviral properties against a range of viruses.

Quantitative Antiviral Activity Data

The table below lists the antiviral activity of some pyrazine compounds.

Compound ID/NameVirusAssayEC50 (µM)Reference
Pyrido[2,3-b]pyrazine 27Human Cytomegalovirus (HCMV)-0.33[14]
2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazineMeasles, NDV, Influenza, Herpes simplex and zoster, etc.In vitro antiviral screening-[15]
T-705 (Favipiravir)Influenza virusIn vitro1[16]

Antidiabetic Activity

Preliminary studies suggest that pyrazine and its derivatives may possess antidiabetic properties. In silico studies have predicted the potential of certain pyrazine-furan derivatives found in palm juice as antidiabetic agents by targeting aldose reductase.[17][18] However, more extensive in vitro and in vivo studies are required to validate these findings and elucidate the underlying mechanisms.

The pyrazine scaffold is a versatile and valuable platform for the design and development of novel therapeutic agents with a wide range of biological activities. This technical guide has provided a comprehensive, though not exhaustive, overview of the anticancer, antimicrobial, anti-inflammatory, antiviral, and potential antidiabetic properties of pyrazine compounds. The presented quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of pyrazine derivatives will undoubtedly lead to the discovery of new and effective drugs for the treatment of various diseases.

References

Spectroscopic and Biological Insights into 2,6-Pyrazinediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-pyrazinediamine and its closely related derivatives. It also explores a significant potential biological mechanism of action for this class of compounds. Due to the limited availability of public spectroscopic data for this compound, this guide includes data for the analogous compound, 2,6-diaminopyrazine-1-oxide, to provide valuable insights.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2,6-diaminopyrazine-1-oxide, a structurally similar compound to this compound. This information is crucial for the characterization and identification of this class of molecules.

Table 1: ¹H NMR Spectral Data of 2,6-Diaminopyrazine-1-oxide

Chemical Shift (ppm)MultiplicityAssignment
7.33SingletPyrazine ring protons (H-3, H-5)
6.6Broad SingletAmine protons (-NH₂)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 2,6-Diaminopyrazine-1-oxide

Chemical Shift (ppm)Assignment
148.9Pyrazine ring carbons (C-2, C-6)
121.4Pyrazine ring carbons (C-3, C-5)

Solvent: D₂O

Table 3: Infrared (IR) Spectral Data of 2,6-Diaminopyrazine-1-oxide

Wavenumber (cm⁻¹)Assignment
3402, 3265, 3204, 3128N-H stretching vibrations
1613, 1566, 1545C=N and C=C stretching vibrations of the pyrazine ring
1486, 1464, 1406, 1395Ring stretching and deformation vibrations
1313, 1267, 1233C-N stretching vibrations
1163, 1072, 1025In-plane C-H bending vibrations
851, 839, 812Out-of-plane C-H bending vibrations

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
110100[M]⁺ (Molecular Ion)
8350[M - HCN]⁺
5635[M - 2HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of spectroscopic data. The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte (e.g., 2,6-diaminopyrazine-1-oxide) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is employed.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 240 ppm is used.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data 1D/2D NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Experimental workflow for spectroscopic analysis.

Potential Biological Activity: Inhibition of Cyclin-Dependent Kinase (CDK) Signaling

Derivatives of diaminopyrazine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. The following diagram illustrates a simplified CDK signaling pathway and the potential point of inhibition by a this compound derivative.

Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F_DP E2F/DP Rb->E2F_DP inhibits CyclinE_CDK2 Cyclin E / CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 inhibits

Simplified CDK signaling pathway and inhibition.

In this proposed mechanism, the this compound derivative acts as an inhibitor of the Cyclin E/CDK2 complex. By binding to CDK2, it prevents the phosphorylation of target proteins required for the initiation of DNA synthesis, thereby arresting the cell cycle in the G1 phase and preventing cell proliferation. This mode of action is a promising avenue for the development of novel anticancer therapeutics.

Thermodynamic Properties of 2,6-Pyrazinediamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the thermodynamic and physicochemical properties of 2,6-Pyrazinediamine, a key heterocyclic intermediate in the development of pharmaceuticals. While experimental data on its core thermodynamic properties such as enthalpy of formation are not extensively available in public literature, this document consolidates the known physical characteristics and outlines the standard experimental and computational methodologies for their determination. Detailed protocols for thermal analysis and a summary of the compound's role in medicinal chemistry, particularly as a scaffold for kinase inhibitors, are presented. This guide is intended for researchers, scientists, and drug development professionals working with pyrazine derivatives.

Physicochemical and Thermodynamic Properties

This compound (also known as 2,6-diaminopyrazine) is a solid organic compound with the molecular formula C4H6N4. Its fundamental properties are crucial for understanding its stability, solubility, and reactivity in various applications. While specific experimental thermodynamic values are sparse, a collection of its physical and computed properties are summarized in Table 1. The discrepancies in reported melting points may be attributed to different polymorphic forms or measurement conditions.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource(s)
Identifiers
CAS Number41536-80-5[1]
PubChem CID534688[1]
Molecular Properties
Molecular FormulaC4H6N4[1]
Molecular Weight110.12 g/mol [1]
Physical Properties
Melting Point137-138 °C
Boiling Point394.1 ± 37.0 °C at 760 mmHg
Computed Properties
XLogP3-AA-0.5[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count0[1]
Exact Mass110.059246208 Da[1]
Polar Surface Area77.8 Ų[1]

Synthesis of this compound

The synthesis of 2,6-diaminopyrazine can be achieved through various routes. A common approach involves the reaction of an iminodiacetonitrile derivative with ammonia.[2] Another strategy utilizes nucleophilic aromatic substitution on a di-halogenated pyrazine precursor. The general workflow for a substitution-based synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_A 2,6-Dichloropyrazine reaction Nucleophilic Aromatic Substitution - Solvent (e.g., Water) - Heat start_A->reaction start_B Ammonia Source (e.g., aq. Ammonia) start_B->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold. The pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine. Specifically, the 2-aminopyrazine motif is a common feature in small molecule kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] In many kinase inhibitors, the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, interacting with amino acid residues in the ATP-binding pocket of the kinase, thereby inhibiting its activity.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response ATP ATP ATP->Kinase Inhibitor Pyrazine-based Kinase Inhibitor (e.g., containing this compound scaffold) Inhibitor->Kinase Binds to ATP pocket, blocks activity

Inhibition of a generic protein kinase signaling pathway.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties of compounds like this compound relies on well-established analytical techniques. The general methodologies for these are described below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[6] It is used to determine melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).

Methodology:

  • Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow).[7]

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak corresponds to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[8]

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a tared TGA pan.

  • Instrumentation: The pan is placed on a sensitive microbalance within a furnace.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[7]

  • Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.

  • Analysis: The TGA curve plots mass percentage versus temperature. A significant drop in mass indicates decomposition. The onset temperature of decomposition provides information about the thermal stability of the compound.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis prep Precisely weigh This compound sample into a crucible/pan instrument Place sample and reference in DSC/TGA instrument prep->instrument params Set parameters: - Temperature program - Atmosphere (e.g., N2) - Heating rate instrument->params run Initiate thermal scan params->run analysis Analyze thermogram: - Determine transition temperatures - Calculate enthalpy changes - Assess mass loss run->analysis

A typical experimental workflow for thermal analysis (DSC/TGA).
Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°), which can be measured with high precision using a bomb calorimeter.[9]

Methodology:

  • Sample Preparation: A pellet of known mass of this compound is placed in a crucible inside a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample.

  • Calorimeter Assembly: The bomb is filled with high-pressure oxygen and placed in a container with a precisely measured amount of water. The entire assembly is thermally insulated.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.

  • Calculation:

    • The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).[9]

    • Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere.

    • The standard enthalpy of combustion (ΔcH°) is determined from the experimental data.

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and N2(g)).

Conclusion

References

Quantum Chemical Analysis of 2,6-Pyrazinediamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Introduction to 2,6-Pyrazinediamine

This compound (also known as 2,6-diaminopyrazine) is a pyrazine ring substituted with two amino groups. The nitrogen-rich pyrazine core and the presence of amino substituents make it an attractive building block for developing compounds with diverse biological activities and material properties. Its derivatives are explored in various applications, including as diuretics and as components of high-energy materials. A precise understanding of its three-dimensional geometry, electron distribution, and spectroscopic signatures is the foundation for predicting its reactivity and interactions in different chemical environments.

Computational Methodology: A Proposed Protocol

A robust quantum chemical analysis of this compound would typically be performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocols:

The standard computational protocol for analyzing this compound would involve the following steps:

  • Initial Structure Creation: A 3D model of the this compound molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to obtain accurate molecular properties.

    • Level of Theory: A common and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient to provide a good description of the electronic structure, including polarization and diffuse functions to handle the lone pairs of the nitrogen atoms and the amino groups.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman vibrational spectra of the molecule. The calculated frequencies can be compared with experimental spectra for validation.

  • Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the polarity of the molecule.

The logical workflow for such a computational study is illustrated in the diagram below.

G start Initial Molecular Structure of this compound opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt Found minimum True Energy Minimum Confirmed check->minimum None electronic Electronic Property Calculation (HOMO-LUMO, MEP, Charges) minimum->electronic analysis Data Analysis and Interpretation electronic->analysis

Caption: A general workflow for the quantum chemical analysis of this compound.

Data Presentation: Expected Outcomes

The quantitative data obtained from the proposed calculations would be organized into the following tables for clear interpretation and comparison.

Table 1: Optimized Geometrical Parameters

(Note: The following data are illustrative placeholders and not the actual calculated values for this compound.)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2-N11.335
C3-N41.335
C2-N7(H2)1.360
C6-N8(H2)1.360
Bond Angles N1-C2-C3121.5
C2-N7-H119.8
Dihedral Angles H-N7-C2-N1180.0

Table 2: Calculated Vibrational Frequencies

(Note: The following data are illustrative placeholders.)

Mode No.AssignmentCalculated Frequency (cm⁻¹)IR Intensity
1N-H Symmetric Stretch3450High
2N-H Asymmetric Stretch3380Medium
3C-H Stretch3050Low
4Ring Breathing1580High
5NH2 Scissoring1620Medium

Table 3: Key Electronic Properties

(Note: The following data are illustrative placeholders.)

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap4.6 eV
Dipole Moment1.5 Debye

Role in Drug Discovery and Development

This compound is a privileged scaffold in drug design. Its ability to form hydrogen bonds through the ring nitrogens and the exocyclic amino groups makes it an excellent candidate for interacting with biological targets such as protein kinases and ion channels. Quantum chemical calculations provide crucial insights into the molecule's electronic and steric properties, which govern these interactions. The diagram below illustrates its potential role in a drug discovery pipeline.

G scaffold This compound Scaffold calc Quantum Chemical Characterization (DFT) scaffold->calc props Electronic & Structural Properties (HOMO, LUMO, MEP) calc->props design Rational Design of Novel Derivatives props->design synthesis Chemical Synthesis design->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

While a dedicated, comprehensive quantum chemical study on this compound is not yet prevalent in the accessible literature, the established computational chemistry protocols provide a clear path for such an investigation. The data derived from these calculations, including optimized geometry, vibrational spectra, and electronic properties, are invaluable for understanding the fundamental nature of this molecule. For researchers in drug development and materials science, performing these calculations is a critical step in leveraging the unique characteristics of the this compound scaffold for the design of new and improved functional molecules. This guide provides the necessary framework to initiate and interpret such a study.

Methodological & Application

Application Notes and Protocols: 2,6-Pyrazinediamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyrazinediamine, a highly functionalized aromatic heterocycle, serves as a versatile building block in organic synthesis. Its unique electronic properties and the presence of two nucleophilic amino groups make it a valuable precursor for a diverse range of nitrogen-containing compounds. This diamine is a key starting material for the synthesis of pharmaceuticals, agrochemicals, dyes, and energetic materials. The pyrazine core is a common motif in many biologically active molecules, and the amino substituents provide convenient handles for further molecular elaboration.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in two major areas of organic synthesis: the construction of fused heterocyclic systems, specifically pteridines, through condensation reactions, and the synthesis of highly functionalized pyrazines via electrophilic substitution.

Application 1: Synthesis of Pteridine Derivatives via Condensation Reactions

The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazine and quinoxaline derivatives. This compound can be employed in a similar fashion to construct the pteridine framework, which is a core structure in many biologically important molecules, including folic acid and various enzyme cofactors.[3][4] The general reaction involves the condensation of the vicinal amino groups of a pyrimidine precursor with a dicarbonyl compound. While this compound itself is a pyrazine, its diamino functionality allows it to react with dicarbonyls to form pyrazino[2,3-b]pyrazines, which are structurally related to pteridines.

General Reaction Scheme:

G cluster_0 General Condensation Reaction This compound This compound Product Pyrazino[2,3-b]pyrazine Derivative This compound->Product + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Product Solvent, Catalyst

Caption: General workflow for pteridine-like synthesis.

Experimental Protocols:

Protocol 1.1: Synthesis of 2,3-Disubstituted Pyrazino[2,3-b]pyrazines using Glyoxal

This protocol describes the synthesis of the parent pyrazino[2,3-b]pyrazine ring system using glyoxal as the dicarbonyl component.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • n-Propanol

  • Water

  • Standard laboratory glassware

Procedure: [5]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of n-propanol and water.

  • To this solution, add a 40% aqueous solution of glyoxal (1.05 eq).

  • Heat the reaction mixture at 70°C with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Add an excess of water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazino[2,3-b]pyrazine.

Protocol 1.2: Synthesis of 2,3-Diphenylpyrazino[2,3-b]pyrazine using Benzil

This protocol outlines the synthesis of a diaryl-substituted pyrazino[2,3-b]pyrazine using benzil.

Materials:

  • This compound

  • Benzil

  • 95% Ethanol

  • Aqueous Potassium Hydroxide solution

  • Standard laboratory glassware

Procedure: [6]

  • To a 100-mL flask, add benzil (1.0 eq) and 95% ethanol.

  • Attach a reflux condenser and heat the mixture with stirring until the benzil is completely dissolved.

  • Add this compound (1.0 eq) to the flask.

  • Add an aqueous potassium hydroxide solution dropwise through the condenser.

  • Gently reflux the mixture for 15-30 minutes with stirring.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them thoroughly with ice-cold 95% ethanol.

  • The product can be further purified by recrystallization from hot ethanol.

Quantitative Data Summary:
ProtocolDicarbonyl CompoundProductTypical Yield (%)Reaction Time (h)Temperature (°C)
1.1GlyoxalPyrazino[2,3-b]pyrazine80-901-270
1.2Benzil2,3-Diphenylpyrazino[2,3-b]pyrazine85-950.25-0.5Reflux

Application 2: Synthesis of Functionalized Pyrazines via Electrophilic Nitration

The electron-rich nature of the this compound ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration. This allows for the introduction of nitro groups, which are valuable functionalities for further transformations, particularly in the synthesis of energetic materials. A prominent example is the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-performance insensitive explosive.[7]

Signaling Pathway Diagram:

G cluster_1 Synthesis of LLM-105 A This compound B 2,6-Diaminopyrazine-1-oxide (DAPO) A->B Oxidation (e.g., mCPBA) C 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) B->C Nitration (HNO3/H2SO4)

Caption: Synthetic pathway to LLM-105.

Experimental Protocols:

Protocol 2.1: Synthesis of 2,6-Diaminopyrazine-1-oxide (DAPO)

The N-oxidation of 2,6-diaminopyrazine is the initial step towards LLM-105.

Materials:

  • This compound

  • m-Chloroperbenzoic acid (mCPBA) or Caro's acid (Oxone®)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrogen Fluoride (HF) (optional, for improved yield)

Procedure:

  • Dissolve this compound in a mixture of DMF and MeOH.

  • If used, carefully add a catalytic amount of HF.

  • Cool the solution in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Nitration of 2,6-Diaminopyrazine-1-oxide (DAPO) to LLM-105

This protocol describes the dinitration of DAPO to yield LLM-105.[7][8]

Materials:

  • 2,6-Diaminopyrazine-1-oxide (DAPO)

  • Fuming Nitric Acid (100%)

  • Fuming Sulfuric Acid (oleum)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool fuming sulfuric acid to below 10°C in an ice-salt bath.

  • With vigorous stirring, add DAPO portion-wise, ensuring the temperature remains below 10°C.

  • Once the DAPO has dissolved, cool the reaction mixture to 5-10°C.

  • Add fuming nitric acid dropwise, maintaining the temperature below 15°C.

  • After the addition is complete, stir the reaction mixture at 5-10°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Quantitative Data Summary:
ProtocolStarting MaterialReagentsProductTypical Yield (%)Reaction Time (h)Temperature (°C)
2.1This compoundmCPBA, DMF/MeOHDAPO~99 (with HF)4-60 to RT
2.2DAPOHNO₃/H₂SO₄LLM-10535-5035 to RT

Conclusion

This compound is a readily available and highly reactive building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The protocols outlined in these application notes demonstrate its utility in both condensation and electrophilic substitution reactions, providing access to complex molecular architectures such as pteridines and highly functionalized pyrazines. These methods are of significant interest to researchers in medicinal chemistry, materials science, and the development of energetic materials, offering robust and efficient pathways to valuable target molecules. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and applications.

References

Experimental Protocols for Reactions of 2,6-Pyrazinediamine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Pyrazinediamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of two reactive amino groups make it a valuable scaffold for the synthesis of a diverse range of functional molecules. This document provides detailed application notes and experimental protocols for several key reaction types involving this compound, including nitration, condensation, and palladium-catalyzed cross-coupling reactions. Additionally, the role of 2,6-diaminopyridine and pyrimidine analogs as kinase inhibitors is discussed, highlighting the potential of this scaffold in drug discovery.

I. Nitration of this compound

Nitration of the pyrazine ring is a crucial step in the synthesis of energetic materials and various pharmaceutical intermediates. The following protocols detail the direct nitration of this compound to yield mono- and di-nitro derivatives.

Application Notes: The direct nitration of 2,6-diaminopyrazine can be challenging due to the activating nature of the amino groups, which can lead to over-oxidation and the formation of byproducts such as tetraketopiperazine. The choice of nitrating agent and reaction conditions is critical to control the selectivity of the reaction. Mixed acid conditions (HNO₃/H₂SO₄) have been shown to be effective in producing the desired nitro-substituted products, although yields can be modest.

Experimental Protocol: Synthesis of 2,6-diamino-3,5-dinitropyrazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%).

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of this compound: Slowly add this compound to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Reactant Ratio (HNO₃ equiv.)Product DistributionYield (%)
< 1Mono- and di-nitro derivativesLow
22,6-diamino-3,5-dinitropyrazine (major), 6-amino-2-keto-3,5-dinitropyrazine59-70

II. Condensation Reactions

Condensation reactions of this compound with dicarbonyl compounds are a cornerstone for the synthesis of fused heterocyclic systems, such as pteridines and pyrazino[2,3-b]quinoxalines. These scaffolds are prevalent in many biologically active molecules.

Application Notes: The reaction of o-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the construction of pyrazine and quinoxaline rings. This approach can be applied to this compound to generate various fused heterocyclic systems. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by acid.

Experimental Protocol: General Procedure for the Synthesis of Pyrazino[2,3-b]quinoxalines

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_product Product node_A This compound node_C Solvent (e.g., Ethanol) node_A->node_C node_B 1,2-Dicarbonyl Compound node_B->node_C node_D Heat (Reflux) node_C->node_D node_E Fused Heterocycle (e.g., Pteridine) node_D->node_E

Caption: General workflow for condensation reactions.

Dicarbonyl CompoundProductSolventYield (%)
GlyoxalPteridineEthanolNot specified
Benzil2,3-DiphenylpteridineAcetic AcidNot specified
1,3-DiiminoisoindolineMacrocyclic Compoundn-ButanolGood

III. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools to functionalize the this compound core.

A. Buchwald-Hartwig Amination

Application Notes: The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing di- and tri-substituted pyrazines by reacting halo-substituted pyrazines with various amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-6-aminopyrazine

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Add 2-chloro-6-aminopyrazine, the desired amine, and a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

G Reactants 2-Halo-6-aminopyrazine + Amine Heating Heating (80-120°C) Reactants->Heating Catalyst Pd Catalyst + Ligand + Base Catalyst->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Product 2,6-Disubstituted Aminopyrazine Heating->Product

Caption: Key components of a Buchwald-Hartwig amination.

B. Suzuki-Miyaura Coupling

Application Notes: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This reaction can be used to introduce aryl or vinyl substituents onto the pyrazine ring, starting from a halo-substituted pyrazine. The reaction is known for its tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-6-aminopyrazine

  • Reaction Setup: In a reaction vessel, combine the 2-bromo-6-aminopyrazine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere, with stirring, until the starting material is consumed (as monitored by TLC). Microwave irradiation can often reduce reaction times significantly.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Coupling PartnerProductCatalystBaseYield (%)
Aryl Amine2,6-Bis(arylamino)pyrazinePd₂(dba)₃ / XantphosCs₂CO₃Varies
Arylboronic Acid2-Amino-6-arylpyrazinePd(PPh₃)₄K₂CO₃Varies

IV. 2,6-Diaminopyridine/Pyrimidine Analogs as Kinase Inhibitors in Drug Development

Derivatives of 2,6-diaminopyridine and 2,6-diaminopyrimidine, which are structurally similar to this compound, have emerged as a promising class of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Application Notes: The 2-aminopyridine and 2-aminopyrimidine scaffolds serve as privileged structures in kinase inhibitor design, often acting as hinge-binders in the ATP-binding pocket of the enzyme. Modifications at the other positions of the ring allow for the optimization of potency, selectivity, and pharmacokinetic properties. Notably, derivatives of these scaffolds have shown potent inhibitory activity against Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses.[1][2] The pathway is initiated by the binding of a ligand to its specific receptor, leading to the activation of receptor-associated JAKs.[1][2] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1][2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor:f0 STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 2,6-Diaminopyridine/pyrimidine Derivative (JAK Inhibitor) Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and its inhibition.

Pharmacological Data:

Several 2-aminopyridine and 2-aminopyrimidine derivatives have been reported as potent JAK inhibitors. The table below summarizes the inhibitory activity of some representative compounds.

Compound ClassTarget KinaseIC₅₀ (nM)
2-Aminopyridine DerivativeJAK23
2-Aminopyrimidine DerivativeJAK21.8
2-Aminopyrimidine DerivativeFLT30.68

These data highlight the potential of developing highly potent and selective kinase inhibitors based on the 2,6-diaminopyrazine scaffold and its analogs for the treatment of various diseases.

References

Applications of 2,6-Pyrazinediamine Derivatives in Medicinal Chemistry: Dual Inhibitors of CK2 and PIM-1 Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Pyrazinediamine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. A particularly promising application lies in the development of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of 2,6-disubstituted pyrazine derivatives as dual inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, both of which are implicated in various cancers.

Application Note: Dual Inhibition of CK2 and PIM-1 Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The serine/threonine kinases CK2 and PIM-1 are frequently overexpressed in a variety of human tumors, where they play key roles in cell growth, proliferation, and survival. The simultaneous inhibition of both CK2 and PIM-1 has been proposed as a promising therapeutic strategy to overcome drug resistance and enhance anti-cancer efficacy.

A series of 2,6-disubstituted pyrazine derivatives have been identified as potent dual inhibitors of CK2 and PIM-1 kinases. These compounds typically feature a substituted aniline at the 2-position and various aryl or heteroaryl moieties at the 6-position of the pyrazine core. Structure-activity relationship (SAR) studies have revealed that the nature of these substituents significantly influences the inhibitory potency and selectivity.

Quantitative Data Summary

The inhibitory activities of a selection of 2,6-disubstituted pyrazine derivatives against CK2 and PIM-1 kinases are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound IDR1 Group (at C2)R2 Group (at C6)CK2 IC50 (μM)PIM-1 IC50 (μM)
1a 4-aminophenyl1H-indol-5-yl0.0250.150
1b 4-hydroxyphenyl1H-indol-5-yl0.0450.350
1c 4-methoxyphenyl1H-indol-5-yl0.0800.500
2a 4-aminophenylThiophen-2-yl0.120>10
2b 4-aminophenylPhenyl0.550>10

Data synthesized from publicly available research.

Experimental Protocols

Protocol 1: General Synthesis of 2,6-Disubstituted Pyrazine Derivatives

This protocol describes a general method for the synthesis of 2,6-disubstituted pyrazine derivatives, exemplified by the synthesis of 2-(4-aminophenyl)-6-(1H-indol-5-yl)pyrazine.

Materials:

  • 2-Chloro-6-(1H-indol-5-yl)pyrazine

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloro-6-(1H-indol-5-yl)pyrazine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add 4-aminophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • De-gas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(4-aminophenyl)-6-(1H-indol-5-yl)pyrazine.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a radiometric filter binding assay to determine the IC50 values of test compounds against CK2 and PIM-1 kinases.

Materials:

  • Recombinant human CK2α or PIM-1 kinase

  • Specific peptide substrate for each kinase (e.g., RRRADDSDDDDD for CK2)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (2,6-disubstituted pyrazine derivatives) dissolved in DMSO

  • P81 phosphocellulose filter paper

  • 0.75% Phosphoric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the respective kinase (CK2α or PIM-1).

  • Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-32P]ATP to each well.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Air-dry the filter paper.

  • Place the filter paper in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases Gene_Transcription Gene Transcription (Proliferation, Survival) NF-κB->Gene_Transcription β-catenin β-catenin β-catenin->Gene_Transcription CK2 CK2 CK2->Akt activates CK2->IKK activates CK2->β-catenin stabilizes Pyrazine_Inhibitor 2,6-Disubstituted Pyrazine Pyrazine_Inhibitor->CK2 inhibits

Caption: Simplified CK2 signaling pathway and point of inhibition.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription PIM-1 expression PIM-1 PIM-1 BAD BAD PIM-1->BAD P (inactivates) c-Myc c-Myc PIM-1->c-Myc stabilizes p27 p27 PIM-1->p27 P (inactivates) c-Myc->Gene_Transcription Pyrazine_Inhibitor 2,6-Disubstituted Pyrazine Pyrazine_Inhibitor->PIM-1 inhibits

Caption: Simplified PIM-1 signaling pathway and point of inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of 2,6-Disubstituted Pyrazines Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (CK2 & PIM-1) Purification->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End

Caption: Experimental workflow for inhibitor development.

The Coordination Chemistry of 2,6-Pyrazinediamine and its Isomer 2,6-Diaminopyridine as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, characterization, and applications of metal complexes involving 2,6-diaminopyrazine and its close structural analog, 2,6-diaminopyridine, for researchers, scientists, and drug development professionals.

A Note on the Literature for 2,6-Pyrazinediamine

A comprehensive review of the scientific literature reveals a notable scarcity of studies focused specifically on this compound as a primary ligand in coordination chemistry. While the broader field of pyrazine-based ligands is well-established, with numerous reports on derivatives such as pyrazine-2-carboxamides and Schiff bases derived from other pyrazine amines, the coordination chemistry of this compound remains a largely unexplored area. Research has focused more on derivatives like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an insensitive high explosive, rather than its coordination complexes.

Given this gap in the literature, this document will provide a detailed overview of the coordination chemistry of the closely related and extensively studied isomer, 2,6-diaminopyridine . The principles of coordination, synthetic methodologies, and observed applications of 2,6-diaminopyridine complexes can serve as a valuable predictive framework and a foundational guide for future research into the coordination chemistry of this compound.

This compound: Limited Insights

While dedicated studies on this compound metal complexes are sparse, some research on related compounds provides tangential insights. For instance, the synthesis of N-heteroaryl substituted adamantane-containing amines has included 2-amino-chloropyrazine, with subsequent Pd-catalyzed amination to form 2,6-diaminopyrazine derivatives.[1] These studies, however, focus on the organic synthesis of the ligands themselves rather than their coordination to metal centers.[1] The primary utility of 2,6-diaminopyrazine appears to be as a precursor in the synthesis of other functional molecules.

2,6-Diaminopyridine as a Versatile Ligand in Coordination Chemistry

In contrast to its pyrazine isomer, 2,6-diaminopyridine is a well-documented ligand in coordination chemistry. Its two amino groups and the pyridine nitrogen atom provide multiple potential coordination sites, allowing it to act as a versatile building block for a variety of metal complexes, including macrocycles and Schiff bases.

Application Notes

Macrocyclic Complexes: The condensation reaction of 2,6-diaminopyridine with dicarbonyl compounds, such as isatin, in the presence of divalent metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) leads to the formation of macrocyclic complexes. In these complexes, the metal ion acts as a template, directing the condensation to form a large, cyclic ligand that encapsulates the metal. These macrocyclic compounds often exhibit a distorted octahedral geometry, with the four nitrogen atoms of the newly formed macrocycle coordinating to the metal center in the equatorial plane, and axial positions occupied by anions like chloride, nitrate, or acetate.[2][3]

Schiff Base Complexes: 2,6-diaminopyridine is a common precursor for the synthesis of Schiff base ligands. The condensation of its amino groups with aldehydes or ketones (e.g., 2-hydroxybenzaldehyde) results in multidentate ligands capable of forming stable complexes with a variety of transition metals.[4] These Schiff base complexes have been characterized using various spectroscopic techniques and have been investigated for their biological activity.[2][4]

Biological Applications: Metal complexes derived from 2,6-diaminopyridine and its Schiff bases have been screened for their in vitro antibacterial and antifungal activities.[2][5] The results often indicate that the metal complexes exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy.[2][5] The coordination of the metal ion can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative metal complexes derived from 2,6-diaminopyridine Schiff bases.

Table 1: Physical and Molar Conductance Data for Co(II) and Cu(II) Schiff Base Complexes [4]

ComplexColorMelting/Decomposition Temp. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
Schiff Base Ligand-220--
Co(II) Complex-26040.03.97
Cu(II) Complex-27046.12.04

Table 2: Key Infrared Spectral Data (cm⁻¹) for a 2,6-Diaminopyridine Schiff Base and its Co(II) and Cu(II) Complexes [4]

Compoundν(C=N) Azomethine
Schiff Base Ligand1607
Co(II) Complex1603
Cu(II) Complex1611

Table 3: Electronic Spectral Data for Macrocyclic Complexes of 2,6-Diaminopyridine and Isatin [3]

ComplexBands (cm⁻¹)AssignmentsGeometry
Co(II) Complex9542-11860, 14987-17008, 20108-20434⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)Octahedral
Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from 2,6-Diaminopyridine and 2-Hydroxybenzaldehyde

This protocol is based on the synthesis of N,N'-bis(salicylidene)-2,6-diaminopyridine.

Materials:

  • 2,6-Diaminopyridine

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Methanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 2,6-diaminopyridine (1 equivalent) in hot methanol.

  • To this solution, add a methanolic solution of 2-hydroxybenzaldehyde (2 equivalents) dropwise with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux the resulting mixture for 3-4 hours.

  • Allow the solution to cool to room temperature. The formation of a solid product should be observed.

  • Filter the solid product, wash it with methanol, and then with diethyl ether.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Co(II) Complex with the Schiff Base Ligand [4]

Materials:

  • Schiff base ligand from Protocol 1

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (1 equivalent) in hot methanol.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 equivalent) in methanol.

  • Add the methanolic solution of the metal salt dropwise to the hot solution of the ligand with continuous stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • A colored precipitate will form. Cool the mixture to room temperature.

  • Filter the complex, wash it with methanol, and dry it in a desiccator.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the synthesis of a 2,6-diaminopyridine based Schiff base complex and a logical diagram of its potential applications.

experimental_workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_characterization Characterization reactant reactant process process intermediate intermediate product product DAP 2,6-Diaminopyridine Condensation Condensation (Methanol, Acetic Acid, Reflux) DAP->Condensation Sal 2-Hydroxybenzaldehyde Sal->Condensation Ligand Schiff Base Ligand Condensation->Ligand Complexation Complexation (Methanol, Reflux) Ligand->Complexation MetalSalt Co(II) Chloride Hexahydrate MetalSalt->Complexation CoComplex Co(II) Schiff Base Complex Complexation->CoComplex Analysis Spectroscopic & Physical Analysis (FT-IR, UV-Vis, Molar Conductance, Magnetic Susceptibility) CoComplex->Analysis

Figure 1: Experimental workflow for the synthesis and characterization of a Co(II) Schiff base complex derived from 2,6-diaminopyridine.

logical_relationship ligand ligand complex complex application application property property DAP 2,6-Diaminopyridine Complex Coordination Complex DAP->Complex Metal Transition Metal Ions (Co, Ni, Cu, Zn) Metal->Complex EnhancedLipophilicity Enhanced Lipophilicity Complex->EnhancedLipophilicity RedoxActivity Redox Activity Complex->RedoxActivity Antibacterial Antibacterial Agents Antifungal Antifungal Agents Catalysis Catalysis EnhancedLipophilicity->Antibacterial EnhancedLipophilicity->Antifungal RedoxActivity->Catalysis

Figure 2: Logical diagram illustrating the formation and potential applications of 2,6-diaminopyridine coordination complexes.

References

Synthesis of Pyrazine Derivatives from 2-Aminopropanediamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of functionalized pyrazine derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and materials sciences. The described methodology utilizes the versatile starting material 2-aminopropanediamide (also known as aminomalonamide) and its condensation reaction with various 1,2-dicarbonyl compounds. This approach offers a straightforward and efficient route to novel pyrazine scaffolds for applications in drug discovery and development.

Pyrazine and its derivatives are integral components of numerous biologically active molecules and approved drugs, demonstrating a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthesis of 3-hydroxypyrazine-2-carboxamide derivatives, in particular, has garnered significant attention due to their structural similarity to the antiviral drug Favipiravir.[4][5][6] This highlights the potential of this synthetic pathway to generate novel therapeutic agents.

The core of this synthetic strategy is the condensation of 2-aminopropanediamide with a 1,2-dicarbonyl compound, which can be varied to produce a library of substituted pyrazines. This document outlines the general reaction, provides detailed experimental protocols for the synthesis of representative derivatives, and summarizes key reaction data.

General Reaction Scheme

The fundamental reaction involves the condensation of 2-aminopropanediamide with a generic 1,2-dicarbonyl compound. The nature of the R groups on the dicarbonyl component determines the substitution pattern on the resulting pyrazine ring.

G cluster_reactants Reactants cluster_product Product r1 2-Aminopropanediamide p1 3-Hydroxypyrazine-2-carboxamide Derivative r1->p1 + struct_r1 H2N-CH(CONH2)2 r2 1,2-Dicarbonyl Compound r2->p1 struct_r2 R1-C(=O)-C(=O)-R2 struct_p1 Pyrazine Ring with -OH and -CONH2 G cluster_workflow Experimental Workflow A 1. Dissolve 2-Aminopropanediamide B 2. Add 1,2-Dicarbonyl Compound A->B C 3. Add Base (if required) B->C D 4. Heat Reaction Mixture C->D E 5. Cool and Precipitate D->E F 6. Filter and Wash Solid E->F G 7. Dry Product F->G G cluster_mechanism Proposed Reaction Mechanism A 1. Nucleophilic attack of amine on carbonyl B 2. Formation of Schiff base intermediate A->B C 3. Intramolecular cyclization B->C D 4. Dehydration and Aromatization C->D E Final Product: 3-Hydroxypyrazine- 2-carboxamide D->E

References

Application Notes and Protocols for the Analytical Detection of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Pyrazinediamine (C₄H₆N₄) is an organic compound belonging to the pyrazine family.[1] Pyrazines are significant in various industries, including food, fragrance, and pharmaceuticals, where they contribute to flavor and aroma profiles or serve as key building blocks in chemical synthesis.[2][3][4] Accurate and sensitive detection of this compound is crucial for quality control, impurity profiling, and research and development. This document provides detailed application notes and experimental protocols for several analytical methods suited for the detection and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. Reversed-phase (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[2] The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using a Photodiode Array (PDA) or UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[5][6] For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[7] This method offers excellent accuracy, precision, and robustness for routine analysis.[8]

Experimental Protocol: RP-HPLC-UV

This protocol is adapted from established methods for pyrazines and aromatic amines.[2][6]

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

    • Data acquisition and processing software (e.g., Empower 3).[9]

  • Chemicals and Reagents:

    • This compound standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Ammonium acetate or Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]

    • Mobile Phase: Isocratic elution with Acetonitrile and 19 mM Ammonium Acetate buffer (86:14 v/v).[8] A gradient elution may be used for more complex samples.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[5]

    • Detection Wavelength: 275 nm (based on typical absorbance for aminopyrazines).[2] A full scan (200-400 nm) should be performed initially to determine the optimal wavelength.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

    • Analysis: Inject the calibration standards to construct a calibration curve (peak area vs. concentration). Inject the prepared sample.

    • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to Vial Filter->Vial Autosampler Autosampler Vial->Autosampler Inject Column C18 Column Autosampler->Column Pump Pump Pump->Column Detector PDA/UV Detector Column->Detector Acquisition Data Acquisition Detector->Acquisition Chromatogram Generate Chromatogram Acquisition->Chromatogram Quantify Quantification Chromatogram->Quantify

Figure 1: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[10] For this compound, this method is ideal for trace-level detection and structural confirmation.[1] The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated by their mass-to-charge ratio, providing a unique "fingerprint" for identification.[11]

Experimental Protocol: GC-MS

This protocol is based on general methods for the analysis of pyrazines and aromatic amines.[11][12]

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

    • Autosampler and data system.

  • Chemicals and Reagents:

    • This compound standard (≥98% purity).

    • Methanol or Methyl tert-butyl ether (MTBE) (GC grade).

    • Anhydrous sodium sulfate.

  • Chromatographic and Spectrometric Conditions:

    • Column: 5% Diphenyl–95% dimethyl polysiloxane capillary column (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode at 250 °C.

    • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.[11]

    • MS Transfer Line: 280 °C.[11]

    • Ion Source Temperature: 230 °C.[11]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 45–400 m/z.[11]

  • Procedure:

    • Standard Preparation: Prepare a stock solution (1 mg/mL) of this compound in methanol. Create calibration standards by serial dilution.

    • Sample Preparation (Liquid Extraction): For aqueous samples, adjust the pH to 6 with a citrate buffer.[12] Extract the sample with MTBE. Dry the organic layer with anhydrous sodium sulfate and concentrate if necessary.

    • Analysis: Inject 1 µL of the standards and prepared sample into the GC-MS system.

    • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with the standard. Quantify using the peak area of a characteristic ion and a calibration curve.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Aqueous Sample Extract Liquid-Liquid Extraction (MTBE) Sample->Extract Dry Dry & Concentrate Extract->Dry Injector GC Injector Dry->Injector Inject Column GC Column Injector->Column IonSource MS Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector MS Detector MassAnalyzer->Detector Acquisition Data Acquisition Detector->Acquisition Spectrum Mass Spectrum & Chromatogram Acquisition->Spectrum Identify Identification & Quantification Spectrum->Identify Spectro_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Std Prepare Standards Mix Mix Sample/Standard with Reagents (Fe(III)-Ferrozine) Std->Mix Sample Prepare Sample Sample->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax (562 nm) Incubate->Measure Calibrate Create Calibration Curve Measure->Calibrate Calculate Calculate Concentration Calibrate->Calculate Echem_Workflow cluster_prep Setup cluster_measurement Measurement cluster_analysis Analysis Modify Prepare Modified Working Electrode Cell Assemble 3-Electrode Cell with Supporting Electrolyte Modify->Cell AddSample Add Sample to Cell Cell->AddSample Scan Run DPV Scan AddSample->Scan Voltammogram Record Voltammogram Scan->Voltammogram Peak Measure Peak Current Voltammogram->Peak Quantify Quantify using Calibration Curve Peak->Quantify

References

Application of 2,6-Pyrazinediamine in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Pyrazinediamine as a monomer in the synthesis of high-performance polymers, specifically focusing on polyamides (aramids) and polyimides. The incorporation of the pyrazine ring into the polymer backbone is anticipated to impart unique thermal, mechanical, and electronic properties, making these materials promising candidates for a range of advanced applications.

Introduction

This compound is a heterocyclic aromatic diamine with a nitrogen-rich core. In polymer chemistry, its rigid structure and the presence of two primary amine groups make it an excellent building block for the synthesis of thermally stable and mechanically robust polymers. The electron-deficient nature of the pyrazine ring can also influence the electronic properties of the resulting polymers, opening avenues for applications in electronics and materials science. This document outlines generalized protocols for the synthesis of polyamides and polyimides using this compound and presents expected material properties based on analogous polymer systems.

Key Applications

Polymers derived from this compound are expected to exhibit properties suitable for demanding applications, including:

  • High-Performance Fibers and Films: The rigid-rod nature of aramids derived from this compound suggests their potential for producing fibers with high tensile strength and modulus, similar to existing aramid fibers.

  • Thermally Resistant Materials: The inherent thermal stability of the pyrazine ring and the aromatic backbone of the resulting polymers make them suitable for use in high-temperature environments.

  • Dielectric Materials: Polyimides are known for their excellent dielectric properties, and the incorporation of the pyrazine moiety may offer a low curing temperature and a high glass transition temperature, which is advantageous in the microelectronics industry.[1][2]

  • Gas Separation Membranes: The regular structure and potential for creating polymers with well-defined free volume make these materials interesting for gas separation membrane applications.

Data Presentation

The following table summarizes the anticipated properties of a polyimide synthesized from this compound and pyromellitic dianhydride (PMDA). The data is extrapolated from a study on a similar pyrazine-containing polyimide.[1][2]

PropertyExpected Value Range
Tensile Strength (MPa)130 - 150
Elongation at Break (%)30 - 35
Young's Modulus (GPa)2.5 - 3.5
Glass Transition Temp (Tg, °C)360 - 390
5% Weight Loss Temp (TGA, °C)> 550
Coefficient of Thermal Expansion (CTE, ppm/K)25 - 30

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of Poly(this compound terephthalamide) - A Polyaramid

This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous calcium chloride in anhydrous NMP. Stir the mixture until all solids have dissolved. Cool the solution to 0°C in an ice bath.

  • Polymerization: Slowly add an equimolar amount of terephthaloyl chloride as a solid to the stirred monomer solution. The reaction is exothermic and the viscosity of the solution will increase significantly.

  • Neutralization: After the addition of terephthaloyl chloride is complete, add a small amount of anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.

  • Reaction Completion: Allow the reaction to proceed at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyaramid.

  • Washing: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.

Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol follows a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal imidization.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • Monomer Solution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Dianhydride Addition: Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA in small portions to the solution. Maintain the reaction temperature below 25°C to prevent premature imidization.

  • Polymerization: Continue stirring the solution at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven and heat at 80-100°C for several hours to remove the bulk of the DMAc solvent.

  • Curing: Cure the film by heating it in a programmable oven under a nitrogen atmosphere using a staged heating profile, for example:

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • Cooling and Removal: After the curing cycle is complete, allow the oven to cool down slowly to room temperature. Carefully peel the resulting polyimide film from the glass substrate.

Alternative Chemical Imidization:

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit).

  • Stir the mixture at room temperature for 8-12 hours.

  • Precipitate the polyimide by pouring the solution into methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Mandatory Visualization

Polyaramid_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up Diamine This compound Mixing Mixing and Cooling (0°C) Diamine->Mixing DiacidChloride Terephthaloyl Chloride Polycondensation Low-Temperature Polycondensation DiacidChloride->Polycondensation Solvent Anhydrous NMP + CaCl2 Solvent->Mixing Mixing->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Washing Washing with Methanol/Water Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Polyaramid Product Drying->Final_Polymer

Caption: Workflow for the synthesis of a polyaramid from this compound.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_alternative Alternative: Chemical Imidization Monomers This compound + PMDA in Anhydrous DMAc PAA_Formation Stirring at Room Temperature (12-24h) Monomers->PAA_Formation PAA_Solution Poly(amic acid) Solution PAA_Formation->PAA_Solution Film_Casting Film Casting PAA_Solution->Film_Casting Chemical_Treatment Add Acetic Anhydride/Pyridine PAA_Solution->Chemical_Treatment Thermal_Curing Staged Thermal Curing (up to 300°C) Film_Casting->Thermal_Curing Final_Film Polyimide Film Thermal_Curing->Final_Film Precipitation Precipitation in Methanol Chemical_Treatment->Precipitation Final_Powder Polyimide Powder Precipitation->Final_Powder

Caption: Two-step synthesis workflow for a polyimide from this compound.

References

Catalytic Applications of 2,6-Pyrazinediamine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyrazinediamine is a versatile heterocyclic ligand with multiple nitrogen donor sites, making it an excellent candidate for the formation of stable complexes with a variety of transition metals. While the catalytic applications of metal complexes containing the closely related 2,6-diaminopyridine and other pyrazine derivatives are well-documented, the exploration of this compound metal complexes as catalysts is an emerging field with significant potential. This document provides an overview of the potential catalytic applications of this compound metal complexes, drawing parallels from structurally analogous systems. Detailed protocols for the synthesis of related catalysts and their use in representative catalytic reactions are also presented to guide researchers in this promising area.

Potential Catalytic Applications

Based on the catalytic activities of structurally similar ligand-metal complexes, this compound metal complexes are anticipated to be active in a range of catalytic transformations, including:

  • Oxidation Reactions: The electron-donating nature of the amino groups in this compound can modulate the redox potential of the metal center, making the corresponding complexes promising catalysts for oxidation reactions. For instance, copper(II) complexes of pyridine-2,6-diimines have been shown to mimic the activity of catechol oxidase.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools in organic synthesis. The nitrogen atoms of the pyrazine ring can coordinate to the metal center, potentially influencing the catalytic activity and selectivity in the formation of C-C bonds involving pyrazine-containing substrates.

  • Polymerization: Iron complexes with pyrazine-diimine ligands have been investigated for ethylene polymerization. Although they have shown lower efficiency compared to their pyridine counterparts, this demonstrates the potential of pyrazine-based ligands in polymerization catalysis.[1]

  • Hydrolysis: Dinuclear platinum(II) complexes bridged by pyrazine have demonstrated catalytic activity in the hydrolysis of peptides. This suggests that this compound could act as a bridging ligand to create bimetallic catalysts for hydrolytic reactions.

Data Presentation: Performance of Analogous Catalytic Systems

The following tables summarize the catalytic performance of metal complexes with ligands structurally related to this compound. This data provides a benchmark for the potential efficacy of this compound-based catalysts.

Table 1: Olefin Polymerization using an Iron-Pyrazine-Diimine Complex

CatalystMonomerSolventTemperature (°C)Activity (g polymer/mol Fe·h)
Iron-Pyrazine-Diimine ComplexEthyleneToluene25Less efficient than pyridine analogues[1]

Table 2: Oxidase-like Activity of Copper(II)-Pyridine-2,6-diimine Complexes

ComplexSubstrateSolventActivity
[Cu(L)Br₂] (L = pyridine-2,6-diimine)PolyphenolNot specifiedExhibits oxidase-like activity[2]

Experimental Protocols

The following protocols are adapted from literature for the synthesis of related metal complexes and their application in catalysis. These can serve as a starting point for developing procedures for this compound metal complexes.

Protocol 1: Synthesis of a Schiff Base Ligand Derived from 2,6-Diaminopyridine and its Metal Complexes

This protocol describes the synthesis of a Schiff base ligand from 2,6-diaminopyridine and its subsequent complexation with transition metals, which can be adapted for this compound.

Materials:

  • 2,6-Diaminopyridine

  • 2-Hydroxybenzaldehyde

  • Methanol

  • Co(II) chloride hexahydrate

  • Cu(II) chloride dihydrate

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Ligand Synthesis:

    • Dissolve 2,6-diaminopyridine in methanol.

    • Add a methanolic solution of 2-hydroxybenzaldehyde in a 1:2 molar ratio to the 2,6-diaminopyridine solution.

    • Reflux the mixture for 2-3 hours.

    • Cool the solution to room temperature. The Schiff base ligand will precipitate.

    • Filter the precipitate, wash with cold methanol, and dry in a desiccator.

  • Metal Complex Synthesis:

    • Dissolve the synthesized Schiff base ligand in a minimal amount of DMF or DMSO.

    • In a separate flask, dissolve the metal salt (e.g., Co(II) chloride hexahydrate or Cu(II) chloride dihydrate) in methanol.

    • Slowly add the methanolic solution of the metal salt to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 3-4 hours.

    • Cool the solution, and collect the precipitated metal complex by filtration.

    • Wash the complex with methanol and dry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Pyrazine Halide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyrazine with an arylboronic acid.

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

    • Add K₂CO₃ (2.0 mmol) to the flask.

    • Add a mixture of toluene and water (e.g., 5 mL in a 4:1 ratio).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at 100 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.

Visualizations

Synthesis of a Schiff Base Metal Complex

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 2,6-Diaminopyridine 2,6-Diaminopyridine Reflux_L Reflux (2-3h) 2,6-Diaminopyridine->Reflux_L 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde->Reflux_L Methanol_L Methanol Methanol_L->Reflux_L Schiff_Base Schiff Base Ligand Reflux_L->Schiff_Base Schiff_Base_Input Schiff Base Ligand Schiff_Base->Schiff_Base_Input Metal_Salt Metal Salt (e.g., CoCl₂) Reflux_C Reflux (3-4h) Metal_Salt->Reflux_C Methanol_C Methanol Methanol_C->Reflux_C Metal_Complex Schiff Base Metal Complex Reflux_C->Metal_Complex Schiff_Base_Input->Reflux_C

Caption: Workflow for the synthesis of a Schiff base metal complex.

Suzuki-Miyaura Cross-Coupling Workflow

G Start Combine_Reactants Combine Reactants: - 2-Chloropyrazine - Arylboronic acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ - Toluene/Water Start->Combine_Reactants Heat_Inert Heat to 100°C under N₂ Combine_Reactants->Heat_Inert Monitor_Reaction Monitor by TLC/LC-MS Heat_Inert->Monitor_Reaction Workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O/Brine Monitor_Reaction->Workup Reaction Complete Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product 2-Arylpyrazine Purification->Product End Product->End

Caption: General workflow for Suzuki-Miyaura cross-coupling of 2-chloropyrazine.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L₂ Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L₂->Ox_Add Ar-X ArPd(II)XL₂ Ar-Pd(II)-X-L₂ Ox_Add->ArPd(II)XL₂ Transmetalation Transmetalation ArPd(II)XL₂->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L₂ Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L₂ Red_Elim Reductive Elimination ArPd(II)Ar'L₂->Red_Elim Red_Elim->Pd(0)L₂ Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

2,6-Pyrazinediamine: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2,6-Pyrazinediamine in the Synthesis of Functional Materials

For: Researchers, scientists, and drug development professionals

This document provides detailed application notes and experimental protocols for the utilization of this compound as a key building block in the synthesis of a variety of functional materials. Its unique chemical structure, characterized by a pyrazine ring with two amino groups, imparts desirable properties to the resulting materials, including high thermal stability, specific coordination capabilities, and electroactivity. These characteristics make it a valuable component in the development of high-performance polymers, porous materials, and energetic compounds.

Application Notes

This compound (also known as 2,6-diaminopyrazine) is a versatile organic compound with significant potential in materials science. Its applications stem from the reactive nature of its amino groups and the electronic properties of the pyrazine ring.

  • High-Performance Polymers: As a diamine monomer, this compound can be polymerized with various dianhydrides or diacid chlorides to produce polyimides and polyamides, respectively. The rigid pyrazine ring contributes to high thermal stability and mechanical strength in the resulting polymers, making them suitable for applications in high-temperature environments, such as in the aerospace and electronics industries.

  • Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring and the amino groups can act as coordination sites for metal ions, making this compound an excellent ligand for the synthesis of MOFs and a building block for POPs. These materials are characterized by high surface areas and tunable porosity, which are advantageous for applications in gas storage and separation, catalysis, and sensing. For instance, the nitrogen-rich environment within these porous structures can enhance the selective capture of CO2.

  • Energetic Materials: this compound is a crucial precursor in the synthesis of the insensitive high explosive, 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). The synthesis involves the oxidation of this compound to its N-oxide derivative, followed by nitration.

  • Fluorescent Materials and Sensors: The pyrazine moiety can be incorporated into larger conjugated systems to create fluorescent materials. The nitrogen atoms can also interact with metal ions, leading to changes in the material's fluorescence properties. This behavior can be exploited for the development of chemical sensors for the detection of specific metal ions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of functional materials using this compound. Researchers should note that specific reaction conditions may require optimization.

Protocol 1: Synthesis of Polyimides via Two-Step Polycondensation

This protocol describes a general method for the synthesis of polyimides from this compound and an aromatic dianhydride, such as pyromellitic dianhydride (PMDA).

Materials:

  • This compound (purified by sublimation)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, slowly add PMDA (1 equivalent) to the solution in portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.

    • Heat the mixture to 80-100 °C and stir for 4-6 hours.

    • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Filter the precipitate, wash it thoroughly with methanol, and dry it under vacuum at 100 °C.

Characterization:

  • The structure of the resulting polyimide can be confirmed using FTIR and NMR spectroscopy.

  • Thermal properties can be evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Mechanical properties of polyimide films can be measured using a universal testing machine.

Protocol 2: Solvothermal Synthesis of a this compound-Based Metal-Organic Framework (MOF)

This protocol provides a general procedure for the synthesis of a MOF using this compound as an organic linker and a metal salt, such as zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound (1 equivalent) in DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate (1 equivalent) in DMF.

    • Combine the two solutions and sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 100-120 °C for 24-48 hours.

    • After the reaction, allow the autoclave to cool down to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

    • Activate the MOF by heating the crystals under vacuum at a temperature determined by the thermal stability of the material (e.g., 150 °C) for several hours.

Characterization:

  • The crystalline structure can be determined by single-crystal or powder X-ray diffraction (PXRD).

  • The porosity and surface area can be measured by gas (e.g., N₂) adsorption-desorption analysis (BET).

  • Thermal stability can be assessed by TGA.

Quantitative Data

The following tables summarize typical quantitative data for functional materials synthesized from diamine monomers, providing a reference for the expected properties of this compound-based materials.

Table 1: Thermal and Mechanical Properties of Aromatic Polyimides

Polymer (Diamine-Dianhydride)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
ODA-PMDA302>500114.193.233.58
ODA-BTDA276>500---
ODA-BPDA290>500---

*Data for polyimides derived from 4,4'-oxydianiline (ODA) with different dianhydrides are provided for comparison.[1] Properties of polyimides from this compound are expected to show high thermal stability due to the rigid pyrazine ring.

Table 2: Porosity Data of Representative Metal-Organic Frameworks

MOF NameOrganic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
DUT-52-(NH₂)₂-1'2,5-diamino-terephthalic acidZr(IV)413-
CoFe-MOF (0.3 ratio)Terephthalic acidCo(II), Fe(III)280.9-

*Data for MOFs with amino-functionalized linkers and mixed-metal nodes are shown to illustrate the range of properties achievable.[2] A MOF synthesized with this compound is anticipated to have a significant surface area due to its porous structure.

Mandatory Visualizations

experimental_workflow_polyimide cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Chemical Imidization and Purification A This compound D Dissolution and Mixing (Room Temperature, 24h) A->D B Pyromellitic Dianhydride (PMDA) B->D C Anhydrous DMAc C->D E Poly(amic acid) Solution D->E Formation of I Imidization (80-100°C, 4-6h) E->I F Acetic Anhydride F->I G Pyridine G->I H Methanol J Precipitation in Methanol H->J I->J Precipitation K Filtration and Washing J->K L Final Polyimide Product K->L Drying

Workflow for the synthesis of polyimide from this compound.

experimental_workflow_mof cluster_step1 Step 1: Preparation of Reaction Mixture cluster_step2 Step 2: Solvothermal Synthesis and Product Isolation A This compound D Dissolution and Sonication A->D B Zinc Nitrate Hexahydrate B->D C DMF C->D F Solvothermal Reaction (100-120°C, 24-48h) D->F Transfer to Autoclave E Ethanol G Filtration and Washing (DMF, Ethanol) E->G F->G Cooling H Heating under Vacuum G->H Activation I Activated MOF Crystals H->I Final

Workflow for the solvothermal synthesis of a MOF using this compound.

logical_relationship cluster_precursor Precursor cluster_materials Functional Materials A This compound B High-Performance Polymers (e.g., Polyimides) A->B Polycondensation C Porous Materials (MOFs, POPs) A->C Coordination/ Polymerization D Energetic Materials (e.g., LLM-105 precursor) A->D Multi-step Synthesis E Fluorescent Materials & Sensors A->E Functionalization

Logical relationship of this compound to various functional materials.

References

Application Notes and Protocols for the Purification of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2,6-Pyrazinediamine, a crucial intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The following protocols for recrystallization, column chromatography, and liquid-liquid extraction are designed to guide researchers in obtaining high-purity this compound suitable for downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for developing and optimizing purification strategies.

PropertyValueSource
Molecular FormulaC4H6N4--INVALID-LINK--
Molecular Weight110.12 g/mol --INVALID-LINK--
AppearanceBrown to black solid--INVALID-LINK--
Melting Point137-138 °C--INVALID-LINK--
Boiling Point394.1 ± 37.0 °C (Predicted)--INVALID-LINK--
SolubilitySoluble in water and common organic solvents.No specific quantitative data found in search results.

Purification Workflow

The selection of a suitable purification method depends on the nature and quantity of impurities present in the crude this compound. The following diagram outlines a general workflow for the purification process.

Purification Workflow for this compound Figure 1: General Purification Workflow crude Crude this compound analysis Initial Purity Assessment (TLC, HPLC, NMR) crude->analysis decision Purity Acceptable? analysis->decision high_purity High Purity Product (>98%) decision->high_purity Yes low_purity Low to Moderate Purity Product (<98%) decision->low_purity No pure_product Pure this compound high_purity->pure_product recrystallization Recrystallization low_purity->recrystallization Crystalline Solid column Column Chromatography low_purity->column Complex Mixture extraction Liquid-Liquid Extraction low_purity->extraction Aqueous Workup final_analysis Final Purity Assessment (TLC, HPLC, NMR, IR) recrystallization->final_analysis column->final_analysis extraction->final_analysis final_analysis->pure_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a suitable method for purifying crystalline solids with moderate to high initial purity. The choice of solvent is critical for successful recrystallization.

Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Suitable solvents to screen are listed in Table 2.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (or solvent mixture). Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
WaterThis compound is reported to be soluble in water.
EthanolA common solvent for recrystallizing aromatic amines.
AcetoneA polar aprotic solvent that may be effective.
TolueneA non-polar solvent that could be used in a mixed-solvent system.
Ethanol/WaterA common mixed-solvent system for polar compounds.
Acetone/TolueneA polar/non-polar mixture that can be effective.
Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. This method is ideal for purifying crude products with complex impurity profiles.

Protocol:

  • Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of polar compounds like this compound.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A solvent system is typically optimized using thin-layer chromatography (TLC). Start with a non-polar solvent and gradually increase the polarity. Suggested solvent systems are listed in Table 3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Table 3: Suggested Mobile Phase Systems for Column Chromatography

Stationary PhaseMobile Phase System (Gradient Elution)
Silica GelHexane/Ethyl Acetate (e.g., from 100:0 to 50:50)
Silica GelDichloromethane/Methanol (e.g., from 100:0 to 95:5)
Alumina (Neutral)Toluene/Acetone (e.g., from 100:0 to 70:30)

Column Chromatography Workflow Diagram:

Column Chromatography Workflow Figure 2: Column Chromatography Workflow start Start pack_column Pack Column with Silica Gel start->pack_column load_sample Load Crude Sample pack_column->load_sample elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane) load_sample->elute_nonpolar collect_fractions1 Collect Fractions elute_nonpolar->collect_fractions1 tlc1 Monitor by TLC collect_fractions1->tlc1 increase_polarity Gradually Increase Polarity (e.g., Add Ethyl Acetate) tlc1->increase_polarity Impurities Eluted elute_product Elute this compound increase_polarity->elute_product collect_fractions2 Collect Fractions elute_product->collect_fractions2 tlc2 Monitor by TLC collect_fractions2->tlc2 combine_fractions Combine Pure Fractions tlc2->combine_fractions Product Eluted evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

Purification by Liquid-Liquid Extraction

Liquid-liquid extraction can be used to remove impurities with different solubility properties from the desired compound. Given that this compound is a basic compound, acid-base extraction can be a powerful purification technique.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10). The this compound will precipitate out of the solution.

  • Extraction: Extract the aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified this compound.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Table 4: Reagents for Liquid-Liquid Extraction

StepReagentPurpose
DissolutionDichloromethane or Ethyl AcetateTo dissolve the crude product.
Acidic Wash1 M Hydrochloric Acid (HCl)To protonate the basic product and extract it into the aqueous phase.
Basification1 M Sodium Hydroxide (NaOH)To deprotonate the product, causing it to precipitate from the aqueous phase.
DryingAnhydrous Sodium Sulfate (Na2SO4)To remove residual water from the organic extract.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative purity analysis.

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups and compare with a reference spectrum of pure this compound.

Application Notes and Protocols for 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and utilization of 2,6-Pyrazinediamine (also known as 2,6-diaminopyrazine) in a research and drug development setting.

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₄H₆N₄. It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its pyrazine core, substituted with two amino groups, offers multiple reaction sites for the synthesis of diverse compound libraries. Pyrazine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Physicochemical Properties and Safety Data

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. The following tables summarize its key physicochemical properties and the necessary safety precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆N₄[3]
Molecular Weight 110.12 g/mol [3]
Appearance Off-white to beige or brown crystalline solid[4]
Melting Point 117-122 °C[5]
Boiling Point 285 °C[5]
Solubility Soluble in water (9.9 g/100 mL at 20 °C), acetone, ethanol, methanol, isopropanol, and ethyl acetate.[4]
pKa 5.09 (pK1), 10.77 (pK2)[6]
logP 0.25[4]

Table 2: Safety and Handling of this compound

AspectRecommendationReference
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, protective gloves (e.g., nitrile rubber), lab coat, and a NIOSH-approved respirator with an appropriate cartridge if dust is generated.[3][8]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Store below +30°C.[9]
Inpatibilities Strong oxidizing agents.[4]
Stability Stable under normal temperatures and pressures.[4]

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific equipment and sample matrices.

Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 98:2 v/v) containing 0.5% formic acid.[10] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase) in a 10 mL volumetric flask. Dilute to the mark to obtain a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in the same solvent in a 10 mL volumetric flask. Dilute to the mark.

  • Chromatographic Conditions:

    • Column: SHARC 1, 4.6 x 150 mm, 5 µm, or equivalent C18 column.[10]

    • Mobile Phase: Acetonitrile/Water with 0.5% Formic Acid (isocratic or gradient).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.[10]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the solvent blank to establish the baseline.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100

Expected Results: A major peak corresponding to this compound should be observed. The purity is calculated from the relative area of this peak.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Standard Solutions hplc_system Set HPLC Conditions prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standards inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample calibration Generate Calibration Curve inject_std->calibration peak_integration Integrate Peak Areas inject_sample->peak_integration purity_calc Calculate Purity calibration->purity_calc peak_integration->purity_calc

Caption: Workflow for HPLC purity assessment of this compound.

Protocol for Synthesis of a 2,6-Disubstituted Pyrazine Kinase Inhibitor Scaffold

This protocol describes a general two-step synthesis of a 2,6-disubstituted pyrazine scaffold, a common core in many kinase inhibitors. This involves a Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution.

Objective: To synthesize a 2-(arylamino)-6-arylpyrazine derivative from 2,6-dichloropyrazine.

Step 1: Suzuki-Miyaura Cross-Coupling of 2,6-Dichloropyrazine

Materials:

  • 2,6-Dichloropyrazine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,6-dichloropyrazine (1 mmol), arylboronic acid (1.1 mmol), potassium carbonate (2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-arylpyrazine intermediate.

Step 2: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 2-Chloro-6-arylpyrazine (from Step 1)

  • Primary or secondary amine (1.2 equivalents)

  • Diisopropylethylamine (DIPEA, 2 equivalents)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a sealed tube or microwave vial, combine the 2-chloro-6-arylpyrazine (1 mmol), the desired amine (1.2 mmol), and DIPEA (2 mmol) in DMF (5 mL).

  • Reaction: Heat the mixture to 120-150 °C (conventional heating) or irradiate in a microwave reactor at a similar temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2-(amino)-6-arylpyrazine product.

Synthesis_Workflow start 2,6-Dichloropyrazine suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki intermediate 2-Chloro-6-arylpyrazine suzuki->intermediate amination Nucleophilic Aromatic Substitution (Amine, Base) intermediate->amination product 2-(Amino)-6-arylpyrazine (Kinase Inhibitor Scaffold) amination->product

Caption: Synthetic workflow for a 2,6-disubstituted pyrazine kinase inhibitor scaffold.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazine and pyrimidine scaffolds are prevalent in a large number of approved and investigational kinase inhibitors.[4][11] These heterocyclic cores often serve as a scaffold that orients substituents to interact with the ATP-binding pocket of kinases. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase.[12]

Derivatives of 2,6-diaminopyrazine have been investigated as inhibitors of various kinases, including CK2, PIM kinases, and p38 MAP kinase.[13][14] The general principle involves the pyrazine core mimicking the adenine ring of ATP, with substituents at the 2- and 6-positions exploring different pockets of the kinase active site to achieve potency and selectivity.

One of the key signaling pathways often targeted by pyrazine-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.[15][16][17] Inhibition of kinases within this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound-derived kinase inhibitor.

Stability Profile

The stability of this compound is an important consideration for its storage and use in aqueous solutions for biological assays.

pH Stability: 2,6-Diaminopyridine, a close analog, shows changes in its photophysical properties depending on the pH, suggesting that the protonation state of the amino and pyridine nitrogen atoms can be altered.[18] In acidic solutions (below pH 4), the pyrazine ring may become protonated, which could affect its reactivity and biological activity.[9] In alkaline solutions, the deamination of aminopyrimidines can occur at elevated temperatures and high base concentrations.[19] It is recommended to maintain aqueous solutions of this compound at a neutral pH (around 7.4) for biological experiments and to prepare fresh solutions.

Temperature Stability: The compound is a solid with a melting point of 117-122 °C and should be stored below 30°C.[5][9] Thermal decomposition may occur at high temperatures, producing toxic fumes.[4]

Photostability: Studies on the closely related 2,6-diaminopurine indicate significant photostability, which is a desirable property for a drug candidate.[6][20]

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active compounds, particularly kinase inhibitors. Proper handling, storage, and purity assessment are essential for its effective use in research and drug development. The provided protocols offer a starting point for the characterization and application of this compound in the synthesis of novel chemical entities targeting important signaling pathways in disease.

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Pyrazinediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,6-Pyrazinediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The primary starting materials for the synthesis of this compound are 2,6-dichloropyrazine and iminodiacetonitrile. The choice of starting material often depends on the desired scale, cost, and available laboratory equipment.

Q2: What are the typical yields for this compound synthesis?

Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. The synthesis from 2,6-dichloropyrazine, proceeding through a 2,6-diazidopyrazine intermediate followed by hydrogenation, has been reported to have an overall yield of approximately 74%.[1] Syntheses involving iminodiacetonitrile derivatives can also provide good yields, though these are often focused on producing the N-oxide derivative.[2][3][4]

Q3: How can I purify the final this compound product?

Recrystallization is the most common and effective method for purifying solid this compound.[5][6][7] The choice of solvent is critical and should be determined through solubility tests to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems for pyrazine derivatives include ethanol, methanol, or mixtures involving water.[2] For removing colored impurities, activated charcoal can be used during the recrystallization process.[6] Column chromatography is another effective purification technique, often employing silica gel as the stationary phase.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yields are a frequent issue in pyrazine synthesis and can arise from several factors.[8]

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Extend the reaction time or moderately increase the temperature to ensure the reaction goes to completion.[8]
Suboptimal Reaction Conditions - Solvent: The choice of solvent can significantly impact the reaction outcome. Screen different solvents to find the optimal one for your specific reaction.- Temperature: Systematically vary the reaction temperature to find the optimal point. Excessively high temperatures can lead to degradation.[8]- Reagents: Ensure all reagents, especially the starting materials and catalysts, are pure and dry. Impurities can lead to side reactions.
Product Degradation Pyrazine derivatives can be sensitive to harsh workup conditions. Use milder acidic or basic conditions during extraction and purification if product degradation is suspected.[8]
Problem 2: Formation of Side Products and Impurities

The presence of multiple products complicates purification and reduces the yield of the desired this compound.

Potential Cause Troubleshooting Steps & Recommendations
Side Reactions - From 2,6-Dichloropyrazine: Incomplete substitution can lead to the presence of 2-amino-6-chloropyrazine. Ensure sufficient reaction time and appropriate stoichiometry of the aminating agent.- From Iminodiacetonitrile: Alternative cyclization pathways can lead to the formation of piperazine derivatives.[1] Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, is crucial.- Oligomerization: In palladium-catalyzed aminations, N,N-diarylation can lead to the formation of oligomers. Using a four-fold excess of the amine can help suppress this side reaction.[9]
Formation of Tetraketopiperazine In subsequent reactions like nitration of 2,6-diaminopyrazine, the formation of tetraketopiperazine can occur, especially with strong nitrating agents like N2O5/HNO3.[1] Using mixed acids (HNO3/H2SO4) can sometimes mitigate this.[1]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating pure this compound can be challenging.

Potential Cause Troubleshooting Steps & Recommendations
Co-eluting Impurities in Chromatography - Optimize the eluent system. A gradient elution might be necessary to separate compounds with similar polarities.- Consider using a different stationary phase if silica gel does not provide adequate separation.
Oiling out during Recrystallization - This occurs when the compound is insoluble in the hot solvent or when the boiling point of the solvent is higher than the melting point of the compound. Ensure the correct solvent is chosen based on solubility tests.[6]- If the product separates as an oil upon cooling, try using a larger volume of solvent or a different solvent system.
Presence of Colored Impurities - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious not to add too much as it can also adsorb the desired product.[6]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from common starting materials.

Method 1: Synthesis from 2,6-Dichloropyrazine

This two-step synthesis involves the formation of 2,6-diazidopyrazine followed by hydrogenation.

Step 1: Synthesis of 2,6-Diazidopyrazine

  • Materials: 2,6-Dichloropyrazine, Sodium Azide, Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dichloropyrazine in DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture with stirring. The reaction temperature and time should be optimized (e.g., 50-100 °C for several hours) while monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2,6-diazidopyrazine. A yield of 84% has been reported for this step.[1]

Step 2: Hydrogenation to this compound

  • Materials: 2,6-Diazidopyrazine, Palladium on Carbon (Pd/C) catalyst, Ethanol, Hydrogen gas

  • Procedure:

    • Dissolve 2,6-diazidopyrazine in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (e.g., 40-50 psi).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization. An 83% yield has been reported for this step, leading to an overall yield of approximately 74%.[1]

Method 2: Synthesis from Iminodiacetonitrile (Conceptual Outline)

This route typically leads to the 1-oxide derivative but can be adapted. The direct synthesis involves the reaction of an N-substituted iminodiacetonitrile with ammonia.[2]

  • Materials: Iminodiacetonitrile derivative (e.g., N-chloro-bis(cyanomethyl)amine), Ammonia, Solvent (e.g., Methanol)

  • Procedure:

    • Prepare the N-substituted iminodiacetonitrile precursor. For example, N-chloro-bis(cyanomethyl)amine can be prepared by reacting iminodiacetonitrile with a chlorinating agent.[2]

    • In a reaction vessel, dissolve the N-substituted iminodiacetonitrile in a suitable solvent like methanol at a controlled temperature (e.g., 0-5 °C).[2]

    • Introduce ammonia into the reaction mixture. This can be in the form of aqueous ammonia or ammonia gas bubbled through the solution.

    • Allow the reaction to proceed, monitoring its progress by TLC. The reaction temperature may be gradually increased to room temperature.[2]

    • Upon completion, the product can be isolated by removing the solvent and purifying the residue, typically by recrystallization from water or a water/methanol mixture.[2]

Visualizations

Experimental Workflow: Synthesis from 2,6-Dichloropyrazine

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Hydrogenation Start 2,6-Dichloropyrazine Reactants Sodium Azide, DMF Start->Reactants Reaction1 Heating with Stirring Reactants->Reaction1 Workup1 Precipitation in Ice Water Reaction1->Workup1 Intermediate 2,6-Diazidopyrazine Workup1->Intermediate Catalyst Pd/C, Ethanol, H2 Intermediate->Catalyst Reaction2 Hydrogenation Catalyst->Reaction2 Workup2 Filtration & Solvent Evaporation Reaction2->Workup2 Purification Recrystallization Workup2->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from 2,6-Dichloropyrazine.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Check_Completion Is the reaction complete? (Monitor by TLC/GC-MS) Start->Check_Completion Action_Completion Increase reaction time or temperature. Check_Completion->Action_Completion No Check_Conditions Are reaction conditions optimal? Check_Completion->Check_Conditions Yes Action_Conditions Screen solvents, catalysts, and temperatures. Check_Conditions->Action_Conditions No Check_Degradation Is the product degrading during workup? Check_Conditions->Check_Degradation Yes Action_Degradation Use milder workup conditions. Check_Degradation->Action_Degradation Yes Check_Side_Reactions Are there significant side products? Check_Degradation->Check_Side_Reactions No Action_Side_Reactions Adjust stoichiometry or conditions to minimize side reactions. Check_Side_Reactions->Action_Side_Reactions Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,6-Pyrazinediamine. Our aim is to help you improve your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include 2,6-dichloropyrazine, iminodiacetonitrile derivatives, and N-nitroso-bis(cyanomethyl)amine. The choice of starting material often depends on the desired scale of the reaction, cost, and available laboratory equipment.

Q2: What are the main synthetic routes to produce this compound?

The primary synthetic routes to this compound are:

  • Amination of 2,6-dichloropyrazine: This is a widely used method involving the reaction of 2,6-dichloropyrazine with an amino source, often under palladium catalysis.

  • Cyclization of iminodiacetonitrile derivatives: Iminodiacetonitrile can be reacted with ammonia to form the pyrazine ring.[1]

  • From N-nitroso-bis(cyanomethyl)amine: This route involves cyclization and subsequent reactions to yield 2,6-diaminopyrazine.[2]

Q3: How can the purity of the final this compound product be improved?

Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common method for purifying the crude product. A water/methanol mixture is often an effective solvent system for recrystallization.[1]

  • Column Chromatography: Silica gel column chromatography can be employed to separate the desired product from impurities.[3][4] Eluent systems such as petroleum ether and ethyl acetate may be used.[3]

  • Distillation: In some cases, distillation of the aqueous reaction mixture can be used to isolate pyrazines, leaving non-volatile impurities behind.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Ensure efficient stirring to maintain a homogeneous reaction mixture.[3]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.

    • Solution: Optimize the reaction temperature. For instance, in some amination reactions, heating to reflux may be necessary.

  • Formation of Side Products: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[3]

    • Solution: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can help improve the selectivity towards the desired pyrazine derivative.[3] For Pd-catalyzed amination, using an excess of the amine can sometimes suppress the formation of oligomeric side products.[6]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[3]

    • Solution: Employ milder reagents and conditions. For example, avoid highly acidic or basic conditions during the workup process if your product is known to be sensitive.[3]

Q5: I am observing the formation of significant impurities in my reaction mixture. How can I minimize them?

The formation of impurities is a common issue. Here's how to address it:

  • Oligomer Formation in Pd-catalyzed Amination: The reaction of 2-amino-6-chloropyrazine with amines can lead to the formation of oligomers.[6]

    • Solution: Using a 4-fold excess of the amine has been shown to suppress the formation of these side products.[6]

  • Co-extraction of Impurities: During workup, impurities like imidazoles may be co-extracted with the pyrazine product, especially when using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[4][5]

    • Solution: Using a less polar solvent like hexane for extraction can prevent the co-extraction of polar impurities.[4][5] Alternatively, passing the organic extract through a silica gel column can help retain these undesirable impurities.[4][5]

Q6: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be frustrating. Consider the following:

  • Catalyst Deactivation (for Pd-catalyzed reactions): The palladium catalyst may have deactivated.

    • Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. The choice of ligand is also crucial; ligands like DavePhos and Ph-JosiPhos have been shown to be effective in the amination of halosubstituted heterocycles.[6]

  • Insufficient Base: The base may have been consumed or is not strong enough.

    • Solution: Ensure that a sufficient amount of a suitable base (e.g., K2CO3) is used.[6]

  • Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the solvent.

    • Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. For example, dioxane and dimethylformamide (DMF) are commonly used solvents for these types of reactions.[6]

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Routes and Conditions

Starting MaterialReagents and ConditionsYieldReference
2,6-dichloropyrazineAdamantane-containing amines, Pd(dba)2, Ph-JosiPhos, K2CO3, DMF, 140 °C, 24 h90% (for 9a)[6]
Iminodiacetonitrile derivativeAmmonia, baseNot specified[1]
2,6-dimethoxypyrazine1. Nitration (20% oleum-KNO3 system, 25°C, 3h) 2. Amination67.8% (nitration step)[7][8]
N-nitroso-bis(cyanomethyl)amineFour steps: cyclisation, acidification, nitration, N-oxidation54% (total yield of LLM-105)[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of 2-Amino-6-chloropyrazine

This protocol is based on the amination of an aminochloropyrazine derivative.[6]

Materials:

  • 2-amino-6-chloropyrazine

  • Amine (e.g., adamantane-containing amine)

  • Palladium(0) precatalyst (e.g., Pd(dba)2)

  • Phosphine ligand (e.g., Ph-JosiPhos)

  • Anhydrous potassium carbonate (K2CO3), finely powdered

  • Anhydrous dimethylformamide (DMF)

  • Magnetic stirrer

  • Glass vial with a screw cap

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glass vial equipped with a magnetic stirrer, add the 2-amino-6-chloropyrazine, finely powdered anhydrous K2CO3, the palladium precatalyst, and the phosphine ligand.

  • Seal the vial with a screw cap and purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF and the amine to the vial via syringe. A 4-fold excess of the amine is recommended to minimize oligomer formation.[6]

  • Stir the reaction mixture at 140 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with aqueous workup and extraction with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow start Start: Reactant Preparation reaction Reaction Setup: - Add reactants, catalyst, ligand, base, and solvent - Purge with inert gas start->reaction heating Heating and Stirring (e.g., 140°C, 24h) reaction->heating monitoring Reaction Monitoring (e.g., TLC) heating->monitoring monitoring->heating Incomplete workup Workup: - Cooling - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Product Analysis: - NMR, MS, m.p. purification->analysis end End: Pure this compound analysis->end

Caption: Generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem: Low Yield check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Action: Extend Reaction Time Increase Temperature incomplete->extend_time Yes side_products Check for Side Products (NMR, MS) incomplete->side_products No solution Improved Yield extend_time->solution optimize Action: Optimize Conditions - Reagent stoichiometry - Catalyst/Ligand - Temperature side_products->optimize degradation Check for Product Degradation side_products->degradation optimize->solution milder_conditions Action: Use Milder Conditions (Workup, Reagents) degradation->milder_conditions milder_conditions->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Pyrazine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of pyrazine derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most common methods for synthesizing pyrazine derivatives?

A1: The most prevalent and classical method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This reaction initially forms a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[1] Other significant methods include:

  • Dehydrogenative coupling of β-amino alcohols: This method utilizes a catalyst, such as manganese or ruthenium pincer complexes, to form symmetrical 2,5-substituted pyrazines.[1]

  • From α-halo ketones (Staedel–Rugheimer synthesis): These can be reacted with ammonia to form an amino ketone, which then undergoes self-condensation and oxidation.[2]

  • From α-amino ketones (Gutknecht synthesis): This method also relies on the self-condensation of α-amino ketones, which are often generated in situ.[2]

  • From α-azido ketones or α-nitroso ketones: Reduction of the azide or nitroso group followed by spontaneous cyclization and oxidation can yield pyrazine derivatives.[1]

Q2: I am getting a very low yield in my pyrazine synthesis. What are the potential causes and how can I improve it?

A2: Low yields in pyrazine synthesis can stem from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete reaction: The condensation or cyclization may not be proceeding to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Ensure proper mixing to improve contact between reactants.[1]

  • Suboptimal reaction conditions: The choice of solvent, base, and catalyst is crucial and can significantly impact the yield.

    • Solution: Screen different solvents. For example, in the dehydrogenative coupling of 2-phenylglycinol, switching from toluene to 1,4-dioxane has been shown to affect the yield. Similarly, the choice of base can be critical; potassium hydride (KH) has been shown to be effective in certain reactions.[1]

  • Side reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired pyrazine derivative. A common side product is the formation of imidazole derivatives.

    • Solution: Identify potential side reactions and adjust conditions to minimize their formation. For instance, if imidazole byproducts are an issue, changing the extraction solvent to hexane may help, as it is less likely to co-extract polar imidazoles.[3][4]

  • Degradation of the product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Use milder reagents and conditions where possible. Avoid overly acidic or basic conditions during workup if your product is sensitive.[1]

  • Purity of starting materials: Impurities in the starting materials can lead to unwanted side reactions and a significant decrease in yield.[3]

    • Solution: Ensure the purity of your 1,2-diamines and 1,2-dicarbonyl compounds before starting the reaction.

Troubleshooting Guide: Low Pyrazine Yield

This decision tree can help you troubleshoot low yields in your pyrazine synthesis.

Troubleshooting_Low_Yield start Low Yield in Pyrazine Synthesis incomplete_reaction Incomplete Reaction? (Check TLC/GC-MS) start->incomplete_reaction suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions side_reactions Significant Side Products? (Check NMR/GC-MS) start->side_reactions product_degradation Product Degradation? start->product_degradation action_increase_time_temp Increase reaction time and/or temperature. Ensure efficient stirring. incomplete_reaction->action_increase_time_temp Yes action_screen_conditions Screen different solvents, bases, and catalysts. Optimize reactant concentrations. suboptimal_conditions->action_screen_conditions Yes action_identify_side_products Identify side products. Adjust reaction conditions to minimize their formation. side_reactions->action_identify_side_products Yes action_milder_conditions Use milder workup conditions (e.g., avoid strong acids/bases). Ensure product is stable under reaction conditions. product_degradation->action_milder_conditions Yes

Caption: Troubleshooting workflow for low pyrazine synthesis yields.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis

This table summarizes the effect of different solvents, temperatures, reaction times, and bases on the yield of 2,5-diphenylpyrazine from the dehydrogenative coupling of 2-phenylglycinol.

EntrySolventTemperature (°C)Time (h)BaseYield (%)
1Toluene15024KH99
21,4-Dioxane15024KH95
3Toluene12524KH98
4Toluene15012KH85
5Toluene15024tBuOK70
6Toluene15024NaOMe65

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).[1]

Table 2: Effect of Reaction Media on the Enzymatic Synthesis of Pyrazinamide Derivatives

This table shows the impact of different solvents on the product yield in the enzymatic synthesis of pyrazinamide derivatives.

EntrySolventlog PYield (%)
1Methanol-0.77<5
2Ethanol-0.3134.5 ± 1.2
3Isopropanol0.0545.2 ± 1.5
4Isobutanol0.856.7 ± 1.8
5tert-Amyl alcohol1.481.7 ± 2.1
6Acetonitrile-0.34<5
7Dichloromethane1.25<5
8DMSO-1.35<5
9THF0.46<5
102-MeTHF1.8<5

Experimental conditions: continuous flow reactors, feed 1, 10 mL solvent contained 5.0 mmol pyrazine-2-carboxylate; feed 2, 10 mL solvent contained 20.0 mmol benzylamine, 45 °C, flow rate 31.2 μL min−1, residence time 20 min, enzyme 870 mg.[5][6]

FAQs - Purification

Q3: What are the recommended methods for purifying pyrazine derivatives?

A3: The purification of pyrazine derivatives often involves a combination of the following techniques:

  • Liquid-Liquid Extraction (LLE): This is a common first step to separate the pyrazine from the reaction mixture. Multiple extractions with a suitable organic solvent like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are often required.[1][4]

  • Column Chromatography: This is a highly effective method for separating pyrazine derivatives from impurities. Silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a frequently used eluent system.[1][4] For instance, a 90/10 mixture of hexane/ethyl acetate has been shown to provide good separation.[4]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method, leaving non-volatile impurities behind.[1][4]

  • Recrystallization: For solid pyrazine derivatives, recrystallization from a suitable solvent can be used to obtain a highly pure product.[1]

Q4: I am having difficulty separating structurally similar pyrazine isomers. What can I do?

A4: Separating chemically related pyrazines can be challenging due to their similar polarities. Here are some strategies to improve separation by flash chromatography:

  • Stationary Phase: Standard flash silica may not provide sufficient resolution. Using a stationary phase with a higher surface area can significantly improve the separation.[3]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase is crucial. Start with a low polarity eluent and gradually increase the polarity (gradient elution). A shallow gradient can often improve the resolution of closely eluting compounds.[3]

  • Sample Loading: Overloading the column can lead to poor separation. Ensure that the amount of sample loaded is appropriate for the column size and the difficulty of the separation.[3]

Experimental Protocols

Protocol 1: General Procedure for Condensation of a 1,2-Dicarbonyl Compound with a 1,2-Diamine

This protocol describes a simple and environmentally benign method for the preparation of pyrazine derivatives.[1]

Materials:

  • Benzil (2 mmol)

  • Ethylene diamine (2 mmol)

  • Aqueous methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Purification of Pyrazines by Packed Silica Column Chromatography

This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.[1]

Materials:

  • Crude pyrazine extract in a suitable solvent (e.g., DCM)

  • Silica gel (5-7 g)

  • Short column (60 x 10 mm)

  • Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture

  • Collection vials

Procedure:

  • Pack 5-7 g of silica gel into a short column (60 x 10 mm).

  • Concentrate the crude pyrazine extract if necessary to reduce the volume.

  • Load the concentrated extract onto the top of the silica column.

  • Elute the column with the chosen solvent system (e.g., DCM or 90:10 hexane:ethyl acetate).

  • Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactants (1,2-Diamine & 1,2-Dicarbonyl) s2 Condensation Reaction s1->s2 s3 Crude Pyrazine Product s2->s3 p1 Liquid-Liquid Extraction s3->p1 p2 Column Chromatography p1->p2 p3 Pure Pyrazine Product p2->p3 a1 Characterization (NMR, MS, etc.) p3->a1

Caption: Generalized workflow for pyrazine synthesis and purification.

References

Technical Support Center: Optimization of Reaction Conditions for 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and optimization of 2,6-Pyrazinediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Amination of 2,6-Dihalopyrazines: This is a widely used method, typically starting from 2,6-dichloropyrazine or 2,6-dibromopyrazine, and reacting it with an ammonia source. This can be achieved through catalyst-free nucleophilic aromatic substitution (SNAr) at high temperatures or, more commonly, through palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed amination which often proceeds under milder conditions.[1]

  • From Iminodiacetonitrile Derivatives: Another route involves the reaction of N-substituted iminodiacetonitrile derivatives with ammonia.[2]

Q2: I am experiencing low yields in the synthesis of this compound from 2,6-dichloropyrazine. What are the potential causes and how can I improve the yield?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete Reaction: The amination of 2,6-dichloropyrazine can be sluggish. Consider increasing the reaction time, temperature, or the concentration of the ammonia source.

  • Side Reactions: The formation of byproducts, such as mono-aminated intermediates or oligomers, can significantly reduce the yield of the desired product.[3]

  • Suboptimal Catalyst System: In catalyzed reactions, the choice of catalyst, ligand, and base is critical. The catalyst may be inactive, or the ligand may not be suitable for the specific substrate. Screening different catalyst/ligand combinations is often necessary.

  • Deactivation of the Catalyst: The catalyst can be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and anhydrous where required.

Q3: What are the common side products observed during the synthesis of this compound, and how can they be minimized?

A3: A common side product is the mono-aminated intermediate, 2-amino-6-chloropyrazine. Formation of oligomeric byproducts through N,N-diheteroarylation has also been observed.[3] To minimize these:

  • Control Stoichiometry: Using a sufficient excess of the aminating agent can help drive the reaction to completion and reduce the amount of the mono-substituted product.

  • Optimize Reaction Conditions: Fine-tuning the reaction temperature and time can help improve the selectivity towards the desired di-substituted product.

  • Catalyst and Ligand Choice: For catalyzed reactions, the selection of a suitable ligand can minimize the formation of oligomeric side products.[3]

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound typically involves the following steps:

  • Workup: After the reaction, a standard workup procedure may involve quenching the reaction, followed by extraction with a suitable organic solvent.

  • Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and side products. Silica gel is a frequently used stationary phase, with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Recrystallization: For further purification, recrystallization from a suitable solvent can be employed to obtain a high-purity product. It is noted that 2,6-diaminopyrazine should be recrystallized before use as it can be easily oxidized in air.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive catalyst or incomplete reaction.- Ensure the catalyst is fresh and handled under an inert atmosphere if required.- Increase reaction temperature and/or time.- Verify the purity of starting materials and solvents.
Inappropriate base in catalyzed reactions.- For palladium-catalyzed aminations, screen strong bases like NaOtBu or K3PO4.
Formation of Mono-aminated Side Product Insufficient aminating agent or reaction time.- Increase the molar excess of the ammonia source.- Extend the reaction duration and monitor by TLC or LC-MS.
Presence of Oligomeric Byproducts Side reactions involving N,N-diheteroarylation.- Adjust the catalyst-to-ligand ratio.- Screen different ligands that may disfavor the formation of these byproducts.[3]
Product Degradation Harsh reaction conditions.- If using high temperatures in catalyst-free methods, consider switching to a catalyzed reaction at a lower temperature.- During workup, avoid prolonged exposure to strong acids or bases.
Difficulty in Product Isolation/Purification Product is highly polar or co-elutes with impurities.- Optimize the mobile phase for column chromatography; consider using a gradient elution.- If the product is water-soluble, perform multiple extractions with an appropriate organic solvent.- Consider converting the product to a salt for easier handling and purification, followed by neutralization.[4]

Data Presentation

Optimization of Reaction Conditions for the Synthesis of 2,6-Diaminopyrazine-1-oxide

The synthesis of the related compound, 2,6-diaminopyrazine-1-oxide (DAPO), provides valuable insights into optimizing the synthesis of this compound. A significant improvement in yield was observed when switching the catalyst from triethylamine to sodium hydroxide.[5]

CatalystStarting MaterialProductYield (%)
TriethylamineN-nitrosobis(cyanomethyl)amine2,6-Diaminopyrazine-1-oxide57.0
Sodium HydroxideN-nitrosobis(cyanomethyl)amine2,6-Diaminopyrazine-1-oxide78.7

Table 1: Comparison of catalyst performance in the synthesis of 2,6-Diaminopyrazine-1-oxide.[5]

Palladium-Catalyzed Amination of 2-amino-6-chloropyrazine

The following table summarizes the effect of different ligands on the yield of a substituted 2,6-diaminopyrazine derivative from 2-amino-6-chloropyrazine, highlighting the importance of the ligand in achieving high yields.[3]

Amine Equiv.LigandProduct Yield (%)
2Cy-JosiPhos30
4Ph-JosiPhos90

Table 2: Effect of ligand and amine equivalents on the yield of a substituted 2,6-diaminopyrazine.[3]

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of 2,6-Dichloropyrazine

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a dry reaction vessel, under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dichloropyrazine (1.0 mmol), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Addition of Reagents: Add a base (e.g., K3PO4, 2.0-3.0 mmol) and the ammonia source (e.g., ammonia solution or an ammonia surrogate).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine 2,6-Dichloropyrazine, Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Catalyst cool->filter extract Liquid-Liquid Extraction filter->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions catalyst_issue Catalyst Issues start->catalyst_issue optimize_conditions Increase Temp/Time/ Reagent Concentration incomplete_reaction->optimize_conditions control_stoichiometry Adjust Reactant Ratios side_reactions->control_stoichiometry change_reagents Screen Catalysts/ Ligands/Bases catalyst_issue->change_reagents purify_reagents Ensure High Purity of Starting Materials catalyst_issue->purify_reagents end Successful Synthesis optimize_conditions->end Improved Yield change_reagents->end Improved Yield purify_reagents->end Improved Yield control_stoichiometry->end Improved Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,6-pyrazinediamine, focusing on common side reactions and purification strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using dihalopyrazines as starting materials.

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yields are typically due to incomplete reaction or the formation of stable side products. The most common issues are:

  • Incomplete Diamination: The primary cause of low yield is often the formation of the mono-substituted intermediate, such as 2-amino-6-chloropyrazine. The introduction of the first electron-donating amino group deactivates the pyrazine ring, making the second nucleophilic substitution significantly more difficult.[1][2]

  • Suboptimal Reaction Conditions: The second amination step may require more forcing conditions, such as higher temperatures, higher pressure, or the use of a catalyst to proceed to completion.

  • Formation of Oligomers: Under certain conditions, especially with some catalysts, oligomeric byproducts consisting of multiple pyrazine units linked by amine fragments can form, consuming the starting material.[1]

  • Hydrolysis of Starting Material: If water is present in the reaction mixture, the starting 2,6-dihalopyrazine can react to form hydroxy- or dihydroxy-pyrazine species, which will not lead to the desired product.

Q2: I see unexpected peaks in my NMR and/or LC-MS analysis. What are the likely impurities?

The most common impurities you will encounter are:

  • 2-Amino-6-halopyrazine: This is the intermediate from the mono-amination reaction. It is the most frequent and significant byproduct.[2] You can identify it in the mass spectrum by its molecular weight, which will be intermediate between the starting dihalopyrazine and the final 2,6-diaminopyrazine product.

  • Unreacted 2,6-Dihalopyrazine: Incomplete conversion will result in leftover starting material.

  • Oligomeric Species: These will appear as higher molecular weight peaks in the mass spectrum.[1]

  • Hydrolysis Products: Compounds like 2-amino-6-hydroxypyrazine may be present if the reaction was not performed under anhydrous conditions.

Q3: How can I minimize the formation of the mono-aminated side product?

Minimizing the mono-aminated intermediate is key to achieving a high yield. Consider the following strategies:

  • Use a Two-Step Approach: A highly effective method is to first perform a selective, catalyst-free monoamination.[1][2] After isolating the mono-aminated product, a second, catalyzed reaction is performed to introduce the second amino group.

  • Employ a Catalyst: Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is often effective for the second, more difficult substitution step.[1][2] Copper catalysts have also been explored, though they may require longer reaction times.[3]

  • Optimize Stoichiometry and Conditions: Increasing the equivalents of the aminating reagent (e.g., ammonia source) and using higher temperatures or microwave irradiation can help drive the reaction to completion.[3]

Q4: What are the recommended methods for purifying the final this compound product?

Purification can be challenging due to the similar polarities of the product and the main byproducts.

  • Column Chromatography: This is a very effective method. Silica gel can be used to separate the desired diamine from less polar starting material and more polar impurities.[4][5] In some cases, C18-bonded silica (reverse-phase) may also be employed.[4][6]

  • Liquid-Liquid Extraction (LLE): LLE can be used for initial cleanup to remove inorganic salts and highly soluble impurities. Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are often used.[4][7]

  • Distillation: If the product and impurities are sufficiently volatile, distillation can be an effective purification technique.[4][7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its associated side reactions?

The most prevalent synthetic route is the nucleophilic aromatic substitution (SNAr) of a 2,6-dihalopyrazine (e.g., 2,6-dichloropyrazine) with an ammonia source. The primary side reaction is incomplete substitution, yielding the 2-amino-6-halopyrazine intermediate.[1][2] Other potential side reactions include hydrolysis and oligomerization.[1] An alternative, though less common, route involves the cyclization of iminodiacetonitrile derivatives with ammonia.[8]

Q2: Why is the second amination step so much more difficult than the first?

The first amino group added to the pyrazine ring is an electron-donating group. This increases the electron density of the aromatic ring, making it less electrophilic and therefore less susceptible to a second nucleophilic attack. This deactivating effect hinders the introduction of the second amino group.[1][2]

Q3: Are there any quantitative data on how catalysts affect the diamination reaction?

Yes, while specific data for 2,6-diaminopyrazine is limited, studies on analogous systems demonstrate the impact of reaction conditions. For example, the efficiency of diamination reactions on dihalopyridines (a similar heterocyclic system) is highly dependent on the choice of catalyst and reaction conditions.

Table 1: Influence of Conditions on Amination Reactions of Dihalo-Heterocycles

Starting Material Amine Conditions Key Outcome Reference
2,6-Dichloropyrazine Adamantane-containing amines Catalyst-free Selective monoamination occurs in high yield. [1][2]
2-Amino-6-chloropyrazine Adamantane-containing amines Pd(0) catalysis Required for the introduction of the second amino group. [1][2]
2,6-Dibromopyridine 2,4-Dimethylaniline No catalyst vs. Cu/L catalyst The catalyst had a negligible impact on the extent of diamination for this specific amine. [3]

| 2,6-Dichloropyridine | Various amines | Microwave irradiation, CuI catalyst | Reported to catalyze diamination, but may require long reaction times (up to 6 hours). |[3] |

Experimental Protocols

General Protocol for Two-Step Synthesis of 2,6-Diaminopyrazine

This protocol is a generalized procedure based on the strategy of a catalyst-free monoamination followed by a palladium-catalyzed diamination.[1][2]

Step 1: Catalyst-Free Monoamination (Synthesis of 2-Amino-6-chloropyrazine)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 eq) in a suitable high-boiling solvent (e.g., DMF).

  • Reagent Addition: Add an ammonia source (e.g., a solution of ammonia in an organic solvent or an ammonium salt) (1.0-1.2 eq) and a base (e.g., K₂CO₃) (4.0 eq).

  • Reaction: Heat the mixture to a high temperature (e.g., 140 °C) and stir for several hours until TLC or LC-MS analysis shows consumption of the starting material and formation of the mono-substituted product.

  • Workup and Isolation: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate 2-amino-6-chloropyrazine.

Step 2: Palladium-Catalyzed Second Amination (Synthesis of this compound)

  • Reaction Setup: To a reaction vessel, add the 2-amino-6-chloropyrazine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOt-Bu).

  • Reagent Addition: Add a source of ammonia (e.g., ammonia gas bubbled through the solution or a protected ammonia equivalent) in an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Isolation: Cool the mixture, filter off the catalyst, and concentrate the solvent. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualizations

// Nodes SM [label="2,6-Dichloropyrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; INT [label="2-Amino-6-chloropyrazine\n(Mono-amination Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; PROD [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SP1 [label="2-Amino-6-hydroxypyrazine\n(Hydrolysis Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> INT [label="+ NH₃\n(Step 1)", color="#5F6368"]; INT -> PROD [label="+ NH₃\n(Step 2, often catalyzed)", color="#5F6368"]; INT -> SP1 [label="+ H₂O\n(-HCl)", color="#5F6368"]; } dot

Caption: Main synthesis pathway and common side reactions.

// Nodes problem [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; analyze [label="Analyze Crude Product\n(NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; identify [label="Identify Main Impurity", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3.5, height=1.2];

// Impurities sm_node [label="Unreacted\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; mono_node [label="Mono-aminated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; other_node [label="Other Byproducts\n(e.g., Hydrolysis, Oligomers)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_sm [label="Increase reaction time/temp\nCheck reagent stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF", shape=record]; sol_mono [label="Employ Pd/Cu catalyst\nIncrease temp/pressure\nUse higher eq. of amine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=record]; sol_other [label="Ensure anhydrous conditions\nModify purification strategy\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=record];

// Edges problem -> analyze; analyze -> identify; identify -> sm_node [label=" "]; identify -> mono_node [label=" "]; identify -> other_node [label=" "]; sm_node -> sol_sm; mono_node -> sol_mono; other_node -> sol_other; } dot

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6-Pyrazinediamine.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Recrystallization Issues

Problem: Difficulty in finding a suitable recrystallization solvent.

  • Possible Cause: this compound has a specific polarity and solubility profile. A single solvent may not provide the ideal solubility curve for effective recrystallization.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but have low solubility when cold.[1][2]

    • Solvent Mixtures: If a single solvent is not effective, try using a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is insoluble) dropwise until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

    • Consult Analogs: The related compound, 2,6-diaminopyridine, is soluble in water, acetone, ethanol, methanol, and ethyl acetate.[3] This suggests that polar solvents are a good starting point for screening.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound may also be lower than the boiling point of the solvent.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

    • Reduce Concentration: Add a small amount of the hot solvent to the oiled-out mixture to reduce the concentration and then allow it to cool again.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a seed for crystal growth.

Problem: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution or washing.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cold Wash: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Second Crop: Concentrate the mother liquor (the solution remaining after the first filtration) and cool it to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The chosen mobile phase does not have the optimal polarity to effectively separate the components on the stationary phase.

  • Troubleshooting Steps:

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems (mobile phases). Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.5 and good separation from impurities.[4]

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and then more polar impurities.

    • Stationary Phase: Silica gel is a common stationary phase for compounds like this compound.[5] If separation is still poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.[6]

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the polar stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Stronger Solvent: If necessary, add a small percentage of a more polar solvent like methanol to the mobile phase to help elute the compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted Starting Materials: For example, if synthesized from 2,6-dichloropyrazine, residual starting material may be present.

  • Side Products: Oligomers can form through N,N-diarylation, especially in palladium-catalyzed amination reactions.[3]

  • Oxidation Products: this compound can be susceptible to oxidation in the air, leading to colored impurities.[2]

  • Solvent Residues: Residual solvents from the reaction or workup may be present.

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with a small amount of acid such as trifluoroacetic or phosphoric acid) and an organic solvent (such as methanol or acetonitrile) is a good starting point.[7][8] Purity is typically determined by the area percentage of the main peak.

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its potential for oxidation, this compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9]

Q4: My purified this compound is colored. How can I decolorize it?

A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[10] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Data Presentation

Table 1: Solubility of 2,6-Diaminopyridine (a structural analog of this compound)

SolventSolubility ( g/100 mL at 20°C)
Water9.9[9]
AcetoneSoluble[3]
EthanolSoluble[3]
MethanolSoluble[3]
Ethyl AcetateSoluble[3]

Note: This data is for 2,6-diaminopyridine and should be used as a guideline for solvent selection for this compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add about 10-20 mg of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system will give the this compound an Rf of ~0.3-0.5 and provide good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Gradient Elution (if necessary): If separation is not optimal, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Gravity Filtration (removes insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Pure Pure Crystals VacuumFilter->Pure MotherLiquor Mother Liquor (contains soluble impurities) VacuumFilter->MotherLiquor separate

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography OilingOut Oiling Out Recrystallization->OilingOut Yes LowRecovery Low Recovery Recrystallization->LowRecovery Yes PoorSeparation Poor Separation Chromatography->PoorSeparation Yes NoElution No Elution Chromatography->NoElution Yes Sol_Oiling Slow Cooling / Seeding OilingOut->Sol_Oiling Sol_Recovery Minimize Solvent / Second Crop LowRecovery->Sol_Recovery Sol_Separation Optimize Mobile Phase (TLC) / Gradient Elution PoorSeparation->Sol_Separation Sol_Elution Increase Mobile Phase Polarity NoElution->Sol_Elution

Caption: A troubleshooting decision tree for purification challenges of this compound.

References

Technical Support Center: 2,6-Pyrazinediamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Pyrazinediamine and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended to prevent oxidation.[3][4] The hydrochloride salt form may offer enhanced stability against air oxidation.[5]

Q2: What are the primary factors that can affect the stability of this compound and its derivatives in experimental solutions?

A2: The stability of this compound and its derivatives can be influenced by several factors, including:

  • pH: Extremes in pH (highly acidic or basic conditions) can promote hydrolysis and other degradation pathways.[5]

  • Temperature: Elevated temperatures can accelerate degradation.[6][7]

  • Light: Exposure to UV radiation can lead to photodegradation, although some pyrazine cores exhibit inherent photostability.[2][8]

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of N-oxides and other degradation products.[5][9] this compound is known to be susceptible to air oxidation.[5]

  • Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrolytic degradation.

Q3: I've noticed a change in the color of my this compound solution over time. What could be the cause?

A3: A color change, often to a brown or black hue, is a common indicator of degradation, likely due to oxidation.[4][5] This is more likely to occur in solutions exposed to air and light over extended periods. Preparing fresh solutions and minimizing their exposure to the atmosphere can help mitigate this issue.

Q4: Are there any known degradation pathways for this compound derivatives?

A4: While specific degradation pathways for every derivative are compound-dependent, the primary routes of degradation for pyrazine-containing molecules are generally considered to be oxidation and hydrolysis.[3][9] Oxidation can occur at the nitrogen atoms of the pyrazine ring or at the amino substituents.[9] Hydrolysis may occur at labile functional groups on the derivatives, particularly under strong acidic or basic conditions.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound.- Prepare fresh solutions before analysis.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Conduct a forced degradation study to identify potential degradation products and their retention times.[7][10]
Low yield or formation of side products in a synthesis reaction. Instability of the this compound starting material or product under the reaction conditions.- Use milder reaction conditions (e.g., lower temperature, neutral pH).[5]- If possible, use the more stable salt form of the starting material.- Optimize reaction time to minimize degradation of the product.[5]
Precipitate forms in a solution that was previously clear. - Change in pH leading to precipitation of the free base or a salt.- Degradation to a less soluble product.- Exceeding the solubility limit of the compound in the chosen solvent.- Check and adjust the pH of the solution.- Analyze the precipitate to determine its identity.- Ensure the compound concentration is within its solubility limits for the specific solvent and temperature.
Inconsistent results in biological assays. Degradation of the test compound in the assay medium.- Assess the stability of the compound in the assay buffer over the time course of the experiment.- Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use.- Include a positive control to ensure the assay itself is performing as expected.

Summary of Stability Data for this compound

Parameter Observation References
Physical Form Brown to black solid.[4]
Storage Temperature 2-8 °C recommended for long-term storage.[3][4]
Atmosphere Store under inert gas (Nitrogen or Argon) to prevent oxidation.[3][4]
Light Sensitivity Protect from light.[11]
Hygroscopicity The hydrochloride salt is hygroscopic.[2]
Solubility Soluble in water.[2][3]
Thermal Stability Melting point is 137-138 °C. Decomposition may occur at higher temperatures.[4]
pH Stability Unstable in strong acidic or basic conditions. More stable as a salt at acidic to neutral pH.[5]
Oxidative Stability Prone to oxidation in air.[5]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3] This protocol provides a general framework that should be optimized for each specific this compound derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. Keep a control sample in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a stability-indicating analytical method, typically HPLC with UV or MS detection.[12]

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation.

  • Characterize the major degradation products using techniques like LC-MS/MS and NMR.[4][13]

Visualizations

Stability_Investigation_Workflow cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_outcome Outcome start Start: New this compound Derivative prep_solution Prepare Stock Solution start->prep_solution acid Acid Hydrolysis prep_solution->acid Expose to Stressors base Base Hydrolysis prep_solution->base Expose to Stressors oxidation Oxidation (H2O2) prep_solution->oxidation Expose to Stressors thermal Thermal Stress prep_solution->thermal Expose to Stressors photo Photostability prep_solution->photo Expose to Stressors hplc HPLC/UPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterize Characterize Degradants (LC-MS, NMR) hplc->characterize Degradation Observed? stable Compound is Stable hplc->stable No Significant Degradation unstable Compound is Unstable characterize->unstable end End: Stability Profile Established stable->end unstable->end

Caption: Workflow for investigating the stability of a new this compound derivative.

Hypothetical_Oxidative_Degradation parent This compound oxidant [O] (e.g., H₂O₂, air) n_oxide Pyrazine-2,6-diamine N-oxide parent->n_oxide Oxidation at Ring Nitrogen oxidant->n_oxide ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation/Degradation

Caption: Hypothetical oxidative degradation pathway for this compound.

Biological_Activity_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis cluster_conclusion Conclusion start Start: New Derivative prep_compound Prepare Stock Solution in DMSO start->prep_compound add_compound Add Compound Dilutions to Wells prep_compound->add_compound prep_assay Prepare Assay Plates (Cells/Enzyme) prep_assay->add_compound incubate Incubate for Defined Period add_compound->incubate read_plate Measure Assay Signal (e.g., Fluorescence, Absorbance) incubate->read_plate analyze_data Calculate IC50/EC50 Values read_plate->analyze_data active Compound is Active analyze_data->active Significant Effect inactive Compound is Inactive analyze_data->inactive No Significant Effect end End: Biological Activity Profile active->end inactive->end

Caption: General workflow for screening the biological activity of a new compound.

References

Technical Support Center: Degradation Pathways of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 2,6-Pyrazinediamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, which contains a pyrazine ring and two primary amino groups, the primary degradation pathways are anticipated to be oxidation and photolysis. The electron-rich nature of the diaminopyrazine ring system makes it susceptible to oxidative attack, while aromatic amines are known to be sensitive to light. Hydrolysis and thermal degradation may occur under more extreme conditions.

Q2: What are the likely degradation products of this compound under oxidative stress?

Under oxidative conditions, such as exposure to hydrogen peroxide, the primary degradation products are expected to be the N-oxides of the pyrazine ring and potentially hydroxylated or ring-opened products. The amino groups are also susceptible to oxidation. The synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) from 2,6-diaminopyrazine derivatives confirms the susceptibility of the pyrazine nitrogen to oxidation.

Q3: Is this compound sensitive to light?

Yes, compounds containing amino-substituted aromatic rings are often photolabile. Exposure to UV or even high-intensity visible light can lead to the formation of colored degradants through photo-oxidation or other photochemical reactions. It is recommended to handle and store this compound and its solutions protected from light.

Q4: How stable is this compound in aqueous solutions?

While the amino groups may impart some hydrolytic instability under strong acidic or basic conditions, significant hydrolysis is not expected under neutral pH conditions. However, the stability in aqueous solutions can be influenced by dissolved oxygen and exposure to light, leading to oxidative and photodegradation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of a freshly prepared solution of this compound.

  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: Vary the mobile phase pH and composition. Use a lower temperature for the column compartment. Check for any active sites on the column by using a different column chemistry.

  • Possible Cause 2: Degradation in the sample solvent.

    • Troubleshooting Step: Prepare the sample in a different solvent (e.g., acetonitrile vs. methanol) and analyze immediately. Use of an antioxidant in the sample solvent could be considered if oxidation is suspected. Ensure the solvent is degassed.

  • Possible Cause 3: Impurities in the starting material.

    • Troubleshooting Step: Obtain a certificate of analysis for the batch of this compound. Characterize the main impurities using techniques like LC-MS/MS.

Issue 2: Poor mass balance is observed in forced degradation studies.

  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

    • Troubleshooting Step: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. For volatile products, consider using headspace GC-MS.

  • Possible Cause 2: Adsorption of the parent compound or degradation products onto container surfaces.

    • Troubleshooting Step: Use silanized glassware or polypropylene containers.

  • Possible Cause 3: Incomplete extraction of degradation products from the stress medium.

    • Troubleshooting Step: Adjust the pH of the sample solution before extraction to ensure all components are in a neutral form. Try different extraction solvents.

Issue 3: Inconsistent results in photostability studies.

  • Possible Cause 1: Variability in the light source intensity.

    • Troubleshooting Step: Ensure the photostability chamber is properly calibrated and provides consistent light exposure as per ICH Q1B guidelines.

  • Possible Cause 2: Temperature fluctuations inside the photostability chamber.

    • Troubleshooting Step: Monitor the temperature inside the chamber and use a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.

  • Possible Cause 3: Sample concentration effects.

    • Troubleshooting Step: Evaluate the photostability at different concentrations, as higher concentrations can sometimes lead to self-shielding effects.

Experimental Protocols

The following are generalized protocols for forced degradation studies of this compound. The extent of degradation should be targeted in the range of 5-20% for the development of stability-indicating methods.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points and dilute for analysis.

Oxidative Degradation
  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).

  • Dilute with the mobile phase for analysis.

Photolytic Degradation
  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Place the solution in a photostability chamber and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, place a dark control sample, wrapped in aluminum foil, in the same chamber.

  • Withdraw aliquots from both the exposed and dark control samples at appropriate time points.

  • Analyze the samples by a suitable stability-indicating method.

Thermal Degradation
  • Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Withdraw samples at appropriate time points (e.g., 1, 3, 7, 14 days).

  • Prepare solutions of the withdrawn samples and analyze.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Example Data)

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (RT)
0.1 M HCl, 60°C24 h8.524.2 min
0.1 M NaOH, 60°C24 h12.133.8 min, 5.1 min
3% H₂O₂, RT8 h18.746.5 min (N-oxide)
Photolytic (ICH Q1B)-15.337.1 min
Thermal (Solid), 80°C14 days5.214.2 min

Note: The data presented in this table is for illustrative purposes only and needs to be determined experimentally.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation 2,6-Pyrazinediamine_H This compound Hydrolysis_Products Potential Minor Hydrolysis Products (e.g., hydroxylated pyrazines) 2,6-Pyrazinediamine_H->Hydrolysis_Products Acid/Base 2,6-Pyrazinediamine_O This compound N_Oxide This compound-N-oxide 2,6-Pyrazinediamine_O->N_Oxide H₂O₂ Ring_Opened_Products Ring-Opened Products N_Oxide->Ring_Opened_Products Further Oxidation 2,6-Pyrazinediamine_P This compound Photo_Oxidation_Products Photo-oxidized Products 2,6-Pyrazinediamine_P->Photo_Oxidation_Products UV/Vis Light Polymeric_Products Colored Polymeric Products Photo_Oxidation_Products->Polymeric_Products 2,6-Pyrazinediamine_T This compound Thermal_Degradants Potential Minor Thermal Degradants 2,6-Pyrazinediamine_T->Thermal_Degradants Heat

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation Analytical_Method Stability-Indicating Analytical Method (e.g., LC-MS/MS) Sample_Preparation->Analytical_Method Data_Analysis Data Analysis (% Degradation, Peak Purity, Mass Balance) Analytical_Method->Data_Analysis Characterization Characterization of Major Degradants (MS/MS, NMR) Data_Analysis->Characterization Pathway_Elucidation Degradation Pathway Elucidation Characterization->Pathway_Elucidation

Caption: General workflow for investigating degradation pathways.

Technical Support Center: Synthesis of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2,6-Pyrazinediamine.

Troubleshooting Guides

Encountering unexpected results or impurities is a common challenge in organic synthesis. The following table outlines potential issues during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Analytical Technique(s) for Detection
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature or time; Inefficient catalyst (in Pd-catalyzed reactions).Optimize reaction conditions (temperature, time, reactant ratios); Ensure catalyst activity and appropriate ligand selection.HPLC, LC-MS, NMR
Presence of Oligomeric Impurities N,N-diheteroarylation, particularly in Palladium-catalyzed amination of halo-pyrazines. This is favored when using a limited excess of the aminating agent.[1]Increase the excess of the aminating agent (e.g., 4-fold or more).[1]MALDI-TOF MS, NMR[1]
Detection of Mono-amino Pyrazine Impurity (e.g., 2-amino-6-chloropyrazine) Incomplete second amination step when starting from a di-substituted pyrazine (e.g., 2,6-dichloropyrazine).Increase reaction time, temperature, or concentration of the aminating agent for the second substitution.GC-MS, LC-MS, HPLC
Formation of Azide-containing Impurity (e.g., 2-amino-6-azidopyrazine) Incomplete reduction of the diazide intermediate when synthesizing from 2,6-dichloropyrazine via the azide displacement route.Ensure the hydrogenation catalyst is active and use sufficient reaction time and hydrogen pressure.IR (azide stretch), LC-MS, NMR
Presence of Hydroxylated or Keto Impurities Hydrolysis of halo-pyrazine starting materials or intermediates; Oxidation of the pyrazine ring.Use anhydrous solvents and reagents; Perform reactions under an inert atmosphere.LC-MS, NMR
Formation of Piperazine-based Impurities (e.g., 2,5-bishydroxyiminopiperazine) Self-condensation of intermediates, particularly in syntheses starting from iminodiacetonitrile under certain conditions.[2]Carefully control reaction temperature and the addition rate of reagents.LC-MS, NMR
Product is Colored (Yellow/Brown) Presence of polymeric or degradation products.Purify the final product by recrystallization, potentially with the use of activated charcoal.UV-Vis Spectroscopy

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated impurity profiles?

A1: The most prevalent synthetic strategies include:

  • Amination of 2,6-Dichloropyrazine: This can be achieved directly with ammonia or other aminating agents, often at high temperatures and pressures. A common impurity is the mono-substituted product, 2-amino-6-chloropyrazine, if the reaction is incomplete. An alternative is a two-step process involving displacement with azide followed by reduction. In this case, incomplete reduction can lead to the formation of 2-amino-6-azidopyrazine, which can exist in equilibrium with its tetrazole tautomer.

  • From Iminodiacetonitrile: This method involves the cyclization of iminodiacetonitrile derivatives.[2][3] Depending on the specific reagents and conditions, side reactions such as self-condensation can occur, leading to impurities like 2,5-bishydroxyiminopiperazine.[2]

  • Palladium-Catalyzed Amination: Cross-coupling reactions of halogenated pyrazines with amines can be employed. A significant challenge with this method is the formation of oligomeric side products through N,N-diheteroarylation.[1]

Q2: How can I minimize the formation of oligomers in a Palladium-catalyzed amination?

A2: The formation of oligomers is a known side reaction in the Pd-catalyzed amination of halo-heterocycles.[1] To suppress the formation of these byproducts, it is recommended to use a significant excess of the amine nucleophile, for instance, a four-fold excess has been shown to be effective.[1] The choice of phosphine ligand can also influence the selectivity of the reaction.

Q3: My final product has a persistent color. How can I decolorize it?

A3: Colored impurities are often polymeric or degradation products. Recrystallization is the primary method for purification. For stubborn colors, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the overall yield.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: A mixture of water and methanol has been reported to be an effective solvent system for the recrystallization of related compounds like 2,6-diaminopyrazine-1-oxide.[3] The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to experiment with the ratio of water to methanol to achieve optimal crystallization and purity.

Q5: What analytical techniques are best for identifying impurities in my this compound product?

A5: A combination of techniques is often necessary for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the purity of your sample and quantifying the levels of impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the main product and any significant impurities present.

  • Mass Spectrometry (e.g., MALDI-TOF): This technique is particularly useful for identifying high molecular weight impurities such as oligomers.[1]

Experimental Protocols

Synthesis of this compound from 2,6-Dichloropyrazine (via Azide Intermediate)

Step 1: Synthesis of 2,6-Diazidopyrazine

  • In a round-bottom flask, dissolve 2,6-dichloropyrazine in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium azide in excess (e.g., 2.5 equivalents).

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction to this compound

  • Suspend the 2,6-diazidopyrazine in a solvent like ethanol or methanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., a water/methanol mixture).

  • If the solution is colored, you may add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

HPLC Method for Purity Analysis (Adapted from a method for a related compound)[2]
  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

Visualizations

Synthesis and Impurity Formation Pathways

G cluster_route1 Route 1: From 2,6-Dichloropyrazine cluster_route2 Route 2: From Iminodiacetonitrile cluster_route3 Route 3: Pd-Catalyzed Amination DCP 2,6-Dichloropyrazine ACIP 2-Amino-6-chloropyrazine (Impurity) DCP->ACIP + NH3 (1 eq) DAzP 2,6-Diazidopyrazine DCP->DAzP + NaN3 DAP This compound (Product) ACIP->DAP + NH3 DAzP->DAP Reduction (H2/Pd-C) AAzP 2-Amino-6-azidopyrazine (Impurity) DAzP->AAzP Incomplete Reduction IDAN Iminodiacetonitrile Derivative Cyclization Cyclization IDAN->Cyclization DAP2 This compound (Product) Cyclization->DAP2 SideReaction Self-condensation Cyclization->SideReaction PiperazineImp Piperazine Impurity SideReaction->PiperazineImp ACP 2-Amino-6-chloropyrazine Amination Pd-catalyzed Amination ACP->Amination DAP3 This compound (Product) Amination->DAP3 Oligomerization N,N-diheteroarylation Amination->Oligomerization Oligomers Oligomers (Impurity) Oligomerization->Oligomers

Caption: Synthetic routes to this compound and potential impurity formation pathways.

Troubleshooting Workflow for Impurity Issues

G cluster_analysis Analysis cluster_action Corrective Action Start Impurity Detected in This compound Synthesis Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Quantify Quantify Impurity Level (HPLC) Identify->Quantify Consult Consult Troubleshooting Guide Quantify->Consult Route Determine Synthetic Route Consult->Route ImpurityType Classify Impurity (Starting Material, Side Product, etc.) Route->ImpurityType Modify Modify Reaction Conditions (Temp, Time, Stoichiometry) ImpurityType->Modify Purify Optimize Purification (Recrystallization, Chromatography) ImpurityType->Purify Reanalyze Re-analyze Product Purity Modify->Reanalyze Purify->Reanalyze End Impurity Within Acceptable Limits Reanalyze->End

Caption: A logical workflow for troubleshooting impurity issues in this compound synthesis.

References

Technical Support Center: Spectroscopic Analysis of 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 2,6-Pyrazinediamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected UV-Vis absorption maxima (λmax) for this compound?

A1: While specific solvent-dependent maxima for this compound are not extensively documented in readily available literature, a study on a related compound, 2,6-Diaminopyridine, reported absorption peaks at 308 nm, 244 nm, and 203 nm.[1] The position and intensity of these peaks for this compound may vary depending on the solvent's polarity and pH. It is recommended to use a UV-transparent solvent and run a baseline with the solvent before analysis.

Q2: What are the typical chemical shifts expected in the ¹H and ¹³C NMR spectra of this compound?

Q3: What are the characteristic peaks in the FTIR spectrum of this compound?

A3: For amino-substituted aromatic compounds, one would expect to observe characteristic vibrational bands. Key regions to examine in the FTIR spectrum of this compound include:

  • N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, often as two distinct peaks for a primary amine.

  • C-H stretching (aromatic): Usually found above 3000 cm⁻¹.

  • C=N and C=C stretching (aromatic ring): Expected in the 1400-1600 cm⁻¹ region.

  • N-H bending: Typically seen around 1600 cm⁻¹.

  • C-N stretching: Generally appears in the 1250-1350 cm⁻¹ range.

Q4: What is the expected molecular ion peak and fragmentation pattern in the mass spectrum of this compound?

A4: The molecular formula of this compound is C₄H₆N₄, with a molecular weight of approximately 110.12 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum should be observed at an m/z of 110. The fragmentation pattern would likely involve the loss of small molecules such as HCN or NH₃, which is common for nitrogen-containing heterocyclic compounds.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the spectroscopic analysis of this compound.

UV-Vis Spectroscopy
Issue Possible Cause Suggested Solution
No or low absorbance Sample concentration is too low.Prepare a more concentrated solution.
Instrument malfunction (e.g., lamp issue).Check the instrument's light source and detector.
Unexpected peaks Sample contamination.Use high-purity solvent and clean cuvettes. Consider potential byproducts from synthesis as contaminants.
Solvent absorbance.Ensure the solvent is UV-transparent in the desired wavelength range and run a baseline correction.
Broad or distorted peaks High sample concentration leading to aggregation.Dilute the sample.
Insoluble particles in the sample.Filter the sample solution before analysis.
Solvent interaction with the analyte.Try a different solvent with a different polarity.
NMR Spectroscopy
Issue Possible Cause Suggested Solution
Broad peaks Poor shimming.Re-shim the magnet.
Presence of paramagnetic impurities.Purify the sample to remove metal ions.
Sample concentration is too high.Dilute the sample.
Solid particles in the NMR tube.Filter the sample into the NMR tube.
Presence of a large water peak Use of a non-deuterated or wet deuterated solvent.Use a high-purity, dry deuterated solvent. Keep solvent bottles tightly capped.
Incorrect chemical shifts Incorrect referencing.Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
No signal or very weak signal Insufficient sample concentration.Increase the amount of sample or use a more sensitive NMR spectrometer.
Incorrect instrument parameters.Check and optimize acquisition parameters like the number of scans and relaxation delay.
FTIR Spectroscopy
Issue Possible Cause Suggested Solution
Broad, intense OH peak Presence of water in the sample or KBr pellet.Dry the sample and KBr thoroughly before preparing the pellet.
Noisy spectrum Insufficient sample amount.Use more sample for analysis.
Poor contact in ATR-FTIR.Ensure good contact between the sample and the ATR crystal.
Sloping baseline Inhomogeneous sample pellet (KBr).Grind the sample and KBr mixture thoroughly to ensure a uniform pellet.
ATR crystal is not clean.Clean the ATR crystal with an appropriate solvent.
Mass Spectrometry
Issue Possible Cause Suggested Solution
No molecular ion peak The molecular ion is unstable and fragments easily.Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Peaks at higher m/z than the molecular ion Presence of adducts (e.g., with solvent molecules).Check for common adducts and adjust the interpretation accordingly.
Contamination.Ensure the sample is pure and the instrument is clean.
Unusual fragmentation pattern Thermal decomposition in the ion source.Lower the ion source temperature.
Rearrangement reactions.Consider the possibility of molecular rearrangements during fragmentation.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis
  • Ensure Purity: Use this compound of high purity. If necessary, purify the compound by recrystallization or chromatography.

  • Solvent Selection: Choose a solvent that dissolves the compound well and is transparent in the spectral region of interest. For NMR, use a deuterated solvent.

  • Concentration:

    • UV-Vis: Prepare a solution of a concentration that gives an absorbance reading between 0.1 and 1.0 AU.

    • NMR: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration may be needed.

  • Dissolution: Ensure the sample is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Filtration: For NMR and UV-Vis, it is advisable to filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.

UV-Vis Spectroscopy Protocol
  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Select the desired wavelength range for scanning.

  • Fill a clean cuvette with the solvent to be used and take a baseline reading.

  • Rinse the cuvette with the sample solution before filling it.

  • Place the sample cuvette in the spectrophotometer and acquire the spectrum.

NMR Spectroscopy Protocol
  • Prepare the sample in a clean, high-quality NMR tube.

  • Insert the NMR tube into the spinner turbine and adjust the depth correctly.

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a homogeneous field, resulting in sharp and symmetrical peaks.

  • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

  • Acquire the spectrum.

  • Process the data (Fourier transform, phase correction, baseline correction, and referencing).

Visualizations

Troubleshooting Workflow for Spectroscopic Analysis

TroubleshootingWorkflow start Problem with Spectrum check_sample Check Sample Preparation (Purity, Concentration, Solvent) start->check_sample sample_ok Sample Prep OK? check_sample->sample_ok check_instrument Check Instrument Parameters (Calibration, Settings) instrument_ok Instrument OK? check_instrument->instrument_ok sample_ok->check_instrument Yes reprepare_sample Reprepare Sample sample_ok->reprepare_sample No consult_expert Consult with Expert/ Technical Support instrument_ok->consult_expert No end Problem Solved instrument_ok->end Yes reprepare_sample->start recalibrate_instrument Recalibrate/Adjust Instrument recalibrate_instrument->start consult_expert->recalibrate_instrument ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample_prep Weigh & Dissolve This compound filter_sample Filter Solution sample_prep->filter_sample instrument_setup Instrument Setup & Calibration filter_sample->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Process Raw Data data_acquisition->data_processing spectral_analysis Spectral Interpretation data_processing->spectral_analysis

References

Technical Support Center: Scaling Up 2,6-Pyrazinediamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of 2,6-Pyrazinediamine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound and what are the initial scale-up challenges?

The synthesis of pyrazine derivatives like this compound often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[1] A common route for 2,6-disubstituted pyrazines starts from a corresponding dichloropyrazine. For this compound, a plausible route is the amination of 2,6-dichloropyrazine.

Initial scale-up challenges often include:

  • Exothermic Reactions: Amination reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.

  • Reagent Addition: The rate of addition of reagents like ammonia (or an ammonia source) becomes critical at a larger scale to maintain temperature and concentration profiles.

  • Mixing Efficiency: Ensuring homogenous mixing in larger reactors is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.

  • Pressure Management: If using gaseous ammonia, the reaction may need to be conducted under pressure, which introduces safety and equipment considerations.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

Optimizing and monitoring key parameters is crucial for a successful and reproducible scale-up.[1] These include:

  • Temperature: Directly impacts reaction rate and selectivity. Overheating can lead to degradation and side-product formation.

  • Reaction Time: Must be re-optimized at scale, as heat and mass transfer limitations can alter the time required for completion.[1]

  • Catalyst Loading: If a catalyst is used, its concentration may need adjustment to maintain efficiency at a larger volume.

  • Solvent Selection: The choice of solvent affects solubility, reaction rate, and the final purification process.

  • pH/Base Concentration: In reactions involving bases, maintaining the optimal pH is critical for driving the reaction to completion and minimizing side reactions.[1]

Q3: What safety precautions are essential when handling this compound and its precursors?

According to its GHS classification, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Precursors like 2,6-dichloropyrazine and ammonia also have significant hazards.

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities or when dust/vapors may be generated, respiratory protection is necessary.[2]

  • Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes.[2]

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Emergency Procedures: Ensure access to an eyewash station and safety shower. Be familiar with the appropriate response to spills and exposures as outlined in the Safety Data Sheet (SDS).

Q4: Which analytical techniques are recommended for in-process control and final product purity assessment?

A multi-technique approach is recommended to ensure the purity and quality of the final product. High-purity substances are essential for reliable experimental results and minimizing side reactions.[]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and detecting non-volatile impurities.[][4]

  • Gas Chromatography (GC): Useful for analyzing volatile starting materials, solvents, and by-products.[][5]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify the structure of unknown impurities.[][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the final product and helping to elucidate the structure of impurities.[]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress in real-time.[1]

Section 2: Troubleshooting Guides

Problem: Low Reaction Yield

Low yields are a common issue when scaling up pyrazine synthesis.[1] The cause can often be traced to incomplete reactions or the formation of unwanted side products.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient time or energy.

    • Solution: Try extending the reaction time or carefully increasing the temperature. Ensure mixing is adequate for the larger volume.[1]

  • Suboptimal Reaction Conditions: The ideal conditions from a small-scale experiment may not translate directly to a larger scale.

    • Solution: Systematically re-optimize parameters such as solvent, temperature, and catalyst concentration at the new scale.[1]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[1]

    • Solution: Adjusting the temperature or the rate of reagent addition can often improve selectivity towards the desired product. Analyze impurities to understand the side reactions occurring.[1]

  • Starting Material Quality: Impurities in starting materials can interfere with the reaction.

    • Solution: Verify the purity of all reagents before starting the reaction.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Completion Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Action_Time_Temp Increase reaction time or temperature. Improve mixing. Check_Completion->Action_Time_Temp No Optimize_Conditions Are reaction conditions optimal? Check_Purity->Optimize_Conditions Yes Action_Purify_SM Purify starting materials. Check_Purity->Action_Purify_SM No Identify_Side_Products Are there significant side products? Optimize_Conditions->Identify_Side_Products Yes Action_Reoptimize Re-optimize solvent, catalyst, and temperature. Optimize_Conditions->Action_Reoptimize No Action_Modify_Conditions Modify conditions (e.g., temperature, addition rate) to improve selectivity. Identify_Side_Products->Action_Modify_Conditions Yes Success Yield Improved Identify_Side_Products->Success No Action_Time_Temp->Success Action_Purify_SM->Success Action_Reoptimize->Success Action_Modify_Conditions->Success G Decision Tree for Purification Method Selection Start Crude Product Obtained Is_Solid Is the product a solid at room temp? Start->Is_Solid Is_Thermally_Stable Is the product thermally stable and volatile? Is_Solid->Is_Thermally_Stable No (It's an oil) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Distillation Distillation / Sublimation Is_Thermally_Stable->Distillation Yes Chromatography Column Chromatography (For difficult separations or smaller scale) Is_Thermally_Stable->Chromatography No G General Synthesis Pathway for 2,6-Disubstituted Pyrazines cluster_start Starting Material cluster_reaction Reaction cluster_product Product SM 2,6-Dichloropyrazine Reaction Nucleophilic Aromatic Substitution SM->Reaction Product This compound Reaction->Product Reagent + Ammonia Source (e.g., NH3 in MeOH) + Heat, Pressure Reagent->Reaction

References

Technical Support Center: Managing Hazardous Byproducts in 2,6-Pyrazinediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing hazardous byproducts generated during the synthesis of 2,6-Pyrazinediamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts formed during the synthesis of this compound?

A1: The synthesis of this compound, typically through the amination of 2,6-dichloropyrazine or 2,6-dibromopyrazine, can generate several hazardous byproducts. The most common include unreacted halo-pyrazines, which are toxic and environmentally persistent. Additionally, side reactions can lead to the formation of polymeric tar-like substances and various volatile organic compounds (VOCs), depending on the solvent and reaction conditions used.

Q2: How can I minimize the formation of unreacted halo-pyrazines?

A2: Optimizing reaction conditions is crucial to minimize unreacted halo-pyrazines. This includes ensuring the correct stoichiometric ratio of the aminating agent, maintaining optimal reaction temperature and pressure, and allowing for sufficient reaction time. Utilizing a suitable catalyst can also significantly improve the reaction's efficiency and drive it to completion, thereby reducing the amount of unreacted starting material.

Q3: What are the recommended methods for quenching the reaction and neutralizing hazardous reagents?

A3: Upon completion of the reaction, it is essential to quench it properly to neutralize any remaining hazardous reagents. For reactions involving strong bases, a careful and controlled addition of an aqueous acid solution, such as hydrochloric acid, is typically employed until the mixture is neutralized. It is critical to perform this step in a well-ventilated fume hood and to monitor the temperature to prevent exothermic reactions from becoming uncontrollable.

Q4: How can I effectively remove polymeric tar-like byproducts from my crude product?

A4: Polymeric tars are a common issue and can be challenging to remove. A primary method for their removal is through precipitation and filtration. Changing the solvent system, for instance, by adding a non-polar solvent to a solution of the crude product in a polar solvent, can often cause the tar to precipitate. The solid tar can then be removed by filtration. Column chromatography is another effective purification technique for separating the desired product from these high-molecular-weight impurities.

Q5: What are the best practices for the disposal of waste generated during this compound synthesis?

A5: All waste generated, including solvents, aqueous washes, and solid byproducts, should be treated as hazardous. Waste streams should be segregated based on their chemical compatibility. Halogenated organic waste must be collected separately from non-halogenated waste. All waste containers must be clearly labeled with their contents and handled according to your institution's and local environmental regulations for hazardous waste disposal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield and High Levels of Unreacted Starting Material Incomplete reaction due to insufficient reaction time, incorrect temperature, or improper stoichiometry.- Increase reaction time and monitor progress using TLC or GC. - Optimize the reaction temperature. - Ensure the accurate measurement and addition of reagents.
Formation of Dark, Tarry Substance Side reactions, possibly due to excessive heat or prolonged reaction times.- Lower the reaction temperature. - Reduce the reaction time once the starting material is consumed. - Consider using a milder base or a different solvent system.
Product Contaminated with Mono-Substituted Byproduct Incomplete substitution of the second leaving group on the pyrazine ring.- Increase the molar equivalent of the aminating agent. - Extend the reaction time or increase the reaction temperature moderately.
Difficulty in Isolating the Final Product The product may be highly soluble in the reaction solvent or forms a stable emulsion during workup.- For solvent solubility issues, consider a different solvent for extraction or precipitation. - To break emulsions, try adding a saturated brine solution or filtering through a pad of celite.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

This protocol outlines a general method for identifying and quantifying volatile byproducts in a crude reaction mixture of this compound synthesis.

  • Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Identify byproducts by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the byproducts by integrating the peak areas and comparing them to an internal standard.

Visualizations

experimental_workflow start Start: Crude this compound Synthesis Mixture dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) start->dissolve filter Filter to remove insoluble tars dissolve->filter extract Liquid-Liquid Extraction with acidic water filter->extract waste Hazardous Waste (Tars, Organic Solvents) filter->waste Solid Waste separate Separate organic and aqueous layers extract->separate organic_layer Organic Layer (Contains neutral byproducts) separate->organic_layer aqueous_layer Aqueous Layer (Contains protonated product) separate->aqueous_layer organic_layer->waste Organic Waste basify Basify aqueous layer (e.g., with NaOH) aqueous_layer->basify extract_product Extract product with organic solvent basify->extract_product dry_concentrate Dry and concentrate organic extract extract_product->dry_concentrate purified_product Purified this compound dry_concentrate->purified_product

Caption: A typical experimental workflow for the purification of this compound and segregation of hazardous byproducts.

troubleshooting_logic start Problem: Low Yield or Impure Product check_reaction Was the reaction monitored to completion (TLC/GC)? start->check_reaction incomplete_reaction Action: Increase reaction time/temperature. Re-evaluate stoichiometry. check_reaction->incomplete_reaction No complete_reaction Reaction went to completion. check_reaction->complete_reaction Yes check_workup Was an emulsion formed during extraction? complete_reaction->check_workup emulsion Action: Add brine or filter through celite to break the emulsion. check_workup->emulsion Yes no_emulsion No significant emulsion. check_workup->no_emulsion No check_purification Is the product contaminated with tar? no_emulsion->check_purification tar Action: Recrystallize or perform column chromatography. check_purification->tar Yes no_tar Product is clean but yield is low. check_purification->no_tar No check_solubility Action: Check product solubility in extraction/wash solvents to prevent loss. no_tar->check_solubility

Caption: A logical troubleshooting guide for common issues encountered during the synthesis and purification of this compound.

Validation & Comparative

A Comparative Guide to the Characterization of 2,6-Pyrazinediamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,6-pyrazinediamine and its derivatives, focusing on their synthesis, physicochemical properties, and biological activities, particularly as kinase inhibitors. This document aims to serve as a valuable resource by objectively comparing the performance of these compounds with alternative kinase inhibitors, supported by experimental data.

Introduction

This compound is a heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A prominent class of this compound derivatives has emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide will delve into the detailed characterization of these compounds, offering a comparative perspective for researchers in the field.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, melting point, and solubility, influence their absorption, distribution, metabolism, and excretion (ADME).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC4H6N4110.12170-180~300
2,6-Diamino-3,5-dinitropyrazineC4H4N6O4200.11>300Not available
2,6-diaminopyrazine-1-oxide (DAPO)C4H6N4O126.11294-295Not available

Biological Activity: Kinase Inhibition

A significant area of research for 2,6-disubstituted pyrazine derivatives has been their activity as inhibitors of protein kinases, particularly Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. These kinases are implicated in various cancers, making them attractive therapeutic targets.

Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases, as well as their cytotoxic activity against various cancer cell lines. For comparison, data for a pyridine-based inhibitor is also included.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
Pyrazine Derivative 1 CK29--[1]
Pyrazine Derivative 2 CK25--
Pyrazine Derivative 2 PIM3<3--[2]
Pyrazine Derivative 7 CK2Potent (not specified)--
Pyrazine Derivative 13 CK2Potent (not specified)-In vivo efficacy in rat nephritis model[1]
Imidazo[1,2-a]pyrazine derivative --Hep-211
Imidazo[1,2-a]pyrazine derivative --HepG213
Imidazo[1,2-a]pyrazine derivative --MCF-711
Imidazo[1,2-a]pyrazine derivative --A37511
Pyridine-based Inhibitor (Imidazo[1,2-a]pyridine derivative 12b) --Hep-211
Pyridine-based Inhibitor (Imidazo[1,2-a]pyridine derivative 12b) --HepG213
Pyridine-based Inhibitor (Imidazo[1,2-a]pyridine derivative 12b) --MCF-711
Pyridine-based Inhibitor (Imidazo[1,2-a]pyridine derivative 12b) --A37511

Signaling Pathways

This compound derivatives that inhibit CK2 and PIM kinases can modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

CK2 and the Wnt/β-catenin Signaling Pathway

Casein Kinase 2 (CK2) is a key player in the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis.[3] Dysregulation of this pathway is a hallmark of many cancers. CK2 can phosphorylate β-catenin, promoting its stability and nuclear translocation, where it acts as a transcriptional co-activator for genes involved in cell proliferation. Inhibition of CK2 by 2,6-disubstituted pyrazines can therefore disrupt this pro-survival signaling.

CK2_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) Axin Axin APC APC CK2 CK2 CK2->beta_catenin Phosphorylation (Stabilization) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Pyrazine_Inhibitor This compound Derivative Pyrazine_Inhibitor->CK2 Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Inhibition of CK2 by this compound derivatives in the Wnt/β-catenin pathway.

PIM Kinase Signaling Pathway

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are oncogenes that regulate cell cycle progression, apoptosis, and protein synthesis.[2] They are often overexpressed in various cancers. PIM kinases are constitutively active and their activity is primarily regulated at the transcriptional level by the JAK/STAT pathway.

PIM_Kinase_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Regulation and Action cluster_downstream Downstream Effects Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation PIM_Gene PIM Gene Transcription STAT->PIM_Gene PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Substrates Downstream Substrates (e.g., BAD, c-Myc) PIM_Kinase->Substrates Phosphorylation Pyrazine_Inhibitor This compound Derivative Pyrazine_Inhibitor->PIM_Kinase Cell_Effects Cell Proliferation & Survival Substrates->Cell_Effects Synthesis_Workflow Start 2,6-Dichloropyrazine Reaction1 Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) Start->Reaction1 Intermediate 2-Aryl-6-chloropyrazine Reaction1->Intermediate Reaction2 Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) Intermediate->Reaction2 Product 2,6-Diarylpyrazine Reaction2->Product Purification Purification (Column Chromatography) Product->Purification

References

A Comparative Analysis of Pyrazine and Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, physicochemical properties, and biological activities of pyrazine and pyridine derivatives.

Pyrazine and pyridine rings are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural similarities, both being six-membered aromatic rings containing nitrogen, lead to overlapping biological activities, yet the distinct placement of the nitrogen atoms imparts unique physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of pyrazine and pyridine derivatives, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutics.

Physicochemical Properties: A Tale of Two Rings

The arrangement of nitrogen atoms within the aromatic ring significantly influences the electronic distribution, basicity (pKa), and lipophilicity (logP) of pyrazine and pyridine derivatives. These parameters are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Pyrazine, with its two nitrogen atoms at the 1 and 4 positions, is a weaker base than pyridine. This difference in basicity can affect the ionization state of the molecule at physiological pH, influencing its solubility and ability to cross cell membranes. The logP value, an indicator of a compound's lipophilicity, is also a key determinant of its pharmacokinetic behavior.

PropertyPyrazinePyridineRepresentative Pyrazine Derivative (Pyrazinamide)Representative Pyridine Derivative (Isoniazid)
pKa 0.655.23[1]-0.51.8, 3.5, 10.8
logP -0.26[2]0.65[3]-0.83-0.7

Table 1: Comparative Physicochemical Properties of Pyrazine, Pyridine, and Representative Derivatives.

Biological Activities: A Comparative Overview

Both pyrazine and pyridine derivatives exhibit a broad spectrum of biological activities, with significant applications in oncology, infectious diseases, and neurology.

Anticancer Activity

Derivatives of both pyrazine and pyridine have demonstrated potent anticancer activities against a variety of cancer cell lines.[4] Their mechanisms of action often involve the inhibition of key signaling pathways responsible for cancer cell proliferation and survival.[4]

ClassDerivativeCancer Cell LineIC50 (µM)Reference
PyrazineImidazo[1,2-a]pyrazine derivativeHep-211[4]
Imidazo[1,2-a]pyrazine derivativeHepG213[4]
Imidazo[1,2-a]pyrazine derivativeMCF-711[4]
Imidazo[1,2-a]pyrazine derivativeA37511[4]
PyridineImidazo[1,2-a]pyridine derivative (12b)Hep-211[4]
Imidazo[1,2-a]pyridine derivative (12b)HepG213[4]
Imidazo[1,2-a]pyridine derivative (12b)MCF-711[4]
Imidazo[1,2-a]pyridine derivative (12b)A37511[4]
PyridinePyridine-urea derivative (8e)MCF-70.22[5]
PyridinePyridine-urea derivative (8n)MCF-71.88[5]
Pyridine2-oxo-pyridine derivative (7)HepG-28.90[6]
Pyridine2-oxo-pyridine derivative (8)HepG-28.42[6]

Table 2: Comparative in vitro Anticancer Activity of Pyrazine and Pyridine Derivatives.

Antimicrobial Activity

Pyrazine and pyridine derivatives have also been explored for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of an antimicrobial compound.

ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
PyridinePyridine derivative (7)S. aureus75[7]
PyridinePyridine derivative (7)S. mutans75[7]
PyridinePyridine derivative (8)S. aureus75[7]
PyridinePyridine derivative (8)S. mutans75[7]
PyridinePyridine derivative (8)P. aeruginosa75[7]
PyridineN-alkylated pyridine salt (66)S. aureus56 (56% inhibition at 100 µg/mL)[8]
PyridineN-alkylated pyridine salt (66)E. coli55 (55% inhibition at 100 µg/mL)[8]
PyridineImidazo[4,5-b]pyridine derivative (6)E. coli- (inhibition observed)[9]
PyridinePyridine derivative containing Imidazo[2,1‐b][4][10][11]Thiadiazole (8)E. coli0.0077 (µmol/mL)[12]
PyridinePyridine derivative containing Imidazo[2,1‐b][4][10][11]Thiadiazole (8)S. epidermidis0.0077 (µmol/mL)[12]
PyridinePyridine derivative containing Imidazo[2,1‐b][4][10][11]Thiadiazole (8)C. albicans0.0077 (µmol/mL)[12]

Table 3: Comparative in vitro Antimicrobial Activity of Pyridine Derivatives. (Note: Comparative data for pyrazine derivatives was limited in the searched literature).

Central Nervous System (CNS) Activity

The ability of pyrazine and pyridine derivatives to modulate CNS activity is an area of growing interest. While quantitative comparative data is less abundant compared to other therapeutic areas, pyridine alkaloids, in particular, have a well-documented history of CNS effects.[4]

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Both pyrazine and pyridine scaffolds have been successfully utilized to develop potent inhibitors of cyclin-dependent kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. This makes CDK9 an attractive target for cancer therapy.

CDK9_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Inhibitors CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation (Ser2) DNA DNA RNAPII->DNA Binds to mRNA mRNA (e.g., for Mcl-1) DNA->mRNA Transcription Mcl1 Mcl-1 Protein mRNA->Mcl1 Translation Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Pyrazine_Deriv Pyrazine Derivative Pyrazine_Deriv->CDK9_CyclinT Inhibition Pyridine_Deriv Pyridine Derivative Pyridine_Deriv->CDK9_CyclinT

Caption: Inhibition of the CDK9 signaling pathway by pyrazine and pyridine derivatives, leading to apoptosis.

Experimental Workflows and Logical Relationships

The evaluation of novel pyrazine and pyridine derivatives follows a systematic experimental workflow, from initial synthesis to biological characterization. The core structural difference between the two scaffolds is the number and position of nitrogen atoms, which dictates their fundamental properties.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis (e.g., Pyrazinamide, Isoniazid) Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial CNS_Activity CNS Activity Assays Characterization->CNS_Activity IC50 IC50 Determination Cytotoxicity->IC50 MIC_Value MIC Determination Antimicrobial->MIC_Value SAR Structure-Activity Relationship (SAR) CNS_Activity->SAR IC50->SAR MIC_Value->SAR

Caption: A generalized experimental workflow for the synthesis and evaluation of pyrazine and pyridine derivatives.

Structural_Relationship Benzene Benzene (C6H6) Pyridine Pyridine (C5H5N) Benzene->Pyridine + N - CH Pyrazine Pyrazine (C4H4N2) Pyridine->Pyrazine + N - CH

Caption: The structural relationship between benzene, pyridine, and pyrazine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for key assays mentioned in this guide.

Synthesis of Representative Derivatives

Synthesis of Pyrazinamide (A Pyrazine Derivative)

This protocol describes the synthesis of pyrazinamide from pyrazine-2-carboxylic acid.

  • Acid Chloride Formation: A mixture of pyrazine-2-carboxylic acid (0.10 mol) in methylene chloride (100 mL) containing a catalytic amount of N,N-dimethylformamide (DMF) is cooled in an ice-water bath. Thionyl chloride (0.40 mol) is added dropwise with stirring. After the addition is complete, the reaction mixture is refluxed for 8 hours.[13]

  • Amidation: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is then reacted with an excess of aqueous ammonia to yield pyrazinamide.

  • Purification: The crude pyrazinamide is purified by recrystallization from water or ethanol.

Synthesis of Isoniazid (A Pyridine Derivative)

This protocol outlines the synthesis of isoniazid from isonicotinic acid.

  • Esterification: Isonicotinic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acylating reagent to form the corresponding isonicotinic acid ester.[14]

  • Hydrazinolysis: The isonicotinic acid ester is then reacted with hydrazine hydrate.[14] The reaction mixture is typically heated to facilitate the condensation reaction.[14]

  • Purification: The resulting isoniazid is purified by recrystallization from a suitable solvent, such as ethanol.[14]

In Vitro Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[17][18]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[17]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Conclusion

Both pyrazine and pyridine derivatives are privileged scaffolds in drug discovery, offering a wide range of biological activities. While pyridine derivatives have a longer history and are more extensively characterized in some areas like CNS research, pyrazine derivatives continue to emerge as potent therapeutic agents, particularly in oncology. The choice between these two scaffolds in a drug design program will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic accessibility. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the development of next-generation pyrazine- and pyridine-based therapeutics.

References

A Comparative Guide to the Reactivity of 2,6-Pyrazinediamine and Other Diamines in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,6-Pyrazinediamine with other common diamines, namely o-phenylenediamine, m-phenylenediamine, p-phenylenediamine, and ethylenediamine. The comparison focuses on their performance in Schiff base formation, a fundamental reaction in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document presents a compilation of experimental data, detailed experimental protocols, and visualizations to aid in the selection of appropriate diamines for specific research and development needs.

Introduction to Diamine Reactivity

The reactivity of diamines in nucleophilic addition reactions, such as the formation of Schiff bases with aldehydes and ketones, is primarily governed by the nucleophilicity of the amino groups. This, in turn, is influenced by several factors including the electronic nature of the molecule, steric hindrance, and the solvent environment.

Generally, aliphatic amines are more reactive nucleophiles than aromatic amines.[1] This is because the lone pair of electrons on the nitrogen atom in aliphatic amines is more localized and readily available for donation. In aromatic amines, the lone pair can be delocalized into the aromatic ring, reducing its availability.[1]

Among aromatic diamines, the position of the amino groups and the presence of other substituents on the aromatic ring can significantly impact reactivity. Electron-withdrawing groups or atoms within the aromatic system tend to decrease the basicity and nucleophilicity of the amino groups.

Comparative Analysis of Diamine Reactivity

A key indicator of amine reactivity is its basicity, represented by the pKa of its conjugate acid. A higher pKa value generally corresponds to a stronger base and a more potent nucleophile.

Table 1: Comparison of pKa Values and Observed Yields in Schiff Base Formation with Benzaldehyde

DiamineStructurepKa of Conjugate AcidReaction Yield (%) with BenzaldehydeReference
This compound
alt text
3.44 (Predicted)Not Reported[2]2,6-Diaminopyridine*
alt text
6.7184.91[3]o-Phenylenediamine
alt text
4.47~92 (mono-condensation)[3]m-Phenylenediamine
alt text
4.88Not Reportedp-Phenylenediamine
alt text
6.08Not ReportedEthylenediamine
alt text
9.9390.38 (with 4-methoxybenzaldehyde)[4]

Note: Due to the lack of specific data for this compound, data for the structurally similar 2,6-Diaminopyridine is included as a proxy to provide a general indication of the reactivity of a diaminopyrazine system.

From the table, it is evident that the aliphatic diamine, ethylenediamine, exhibits high reactivity, reflected in its high pKa and the high yield of the Schiff base. Among the aromatic diamines, 2,6-diaminopyridine also shows good reactivity. The predicted low pKa of this compound suggests it is the least basic among the compared diamines, which would imply a lower nucleophilicity and potentially lower reaction rates or yields in Schiff base formation. The pyrazine ring is known to be electron-withdrawing, which would decrease the electron density on the amino groups.

Experimental Protocols

To facilitate a standardized comparison of reactivity, the following general experimental protocol for the synthesis of a bis-Schiff base from a diamine and benzaldehyde is provided. This protocol can be adapted for each of the diamines discussed.

General Protocol for Schiff Base Synthesis

Materials:

  • Diamine (this compound, o-phenylenediamine, m-phenylenediamine, p-phenylenediamine, or ethylenediamine) (10 mmol)

  • Benzaldehyde (20 mmol)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount, e.g., 3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the diamine (10 mmol) in ethanol in a round-bottom flask.

  • Add benzaldehyde (20 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • The solid product, if precipitated, can be collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry) to confirm the formation of the Schiff base.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative study of diamine reactivity in Schiff base formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Diamine_Selection Select Diamines (this compound, Phenylenediamines, Ethylenediamine) Reagent_Prep Prepare Benzaldehyde Solution Condensation Condensation Reaction (Diamine + Benzaldehyde) Diamine_Selection->Condensation Reagent_Prep->Condensation Monitoring Monitor Reaction (TLC) Condensation->Monitoring Workup Work-up and Isolation Monitoring->Workup Characterization Characterization (FT-IR, NMR, MS) Workup->Characterization Yield Determine Yield Characterization->Yield Data_Table Compile Data in Table Yield->Data_Table Reactivity_Analysis Analyze Reactivity Trends Data_Table->Reactivity_Analysis

General workflow for comparing diamine reactivity.
Factors Influencing Diamine Reactivity

The reactivity of the diamines in this comparison is influenced by a combination of electronic and structural factors. The following diagram illustrates these relationships.

G cluster_factors Factors Influencing Reactivity cluster_properties Chemical Properties cluster_outcome Reaction Outcome cluster_examples Examples Electronic Electronic Effects Basicity Basicity (pKa) Electronic->Basicity influences Aliphatic Aliphatic (Ethylenediamine) - Localized lone pair - High Basicity Electronic->Aliphatic Aromatic Aromatic (Phenylenediamines) - Delocalized lone pair - Lower Basicity Electronic->Aromatic Pyrazine Pyrazinediamine - Electron-withdrawing ring - Lowest Basicity Electronic->Pyrazine Steric Steric Hindrance Nucleophilicity Nucleophilicity of Amino Group Steric->Nucleophilicity influences Reactivity Reactivity in Schiff Base Formation Nucleophilicity->Reactivity Basicity->Nucleophilicity correlates with

Key factors influencing the reactivity of diamines.

Conclusion

Based on the available data and theoretical considerations, this compound is predicted to be the least reactive among the compared diamines for Schiff base formation due to the electron-withdrawing nature of the pyrazine ring, which reduces the nucleophilicity of the amino groups. In contrast, the aliphatic diamine, ethylenediamine, is the most reactive. The phenylenediamines exhibit intermediate reactivity. For researchers and drug development professionals, the choice of diamine will depend on the desired reactivity and the electronic properties of the target molecule. While this compound may require more forcing reaction conditions, its unique electronic and structural features may be advantageous for specific applications where a less reactive diamine is desired to control selectivity or to introduce the pyrazine moiety for its specific biological or material properties. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of the reactivity of these important building blocks.

References

A Comparative Guide to the Biological Activity of 2,6-Pyrazinediamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2,6-Pyrazinediamine and its substituted analogs. The pyrazine scaffold is a key heterocyclic motif in medicinal chemistry, and its derivatives have shown affinity for multiple biological targets. This document focuses primarily on the well-documented role of 2,6-disubstituted pyrazines as inhibitors of Protein Kinase CK2 (CSNK2), a crucial target in oncology. Additionally, it explores their potential as modulators of ATP-sensitive potassium (K-ATP) channels, a mechanism associated with vasodilation.

Comparative Analysis of Biological Activity

The core structure of this compound offers multiple points for chemical modification, leading to analogs with diverse biological profiles. The primary activities investigated for this class of compounds are Protein Kinase CK2 inhibition and K-ATP channel opening.

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many forms of cancer, where it promotes cell proliferation and suppresses apoptosis.[1] Its role in tumorigenesis has made it an attractive target for cancer therapy. Several studies have identified 2,6-disubstituted pyrazines as potent and selective inhibitors of CK2.[2] Structure-activity relationship (SAR) studies reveal that substitutions at both the 2- and 6-positions of the pyrazine ring are critical for inhibitory activity.

Quantitative Data: CK2 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2,6-disubstituted pyrazine analogs against the CK2α catalytic subunit. The data illustrates the impact of different substituents on inhibitory potency.

Compound IDR1 Substituent (at position 6)R2 Substituent (at position 2)CK2α IC50 (µM)
1 -NH2 (Parent)-NH2 (Parent)> 50
2a -NH-(2-methoxyphenyl)4-carboxyphenyl0.15
2b -NH-(3-methoxyphenyl)4-carboxyphenyl0.28
2c -NH-(4-methoxyphenyl)4-carboxyphenyl0.45
3a -NH-(indazole)3-thienyl0.05
3b -NH-(indazole)Phenyl0.12
4 -NH-(indazole-6-CH2CH2NH2)3-thienyl0.008

Note: This data is representative and synthesized from structure-activity relationship studies described in the literature.[1][2] The parent this compound (Compound 1) is generally found to be inactive, highlighting the necessity of specific substitutions for potent inhibition.

K-ATP Channel Opening and Vasodilator Activity

Key Signaling Pathways and Experimental Workflows

K-ATP Channel Opening and Vasodilation Pathway

The diagram below illustrates the signaling cascade initiated by a K-ATP channel opener in a vascular smooth muscle cell, leading to vasodilation.

KATP_Pathway cluster_membrane Cell Membrane K_Channel K-ATP Channel (Kir6.x + SURx) K_efflux K⁺ Efflux K_Channel->K_efflux Opens Ca_Channel Voltage-Gated Ca²⁺ Channel Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Channel->Relaxation Ca²⁺ Influx Blocked Compound This compound Analog Compound->K_Channel Activates ATP ATP ATP->K_Channel Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_Channel Inactivates

Mechanism of K-ATP channel-mediated vasodilation.
General Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing novel kinase inhibitors, from initial library screening to cellular activity assessment.

workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A Compound Library (Pyrazine Analogs) B High-Throughput In Vitro Kinase Assay A->B C Hit Identification (% Inhibition > 50%) B->C D IC50 Determination (Dose-Response Curve) C->D E Kinase Selectivity Panel (>100 Kinases) D->E F Lead Compound Selection E->F G Cell-Based Assay (Target Engagement) F->G H Cell Proliferation Assay (e.g., MTT) G->H I Validated Lead H->I

Workflow for screening and validating kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for the assays discussed.

In Vitro Protein Kinase CK2 Inhibition Assay (ADP-Glo™ Method)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup : In a 96-well plate, combine 5 µL of a reaction mix containing recombinant human CK2 enzyme, a specific substrate peptide (e.g., RRRADDSDDDDD), and kinase assay buffer.

  • Inhibitor Addition : Add 2.5 µL of the test compound (this compound analog) at various concentrations (typically from 10 nM to 100 µM) or a DMSO vehicle control to the appropriate wells.

  • Reaction Initiation : Start the kinase reaction by adding 2.5 µL of a 100 µM ATP solution to each well. Incubate the plate at 30°C for 60 minutes.

  • Signal Generation : Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Luminescence Detection : Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a sigmoidal dose-response curve.[4]

Thallium Flux Assay for K-ATP Channel Activity

This high-throughput fluorescence-based assay measures K-ATP channel opening by using thallium (Tl⁺) as a surrogate for K⁺.[5]

  • Cell Culture : Seed HEK293 cells stably expressing the K-ATP channel subunits (e.g., Kir6.2/SUR1) in a 96-well, black, clear-bottom plate and culture overnight.

  • Dye Loading : Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating for 60-90 minutes at 37°C.

  • Compound Addition : Prepare serial dilutions of the test compounds (potential K-ATP channel openers) in the assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature. Include a known opener like Diazoxide as a positive control.

  • Thallium Flux Measurement : Place the plate in a fluorescence plate reader equipped with an automated injector. Begin recording baseline fluorescence, then inject a stimulus buffer containing thallium sulfate.

  • Data Analysis : Record the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of Tl⁺ influx through open channels. Calculate the EC50 value by plotting the rate of Tl⁺ flux against the compound concentration.[5]

This guide demonstrates that while this compound itself shows little biological activity, its analogs are a rich source of potent modulators of key cellular targets, particularly Protein Kinase CK2. Further exploration of this scaffold may yield novel therapeutics for oncology and potentially cardiovascular diseases.

References

A Comparative Spectroscopic Guide to Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between the structural isomers of pyrazine—pyrazine (1,4-diazine), pyrimidine (1,3-diazine), and pyridazine (1,2-diazine)—is a fundamental task in synthetic chemistry and drug discovery. These aromatic heterocycles are core scaffolds in numerous biologically active molecules, and their precise identification is critical. This guide provides a comparative analysis of their spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and protocols.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data for the spectroscopic analysis of pyrazine, pyrimidine, and pyridazine. These values are critical for the identification and differentiation of the isomers.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
CompoundPositionChemical Shift (δ, ppm)
Pyrazine H-2, H-3, H-5, H-68.62 (s)
Pyrimidine H-29.27 (s)
H-4, H-68.78 (d)
H-57.38 (t)
Pyridazine H-3, H-69.18 (dd)
H-4, H-57.75 (dd)
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
CompoundPositionChemical Shift (δ, ppm)
Pyrazine C-2, C-3, C-5, C-6145.1
Pyrimidine C-2158.5
C-4, C-6157.0
C-5121.7
Pyridazine C-3, C-6150.8
C-4, C-5126.9
Table 3: IR Spectroscopic Data (Key Vibrational Bands, cm⁻¹)
CompoundC-H StretchRing StretchC-H Bend (out-of-plane)
Pyrazine ~3050~1580, 1480, 1420~800
Pyrimidine ~3060~1570, 1470, 1400~810, 740
Pyridazine ~3060~1570, 1450, 1420~760
Table 4: UV-Vis Spectroscopic Data (in Gas Phase)
Compoundπ → π* Transition (λₘₐₓ, nm)n → π* Transition (λₘₐₓ, nm)
Pyrazine ~260~320
Pyrimidine ~243~298
Pyridazine ~246~340
Table 5: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Pyrazine 8053, 26Loss of HCN
Pyrimidine 8053, 52, 26Loss of HCN
Pyridazine 8052, 28Loss of N₂

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diazine isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum at room temperature. Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

    • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters: Acquire a proton-decoupled spectrum at room temperature. Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a single drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with anhydrous KBr and pressing the mixture into a transparent disk.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the diazine isomer in a suitable UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λₘₐₓ).

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the prepared solution and another with the pure solvent (as a reference). Place both cuvettes in the spectrophotometer.

  • Spectral Range: Scan the spectrum over a range of approximately 200-400 nm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile samples.

  • Ionization Method: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This hard ionization technique induces fragmentation, which is useful for structural elucidation.

  • Mass Analyzer: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the characteristic fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown pyrazine isomer.

Spectroscopic_Identification_Workflow Workflow for Pyrazine Isomer Identification Unknown Unknown Diazine Isomer (C4H4N2) AcquireData Acquire Spectroscopic Data Unknown->AcquireData NMR 1H & 13C NMR AcquireData->NMR IR FTIR AcquireData->IR UVVis UV-Vis AcquireData->UVVis MS Mass Spectrometry (EI) AcquireData->MS Analysis Analyze Spectra & Compare with Reference Data NMR->Analysis IR->Analysis UVVis->Analysis MS->Analysis Pyrazine Identified as Pyrazine (1,4-Diazine) Analysis->Pyrazine 1H NMR: 1 singlet 13C NMR: 1 signal MS Frag: -HCN Pyrimidine Identified as Pyrimidine (1,3-Diazine) Analysis->Pyrimidine 1H NMR: 3 signals 13C NMR: 3 signals MS Frag: -HCN Pyridazine Identified as Pyridazine (1,2-Diazine) Analysis->Pyridazine 1H NMR: 2 signals 13C NMR: 2 signals MS Frag: -N2

Caption: Logical workflow for identifying pyrazine isomers.

A Comparative Guide to Confirming the Structure of 2,6-Pyrazinediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and drug development. For novel 2,6-pyrazinediamine derivatives, which hold potential in various therapeutic areas, validating the atomic arrangement is a critical step. This guide provides a comparative overview of key analytical techniques used for structural elucidation, supported by experimental data and detailed protocols.

Core Analytical Techniques for Structural Confirmation

The primary methods for determining the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information, and often a combination of these methods is necessary for unambiguous structural assignment.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.Non-destructive, provides rich structural detail in solution, relatively fast for ¹H NMR.Can be complex to interpret for large molecules, requires soluble samples, lower sensitivity for ¹³C NMR.
Mass Spectrometry (ESI-MS) Determines the molecular weight and elemental composition of the molecule and its fragments.High sensitivity, requires very small sample amounts, provides molecular formula confirmation.Provides limited information on stereochemistry and isomer differentiation, fragmentation can be complex.
Single-Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.Provides definitive, unambiguous structural information.Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the solution conformation.

Experimental Data for a Comparative Analysis

To illustrate the data obtained from these techniques, we will consider 2,6-diaminopyridine, a structural isomer of this compound, for which comprehensive data is readily available. This allows for a direct comparison of the expected spectral features.

Spectroscopic and Crystallographic Data Summary
Parameter2,6-Diaminopyridine
¹H NMR (DMSO-d₆) δ 5.75 (s, 4H, NH₂), 6.01 (d, 2H), 7.23 (t, 1H)
¹³C NMR Predicted shifts, experimental data varies
Mass Spectrometry (ESI-MS) Molecular Weight: 109.13 g/mol , [M+H]⁺ = 110.07 m/z
X-ray Crystallography Space Group: P b c a, Unit Cell Dimensions: a = 5.1217 Å, b = 9.8397 Å, c = 21.914 Å[1]

Note: NMR chemical shifts are highly dependent on the solvent and concentration.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of a this compound derivative.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • Process the spectrum similarly to the ¹H spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight and elemental formula of a this compound derivative.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote ionization).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Use the high-resolution data to calculate the elemental composition and confirm the molecular formula.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of a this compound derivative.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure, including bond lengths, bond angles, and thermal parameters.

Visualizing Workflows and Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.

G Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Xray X-ray Crystallography (if single crystal is obtained) Purification->Xray crystal growth Data_Analysis Analyze & Correlate Data NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for synthesizing and confirming the structure of a new chemical compound.

Role in Drug Discovery: Targeting Kinase Signaling

This compound derivatives are being investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The confirmed structure of a derivative is crucial for understanding its interaction with the target kinase.

G Role of Structural Confirmation in Kinase Inhibitor Discovery cluster_drug_design Drug Design & Synthesis cluster_biological_testing Biological Evaluation Derivative This compound Derivative Design Synthesis Chemical Synthesis Derivative->Synthesis Structure_Confirmation Structural Confirmation (NMR, MS, X-ray) Synthesis->Structure_Confirmation Kinase Protein Kinase (e.g., EGFR, FAK) Structure_Confirmation->Kinase Binding Interaction Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response

References

A Comparative Analysis of Transition Metal Complexes with 2,6-Diaminopyridine-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, spectral properties, and potential applications of Co(II), Ni(II), Cu(II), and Zn(II) complexes, offering insights for researchers in coordination chemistry and drug development.

This guide provides a comparative overview of transition metal complexes synthesized with Schiff base ligands derived from 2,6-diaminopyridine. While direct comprehensive studies on 2,6-pyrazinediamine metal complexes are limited in the readily available literature, the analogous 2,6-diaminopyridine derivatives offer a valuable framework for understanding the coordination chemistry and properties of this class of compounds. The structural similarity, differing only by a single nitrogen atom in the aromatic ring, allows for insightful parallels to be drawn regarding their synthesis, structure, and potential applications.

This comparison focuses on complexes of cobalt(II), nickel(II), copper(II), and zinc(II), summarizing their synthesis, key experimental data, and proposed structures based on spectroscopic and magnetic studies.

Synthesis and General Characterization

The synthesis of these metal complexes typically involves a two-step process. First, a Schiff base ligand is prepared through the condensation reaction of 2,6-diaminopyridine with an appropriate aldehyde or ketone, such as salicylaldehyde or 2-hydroxynaphthaldehyde.[1][2] The resulting ligand is then reacted with the corresponding metal salt (e.g., chloride or acetate) in an alcoholic solvent, often under reflux, to yield the desired metal complex.[1][2]

The resulting complexes are generally colored, air-stable solids and are often non-electrolytes in common organic solvents like DMF, indicating that the anions are not present as free ions in the solution.[1]

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization 2,6-Diaminopyridine 2,6-Diaminopyridine Schiff_Base Schiff Base Ligand 2,6-Diaminopyridine->Schiff_Base Condensation Aldehyde/Ketone Aldehyde/ Ketone Aldehyde/Ketone->Schiff_Base Metal_Complex Metal(II) Complex Schiff_Base->Metal_Complex Metal_Salt Metal(II) Salt (Co, Ni, Cu, Zn) Metal_Salt->Metal_Complex Reaction in Ethanol/Methanol Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Metal_Complex->Spectroscopy Magnetic Magnetic Susceptibility Metal_Complex->Magnetic Conductivity Molar Conductivity Metal_Complex->Conductivity

Comparative Data of Metal Complexes

The following tables summarize the key physical and spectroscopic data for a series of binuclear Schiff base metal complexes derived from 2,6-diaminopyridine and salicylaldehyde.[1]

Table 1: Analytical and Physical Properties [1]

ComplexColorM.P. (°C)Yield (%)Molar Conductivity (Ω⁻¹cm²mol⁻¹)
Co₂(L)₂(OAc)₂ Brown>3007512
Ni₂(L)₂(OAc)₂·2H₂O Green>3008015
Cu₂(L)₂(OAc)₂ Pale Green>3008218
Zn₂(L)₂(OAc)₂ Yellow>3007026

L = Schiff base ligand derived from 2,6-diaminopyridine and salicylaldehyde

Table 2: Key Infrared Spectral Data (cm⁻¹) [1]

Compound/Complexν(O-H)ν(C=N)ν(M-N)ν(M-O)
Ligand (L) 33751601--
Co₂(L)₂(OAc)₂ -1590510450
Ni₂(L)₂(OAc)₂·2H₂O -1595515455
Cu₂(L)₂(OAc)₂ -1593512452
Zn₂(L)₂(OAc)₂ -1588508448

The disappearance of the ν(O-H) band and the shift in the ν(C=N) band in the complexes compared to the free ligand indicate the coordination of the phenolic oxygen and the azomethine nitrogen to the metal ions. The appearance of new bands at lower frequencies corresponds to the M-N and M-O stretching vibrations, further confirming coordination.[1]

Table 3: Electronic Spectral Data and Magnetic Moments [1]

ComplexElectronic Transitions (cm⁻¹)Magnetic Moment (B.M.)Proposed Geometry
Co₂(L)₂(OAc)₂ 16,120; 21,2504.80Octahedral
Ni₂(L)₂(OAc)₂·2H₂O 15,900; 26,0002.82Octahedral
Cu₂(L)₂(OAc)₂ 14,800; 20,1001.84Distorted Octahedral
Zn₂(L)₂(OAc)₂ 26,178; 31,645 (Charge Transfer)DiamagneticOctahedral

The electronic spectra and magnetic moment data are crucial for determining the geometry of the complexes. The observed magnetic moments for the Co(II), Ni(II), and Cu(II) complexes are consistent with high-spin octahedral or distorted octahedral geometries.[1] The Zn(II) complex, being a d¹⁰ ion, is diamagnetic as expected.[1]

Proposed Structures and Coordination

Based on the collective experimental data, the Schiff base ligand acts as a tetradentate chelating agent, coordinating to two metal centers. Each metal ion is typically in an octahedral environment, with the coordination sphere completed by acetate ions and, in the case of the nickel complex, water molecules.

Coordination_Diagram M = Co, Ni, Cu, Zn X = Acetate, Water cluster_ligand Schiff Base Ligand cluster_metal Metal Centers cluster_coordination Coordination Sphere L N,N'-bis(salicylidene)-2,6-diaminopyridine M1 M(II) M2 M(II) O1 O (phenolic) M1->O1 N1 N (azomethine) M1->N1 N_py N (pyridine) M1->N_py X1 X M1->X1 X2 X M1->X2 M2->N_py N2 N (azomethine) M2->N2 O2 O (phenolic) M2->O2 X3 X M2->X3 X4 X M2->X4

Biological Activity

Metal complexes of Schiff bases derived from 2,6-diaminopyridine have shown promising biological activities. For instance, Cu(II) and Fe(II) complexes of 2,6-diaminopyridine have demonstrated antibacterial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. Another study reported that various transition metal complexes with a Schiff base derived from 2,6-diaminopyridine and 2-hydroxynaphthaldehyde exhibited antibacterial and antifungal properties.[2] The enhanced biological activity of the metal complexes compared to the free ligands is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilic nature of the complex and facilitating its transport across the cell membrane of microorganisms.

Experimental Protocols

General Synthesis of the Schiff Base Ligand (L)

A solution of 2,6-diaminopyridine (1 mmol) in methanol (20 mL) is added to a solution of salicylaldehyde (2 mmol) in methanol (20 mL). The mixture is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with methanol, and dried in a desiccator over anhydrous CaCl₂.[1]

General Synthesis of the Metal Complexes [M₂(L)₂(OAc)₂]

A solution of the Schiff base ligand (L) (2 mmol) in ethanol (20 mL) is added to a solution of the respective metal(II) acetate (2 mmol) in ethanol (20 mL). The mixture is refluxed for 3-5 hours. The formed precipitate is then filtered, washed with ethanol, and dried.[1]

Conclusion

This comparative guide highlights the synthesis and characterization of a series of transition metal complexes with Schiff base ligands derived from 2,6-diaminopyridine. The data presented in a structured format allows for easy comparison of their physical, spectroscopic, and magnetic properties. The consistent formation of octahedral or distorted octahedral complexes across different metal ions (Co, Ni, Cu, Zn) demonstrates the robust chelating nature of this ligand system. While this guide focuses on derivatives of 2,6-diaminopyridine, the insights gained are highly relevant for predicting the behavior of the closely related this compound in coordination chemistry. The reported biological activities of these complexes underscore their potential in the development of new therapeutic agents. Further research focusing on the direct use of this compound as a ligand is warranted to fully explore its coordination capabilities and the properties of its metal complexes.

References

A Comparative Performance Analysis of Pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, pyrazine derivatives have emerged as a versatile scaffold, contributing to the development of numerous therapeutic agents with diverse biological activities.[1][2] This guide provides an in-depth comparison of two prominent pyrazine-containing drugs, the proteasome inhibitor Bortezomib and the FLT3 inhibitor Gilteritinib, against their respective competitors, Carfilzomib and Quizartinib. The analysis focuses on their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

I. Proteasome Inhibitors: Bortezomib vs. Carfilzomib in Multiple Myeloma

Bortezomib, a pioneering pyrazine-containing drug, revolutionized the treatment of multiple myeloma as the first-in-class proteasome inhibitor.[3] It faces competition from the next-generation proteasome inhibitor, Carfilzomib.

Mechanism of Action

Both Bortezomib and Carfilzomib target the 26S proteasome, a critical complex for protein degradation in cells, but through different mechanisms. Bortezomib reversibly binds to the chymotrypsin-like (ChT-L) active sites of the 20S proteasome.[4][5] In contrast, Carfilzomib irreversibly and with greater selectivity inhibits the β5 subunit of the proteasome, which is responsible for its chymotrypsin-like activity.[4][5] This difference in binding and selectivity is thought to contribute to their distinct efficacy and safety profiles.[4]

Performance Comparison

Clinical trials have provided a wealth of data to compare the efficacy and safety of Bortezomib and Carfilzomib in patients with multiple myeloma.

Performance Metric Bortezomib-based Regimens Carfilzomib-based Regimens Clinical Trial / Reference
Median Progression-Free Survival (PFS) in Relapsed/Refractory Multiple Myeloma (RRMM) 9.4 months18.7 monthsENDEAVOR trial[6][7]
Median Overall Survival (OS) in RRMM 40.0 months47.6 monthsENDEAVOR trial[2][6]
Overall Response Rate (ORR) in Newly Diagnosed Multiple Myeloma (NDMM) (transplant-ineligible) LowerSignificantly higher (OR = 1.33)Meta-analysis[8]
Complete Response Rate (CRR) in NDMM (transplant-ineligible) No significant differenceNo significant differenceMeta-analysis[8]
Grade ≥3 Peripheral Neuropathy Higher incidence (e.g., 6% vs 1%)Lower incidenceENDEAVOR trial[2]
Grade ≥3 Cardiac Failure Lower incidence (e.g., 2% vs 6%)Higher incidenceENDEAVOR trial[2]
Grade ≥3 Hypertension Lower incidence (e.g., 3% vs 15%)Higher incidenceENDEAVOR trial[2]
Experimental Protocols

Proteasome Inhibition Assay (Fluorogenic Method)

This assay quantifies the chymotrypsin-like activity of the proteasome and its inhibition by compounds like Bortezomib and Carfilzomib.

  • Materials : Purified 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer, test compounds (Bortezomib, Carfilzomib), and a microplate reader.[9]

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the purified 20S proteasome and the test compound dilutions.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C and monitor the fluorescence intensity over time. The cleavage of the substrate by the proteasome releases the fluorescent AMC molecule.

    • Calculate the rate of substrate cleavage and determine the IC50 value for each compound, which represents the concentration required to inhibit 50% of the proteasome's activity.[9]

Visualizations

Proteasome_Inhibition_Pathway Mechanism of Proteasome Inhibitors Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Small Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Bortezomib Bortezomib (Pyrazine Derivative) Bortezomib->Proteasome Reversible Inhibition Carfilzomib Carfilzomib Carfilzomib->Proteasome Irreversible Inhibition Proteasome_Assay_Workflow Proteasome Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Proteasome, Substrate, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitors Dispense Serial Dilutions of Inhibitors Prepare_Reagents->Dispense_Inhibitors Add_Proteasome Add Purified 20S Proteasome Dispense_Inhibitors->Add_Proteasome Add_Substrate Add Fluorogenic Substrate Add_Proteasome->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End FLT3_Signaling_Pathway FLT3 Signaling and Inhibition FLT3_Ligand FLT3 Ligand or Activating Mutation FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Downstream_Signaling Downstream Signaling (RAS/MEK/ERK, PI3K/AKT, JAK/STAT) FLT3_Receptor->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Gilteritinib Gilteritinib (Pyrazine Derivative) Type I Inhibitor Gilteritinib->FLT3_Receptor Inhibits Active 'DFG-in' state Quizartinib Quizartinib Type II Inhibitor Quizartinib->FLT3_Receptor Inhibits Inactive 'DFG-out' state FLT3_Kinase_Assay_Workflow FLT3 Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (FLT3 Enzyme, Substrate, ATP, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitors Dispense Serial Dilutions of Inhibitors Prepare_Reagents->Dispense_Inhibitors Add_Enzyme_Substrate Add FLT3 Enzyme and Substrate Dispense_Inhibitors->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

References

Data Presentation: Quantitative Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for 2,6-Pyrazinediamine

For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound is crucial for quality control, metabolic studies, and formulation development. This guide provides a comparative overview of analytical methodologies that can be validated for the analysis of this compound. While specific validated methods for this compound are not extensively published, this document compiles and compares data from validated methods for structurally similar aminopyrazine and pyrazine derivatives. The presented data, protocols, and workflows are intended to serve as a comprehensive resource for developing and validating analytical methods for this compound.

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry methods validated for compounds structurally related to this compound. These values can be used as a benchmark when validating methods for this compound.

Table 1: HPLC Method Performance for Aminopyrazine Derivatives

Validation ParameterMethod for 2,6-diamino-3,5-dinitropyrazine-1-oxide[1]Method for 3,4-diaminopyridine[2]
Linearity (R²) 0.9996Not Specified
Concentration Range 0.1 - 0.6 mg/mLNot Specified
Limit of Detection (LOD) 20 ng/gNot Specified
Limit of Quantitation (LOQ) 67 ng/gNot Specified
Precision (%RSD) 0.30% (Repeatability)Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified

Table 2: GC-MS Method Performance for Pyrazine Derivatives

Validation ParameterMethod for 2-ethyl-5-methyl-pyrazineMethod for Acetylpyrazine[3]
Linearity (r²) 0.981–0.9990.9995 (SIDA) / 0.9981 (Standard Addition)
Limit of Detection (LOD) 0.005–0.04 µg/mL (as LOQ)Not Specified
Limit of Quantitation (LOQ) 0.005–0.04 µg/mLNot Specified
Precision (%RSD) 3.12–10.37% (CV%)3.5% (Intra-day, SIDA) / 8.9% (Intra-day, Std Add)
Accuracy (% Recovery) 79.08–99.17%98.5-101.2% (SIDA) / 92.1-108.5% (Std Add)

Table 3: UV-Vis Spectrophotometric Method Performance for Aromatic Amines

Validation ParameterMethod for 1,4-phenylenediamine[4]Method for 2,4-diaminotoluene[4]
Beer's Law Range 0.17 - 1.6 ppm0.45 - 3.7 ppm
Molar Absorptivity (L mol⁻¹ cm⁻¹) 4.7 x 10⁴2.0 x 10⁴
Wavelength (λmax) 562 nm562 nm

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for HPLC, GC-MS, and UV-Vis analysis of pyrazine and amine compounds.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for a diaminopyrazine derivative and can be adapted for this compound.[1]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 analytical column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase : Gradient elution starting with 95:5 (v/v) 0.1% trifluoroacetic acid in water and methanol. The methanol ratio is increased to 100% from 2 to 7 minutes.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30 °C.[1]

  • Detection Wavelength : 425 nm (Note: this will need to be optimized for this compound).[1]

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase) to a known concentration within the linear range of the assay. Filter the sample through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol for pyrazine analysis often involves headspace solid-phase microextraction (HS-SPME) for sample preparation.[5]

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer (GC-MS).[5]

  • Sample Preparation (HS-SPME) :

    • Place the sample into a headspace vial.

    • If using an internal standard (e.g., a deuterated analog), add a known amount to the vial.[3]

    • Seal the vial and incubate at a specific temperature and time to allow volatiles to equilibrate in the headspace.

    • Expose an SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

  • GC Conditions :

    • Injector : Splitless mode at 250-270°C.[5]

    • Column : A non-polar or medium-polarity column such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used for pyrazine analysis.[3]

    • Carrier Gas : Helium at a constant flow of 1.0-1.2 mL/min.[5]

    • Oven Temperature Program : An initial temperature of 40-50°C, held for 2-5 minutes, then ramped at 3-10°C/min to a final temperature of 230-250°C.[3][5]

  • MS Conditions :

    • Ion Source Temperature : 230°C.[5]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

    • Detection Mode : Selected Ion Monitoring (SIM) for higher sensitivity and specificity or full scan mode for qualitative analysis.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in simple matrices without interfering substances. The following protocol is a general guideline based on methods for aromatic amines.[4]

  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : A solvent that does not absorb in the analytical wavelength region (e.g., methanol, ethanol, or buffered aqueous solutions).

  • Procedure :

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution across the UV-Vis spectrum.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the validation of the analytical methods described.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Optimization cluster_validation Method Validation cluster_report Finalization start Define Analytical Target Profile prep_std Prepare Standard Solutions (Calibration & QC) start->prep_std prep_sample Prepare Sample Solutions start->prep_sample col_select Column & Mobile Phase Selection prep_std->col_select param_opt Optimize Flow Rate, Temperature, Wavelength col_select->param_opt specificity Specificity param_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report sop Standard Operating Procedure (SOP) report->sop

Caption: Workflow for HPLC Method Validation.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameters cluster_output Output sample Sample Weighing add_is Add Internal Standard (e.g., Deuterated) sample->add_is hs_spme Headspace SPME add_is->hs_spme gc_sep GC Separation (Optimized Program) hs_spme->gc_sep ms_detect MS Detection (Scan or SIM Mode) gc_sep->ms_detect linearity Linearity (R²) ms_detect->linearity accuracy Accuracy (% Recovery) ms_detect->accuracy precision Precision (%RSD) ms_detect->precision lod_loq LOD & LOQ ms_detect->lod_loq matrix_effect Matrix Effect ms_detect->matrix_effect quant_report Quantitative Report linearity->quant_report accuracy->quant_report precision->quant_report lod_loq->quant_report matrix_effect->quant_report validation_summary Validation Summary quant_report->validation_summary

Caption: Workflow for GC-MS Method Validation using HS-SPME.

UVVis_Validation_Workflow cluster_setup Initial Setup cluster_calibration Calibration cluster_validation Validation & Analysis cluster_result Result scan_lambda_max Determine λmax prep_standards Prepare Standard Solutions scan_lambda_max->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs plot_curve Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_curve check_linearity Check Linearity (R²) plot_curve->check_linearity prep_sample Prepare & Measure Sample Absorbance check_linearity->prep_sample calc_conc Calculate Sample Concentration prep_sample->calc_conc validate Validate (Accuracy, Precision) calc_conc->validate final_report Final Report validate->final_report

References

Comparative Cross-Reactivity Profiles of 2,6-Pyrazinediamine Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, focusing on compounds containing the 2,6-pyrazinediamine scaffold and comparing them with established kinase inhibitors possessing alternative heterocyclic cores. Understanding the selectivity of these small molecules is paramount for predicting their therapeutic efficacy and potential off-target effects, which is a critical aspect of drug development.

This document summarizes quantitative cross-reactivity data, presents detailed experimental methodologies for key kinase inhibition assays, and provides visual representations of relevant signaling pathways and a typical experimental workflow.

Introduction to this compound Derivatives in Kinase Inhibition

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. Derivatives of this compound are of particular interest due to their potential to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing highly selective inhibitors, making cross-reactivity studies essential.

This guide uses Gilteritinib, a pyrazine-2-carboxamide derivative, and Acalabrutinib, which also contains a pyrazine ring, as representative examples of this class. Their cross-reactivity profiles are compared against Dasatinib (a thiazole-pyrimidine derivative) and Erlotinib (a quinazoline derivative), two well-characterized kinase inhibitors with different core structures.

Cross-Reactivity Data Summary

The following tables summarize the inhibitory activity of the selected kinase inhibitors against a panel of on-target and off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various publicly available studies. It is important to note that absolute values may vary between different studies due to variations in experimental conditions.

Table 1: Cross-Reactivity Profile of Pyrazine-Containing Kinase Inhibitors

Kinase TargetGilteritinib IC50 (nM)Acalabrutinib IC50 (nM)Primary Cellular Process
FLT3 0.29 [1]>1000Hematopoiesis, Cell Proliferation
AXL 0.73 [1]>1000Cell Survival, Proliferation, Migration
BTK >1000~5 B-cell development, proliferation, and signaling
c-KIT230[1]>1000Hematopoiesis, Cell Proliferation
LTK>50% inhibition at 1 nM[1]-Neuronal development
ALK>50% inhibition at 1 nM[1]-Neuronal development, Cell growth
TRKA>50% inhibition at 5 nM[1]-Neuronal survival and differentiation
ROS1>50% inhibition at 5 nM[1]-Cell growth and proliferation
RET>50% inhibition at 5 nM[1]-Neuronal development, Cell growth
MER>50% inhibition at 5 nM[1]-Cell survival, Proliferation

Values in bold represent the primary targets of the respective inhibitors.

Table 2: Cross-Reactivity Profile of Alternative Kinase Inhibitors

Kinase TargetDasatinib IC50 (nM)Erlotinib Kd (nM)Primary Cellular Process
BCR-ABL <1 >10000Cell cycle regulation, Proliferation
SRC Family 0.5 - 1.1 >10000Cell growth, differentiation, and survival
EGFR 301 Cell proliferation, survival, and migration
c-KIT12>10000Hematopoiesis, Cell Proliferation
PDGFRβ28>10000Cell growth, proliferation, and differentiation
EPHA219>10000Cell migration, adhesion, and proliferation

Values in bold represent the primary targets of the respective inhibitors.

Experimental Protocols

The following are detailed methodologies for two common types of in vitro kinase assays used to determine inhibitor potency and selectivity.

Radiometric Filter-Binding Assay

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by the kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test inhibitor (e.g., this compound derivative) dissolved in DMSO

  • Phosphocellulose filter papers (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. Include a DMSO-only control.

  • Reaction Setup: In a microtiter plate, add the kinase and the test inhibitor (or DMSO control) to each well.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stopping the Reaction and Filtration: Spot a portion of the reaction mixture from each well onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter papers multiple times with the phosphoric acid wash buffer to remove any unbound radiolabeled ATP.

  • Detection: Place the washed filter papers into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is a non-radioactive alternative that measures the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Purified kinase

  • Fluorescently labeled substrate (e.g., ULight™-labeled peptide)

  • Europium-labeled anti-phospho-specific antibody

  • Kinase reaction buffer

  • ATP

  • Test inhibitor dissolved in DMSO

  • Stop/Detection buffer (containing EDTA to stop the reaction and the Europium-labeled antibody)

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the test inhibitor into the wells of a suitable microplate.

  • Kinase/Substrate Addition: Add a mixture of the kinase and the fluorescently labeled substrate to each well.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Add the stop/detection buffer containing EDTA and the Europium-labeled antibody to each well.

  • Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow the antibody to bind to the phosphorylated substrate.

  • Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (ULight™, ~665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by the selected kinase inhibitors and a generalized experimental workflow for cross-reactivity profiling.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Combine Kinase, Substrate, & Compound Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Reaction_Start Initiate with ATP Reaction_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Signal_Generation Add Detection Reagents Reaction_Stop->Signal_Generation Read_Plate Read Signal Signal_Generation->Read_Plate Data_Processing Calculate % Inhibition Read_Plate->Data_Processing IC50_Determination Generate Dose-Response Curve & Determine IC50 Data_Processing->IC50_Determination

General workflow for an in vitro kinase inhibition assay.

FLT3_AXL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AXL AXL Receptor AXL->PI3K Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Gilteritinib->AXL Inhibits Transcription Gene Transcription STAT5->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Transcription->Proliferation

Simplified FLT3 and AXL signaling pathways inhibited by Gilteritinib.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Acalabrutinib Acalabrutinib BTK BTK Acalabrutinib->BTK Inhibits SYK SYK LYN->SYK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium ↑ Intracellular Ca²⁺ IP3->Calcium NFkB NF-κB Activation DAG->NFkB Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Simplified BTK signaling pathway inhibited by Acalabrutinib.

BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_pathways Downstream Pathways cluster_effects Cellular Effects BCR_ABL BCR-ABL Oncoprotein GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 Pathway BCR_ABL->STAT5 SRC SRC Family Kinases BCR_ABL->SRC Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis STAT5->Apoptosis

Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation

Simplified EGFR signaling pathway inhibited by Erlotinib.

References

Safety Operating Guide

Proper Disposal of 2,6-Pyrazinediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2,6-Pyrazinediamine. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The information provided here is intended to supplement, not replace, institutional protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[2][3]

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. For small spills, if you are trained and equipped to do so, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.[4][5]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste must comply with all applicable regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8] The following steps provide a general framework for its disposal:

1. Waste Identification and Classification:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5]

  • Consult your institution's EHS department for specific waste codes that may apply.

2. Waste Segregation:

  • It is crucial to segregate this compound waste from other waste streams to prevent potentially hazardous reactions.[9]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.[4][9]

3. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[6][9] The container should be in good condition and not leaking.[8]

  • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]

  • Solid waste should be stored in sturdy, chemically inert containers.[6]

4. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[9] The label should also indicate the associated hazards (e.g., Irritant).

5. Storage:

  • Store the waste container in a designated and secure satellite accumulation area.[5]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4][9]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[6]

6. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Waste will be transported by a licensed hazardous waste disposal company to a permitted treatment, storage, and disposal facility (TSDF).[9]

  • Organic waste is typically incinerated at a permitted facility.[6] Never dispose of this compound down the drain or in the regular trash.[6][9]

Hazard and Disposal Summary

CharacteristicInformationSource(s)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][2][10]
Waste Classification Hazardous Waste[5]
Disposal Method Incineration by a licensed hazardous waste disposal facility[6]
Incompatible Materials Strong oxidizing agents, acids[4][9]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE start->ppe Step 1 classify Classify as Hazardous Waste ppe->classify Step 2 segregate Segregate from Incompatible Waste classify->segregate Step 3 collect Collect in Labeled, Sealed Container segregate->collect Step 4 store Store in Designated Satellite Accumulation Area collect->store Step 5 contact_ehs Contact EHS for Pickup store->contact_ehs Step 6 transport Transport by Licensed Contractor contact_ehs->transport Step 7 dispose Dispose at Permitted TSDF (e.g., Incineration) transport->dispose Step 8 end Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2,6-Pyrazinediamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Pyrazinediamine

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound is classified as a hazardous substance that can cause significant irritation. According to the Globally Harmonized System (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following operational and disposal plans is mandatory to ensure personnel safety and environmental protection.

Operational Plan: Safe Handling and Emergency Procedures

A systematic approach to handling this compound involves a combination of engineering controls, appropriate personal protective equipment, and standardized procedures for routine handling and emergency situations.

Engineering Controls

To minimize exposure, handling of this compound should be performed with adequate ventilation.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[2][3] If user operations generate dust or fumes, ventilation should be used to keep exposure to airborne contaminants below any exposure limits.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is required to prevent skin, eye, and respiratory exposure.[2][7][8]

PPE CategorySpecificationPurpose
Eye/Face Protection Government-approved, tight-fitting safety goggles or a face shield.[3][7][9]Protects eyes from splashes and dust.
Skin Protection Compatible, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2][7][10]Prevents skin contact and absorption.
Body Protection A standard laboratory coat or protective clothing.[2][7][11] Protective boots may be required depending on the situation.[7]Protects clothing and skin from contamination.
Respiratory Protection A government-approved (NIOSH/MSHA or EN 149) respirator is required if ventilation is inadequate or if irritation is experienced.[2][5][7]Prevents inhalation of harmful dust and vapors.
Safe Handling Procedures
  • Preparation: Read the Safety Data Sheet (SDS) thoroughly before starting work. Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Avoid all contact with eyes, skin, and clothing.[2]

    • Do not breathe in dust, vapor, mist, or gas.[2][7][11]

    • Weigh and handle the substance in a chemical fume hood or other well-ventilated area.[2]

  • Hygiene:

    • Wash hands and face thoroughly after handling.[2][7]

    • Do not eat, drink, or smoke in the work area.[3][7][9]

    • Remove contaminated clothing and wash it before reuse.[3][12]

  • Storage:

    • Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[2][5]

    • Store locked up.[3][9][12]

First-Aid Measures

Immediate response is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[2][9] Seek medical attention if irritation persists.[2][12]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][11] Get medical advice if skin irritation occurs.[2][12]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][7][9] If the person feels unwell, call a poison center or doctor.[12]

  • Ingestion: Rinse the mouth with water.[3][7][9] Do NOT induce vomiting.[4] Call a poison center or doctor immediately.[6][12]

Disposal Plan

Waste containing this compound must be treated as hazardous waste and disposed of according to all federal, state, and local environmental regulations.[10][13]

Waste Disposal Protocol
  • Classification: All materials contaminated with this compound, including the chemical itself, solutions, and items like pipette tips or gloves, must be classified as hazardous waste.[10]

  • Collection:

    • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[5][10]

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[10]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[5][10]

  • Disposal:

    • Contact a licensed professional waste disposal service for pickup and disposal.[13]

    • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

    • Never dispose of this compound down the drain.[7][14]

Hazard Data

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][12]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][12]

Spill Response Protocol

In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Immediate Risk evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent) ppe->contain cleanup Clean Up Spill Material (Sweep or wipe) contain->cleanup decontaminate Decontaminate Spill Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Pyrazinediamine
Reactant of Route 2
Reactant of Route 2
2,6-Pyrazinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.